4-Bromo-3,6-difluoro-2-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,6-difluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYBKFWYLJZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and potential applications of 4-Bromo-3,6-difluoro-2-nitrophenol, a key intermediate in contemporary drug discovery.
Core Chemical Identity
4-Bromo-3,6-difluoro-2-nitrophenol is a substituted aromatic compound with the following key identifiers:
| Property | Value | Source |
| CAS Number | 1394130-47-2 | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₃ | [1][2] |
| Molecular Weight | 253.99 g/mol | [1] |
| IUPAC Name | 4-Bromo-3,6-difluoro-2-nitrophenol | |
| Synonyms | Not available |
Physicochemical Properties
Detailed experimental data on the physical properties of 4-Bromo-3,6-difluoro-2-nitrophenol are not widely reported in public literature, suggesting its primary role as a specialized research intermediate. However, based on the properties of structurally similar nitrophenols, the following characteristics can be anticipated:
-
Appearance: Likely a yellow to light-yellow crystalline solid, a common trait for nitrophenols.
-
Solubility: Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
For the related compound 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3), the following properties are reported, which may serve as a useful, albeit imperfect, reference:
| Property | Value |
| Appearance | White to light yellow crystal powder[3] |
| Melting Point | 62 °C[3] |
| Boiling Point | 241.4 °C at 760 mmHg[3] |
| Density | 1.965 g/cm³[3] |
| Flash Point | 99.8 °C[3] |
Synthesis and Purification
A general approach for the synthesis of related compounds, such as 2-bromo-4-fluoro-6-nitrophenol, involves the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid in a solvent like chloroform at controlled temperatures.[4] This suggests a plausible pathway for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol would be the nitration of 4-bromo-3,6-difluorophenol.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for 4-Bromo-3,6-difluoro-2-nitrophenol.
Reactivity and Chemical Behavior
The reactivity of 4-Bromo-3,6-difluoro-2-nitrophenol is governed by the interplay of its functional groups:
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base to form a phenoxide, which can then act as a nucleophile in reactions such as ether synthesis.
-
Aromatic Ring: The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards electrophilic substitution. However, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common in the synthesis of complex pharmaceutical intermediates.
-
Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation.
Applications in Drug Discovery
4-Bromo-3,6-difluoro-2-nitrophenol is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Notably, it has been identified as a key intermediate in the preparation of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.
Signaling Pathway Context:
RIPK2 is a crucial kinase in the NOD-like receptor signaling pathway, which is involved in the innate immune response. Dysregulation of this pathway is implicated in various inflammatory diseases. By serving as a scaffold for the synthesis of RIPK2 inhibitors, 4-Bromo-3,6-difluoro-2-nitrophenol contributes to the development of potential therapeutics for these conditions.
Caption: Role of 4-Bromo-3,6-difluoro-2-nitrophenol in the synthesis of RIPK2 inhibitors for modulating the NOD2 signaling pathway.
Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) for 4-Bromo-3,6-difluoro-2-nitrophenol is not widely available, it is classified as an irritant.[1] Based on the hazard profiles of structurally similar compounds, such as other brominated and nitrated phenols, the following precautions are strongly advised:
GHS Hazard Classifications (Inferred from Related Compounds):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Spectral Data
Experimental spectral data for 4-Bromo-3,6-difluoro-2-nitrophenol is not available in public databases. Researchers synthesizing or using this compound should perform their own analytical characterization, including:
-
¹H NMR: To confirm the presence and position of the aromatic proton.
-
¹³C NMR: To identify the number and chemical environment of the carbon atoms.
-
¹⁹F NMR: To characterize the fluorine environments.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (O-H, N-O, C-Br, C-F).
References
- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
PubChem. 4-Bromo-2-nitrophenol. [Link]
-
PubChem. 4-Bromo-3-nitrophenol. [Link]
Sources
- 1. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 5. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol (CAS 1394130-47-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Specialty Chemicals
In the landscape of modern chemical research, particularly in the realms of pharmaceutical and agrochemical development, the exploration of novel substituted aromatic compounds is a cornerstone of innovation. Halogenated nitrophenols, a class of compounds known for their versatile reactivity and diverse biological activities, represent a rich territory for discovery. This guide focuses on a specific, yet largely undocumented member of this class: 4-Bromo-3,6-difluoro-2-nitrophenol , identified by its Chemical Abstracts Service (CAS) number 1394130-47-2 .
As of the current date, publicly accessible, peer-reviewed literature detailing the specific synthesis, properties, and applications of this compound is exceptionally scarce. This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates all verifiable information directly associated with CAS 1394130-47-2. Secondly, and more substantially, it leverages expert knowledge and data from structurally analogous compounds to construct a predictive and logical framework for its synthesis, potential applications, and handling. This document is crafted to serve as a foundational resource, empowering researchers to approach this novel chemical with a robust, safety-conscious, and scientifically-grounded perspective.
Section 1: Core Compound Identification and Physicochemical Profile
The unique substitution pattern of 4-Bromo-3,6-difluoro-2-nitrophenol—featuring a bromine atom, two fluorine atoms, and a nitro group on a phenol ring—suggests a compound with distinct electronic and steric properties. These characteristics are pivotal in dictating its reactivity and potential biological interactions.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 1394130-47-2 | [1][2] |
| Chemical Name | 4-Bromo-3,6-difluoro-2-nitrophenol | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₃ | [2] |
| Molecular Weight | 253.99 g/mol | [2] |
| MDL Number | MFCD28402349 | [1][2] |
Predicted Physicochemical Properties
Due to the absence of experimental data for 4-Bromo-3,6-difluoro-2-nitrophenol, the following properties are predicted based on the known characteristics of the closely related analog, 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3) , and computational models. These predictions provide a baseline for experimental design.
| Property | Predicted Value for CAS 1394130-47-2 | Reference Data (CAS 320-76-3) | Source (Analog) |
| Physical State | Yellow to light-brown crystalline solid | White to light yellow crystal powder | [3] |
| Melting Point | 60-70 °C | 62-65 °C | [3][4] |
| Boiling Point | >240 °C (decomposition likely) | 241.4 °C at 760 mmHg | [3] |
| XLogP3 | ~2.9 (Increased lipophilicity due to extra F) | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols. | Soluble in DMF | [3] |
The additional fluorine atom at the 3-position in the target compound, compared to its analog, is expected to increase its acidity and lipophilicity due to the electron-withdrawing nature of fluorine.
Section 2: Proposed Synthesis Pathway and Experimental Protocol
While no specific synthesis for 4-Bromo-3,6-difluoro-2-nitrophenol has been published, a logical and efficient pathway can be devised through the electrophilic nitration of a suitable precursor. The most plausible starting material is 4-bromo-3,6-difluorophenol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. As the para position is blocked by bromine, the nitro group will be directed to one of the ortho positions.
Proposed Retrosynthetic Analysis
Sources
An In-depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol: A Theoretical and Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,6-difluoro-2-nitrophenol is a halogenated and nitrated aromatic compound with potential applications in organic synthesis and drug discovery. Its molecular structure, characterized by the presence of multiple functional groups including a hydroxyl, a nitro group, a bromine atom, and two fluorine atoms on a benzene ring, suggests a rich and complex chemical reactivity. This guide provides a comprehensive theoretical and predictive analysis of its molecular structure, a plausible synthetic route, and its predicted spectroscopic and physicochemical properties. Given the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues and computational predictions to offer valuable insights for researchers. The presence of fluorine is of particular interest, as the introduction of this element into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Bromo-3,6-difluoro-2-nitrophenol (CAS Number: 1394130-47-2) is foundational to its chemical behavior.[2][3] Below is a summary of its key identifiers and predicted properties.
| Property | Value | Source |
| Molecular Formula | C6H2BrF2NO3 | [3][4] |
| Molecular Weight | 253.99 g/mol | [4] |
| CAS Number | 1394130-47-2 | [2][3] |
| Predicted XlogP | 2.7 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, bromo, fluoro) groups on the aromatic ring creates a complex electronic environment. The nitro group at position 2, ortho to the hydroxyl group, is expected to participate in intramolecular hydrogen bonding, which would influence its acidity and reactivity. The fluorine atoms at positions 3 and 6 will significantly impact the electron density of the ring and the acidity of the phenolic proton through their inductive effects.
Structural Visualization
The following diagram illustrates the proposed molecular structure of 4-Bromo-3,6-difluoro-2-nitrophenol.
Caption: Proposed molecular structure of 4-Bromo-3,6-difluoro-2-nitrophenol.
Proposed Synthesis Pathway
Experimental Protocol (Proposed)
Step 1: Nitration of 3-Bromo-2,5-difluorophenol
The nitration of a phenol is a classic electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10°C.
-
Substrate Addition: Dissolve 3-Bromo-2,5-difluorophenol in a suitable solvent, such as chloroform or dichloromethane.
-
Nitration Reaction: Slowly add the solution of 3-Bromo-2,5-difluorophenol to the nitrating mixture dropwise, ensuring the temperature remains between 0-5°C. The hydroxyl group is an activating group, and the positions ortho and para to it are susceptible to electrophilic attack. The nitro group is expected to be directed to the position ortho to the hydroxyl group and meta to the bromine, which is position 2.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This proposed synthesis is based on similar nitration reactions of substituted phenols. For instance, the preparation of 2-bromo-4-fluoro-6-nitrophenol involves the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acids.[6]
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol.
Predicted Spectroscopic Data
The definitive identification of 4-Bromo-3,6-difluoro-2-nitrophenol would rely on a combination of spectroscopic techniques. While experimental data is not available, predictions can be made based on the analysis of similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single peak for the aromatic proton and a signal for the phenolic proton.
-
Aromatic Proton: The single aromatic proton is expected to appear as a singlet, though it may show coupling to the fluorine atoms. Its chemical shift would be influenced by the surrounding electron-withdrawing groups and is predicted to be in the range of 7.5-8.5 ppm.
-
Phenolic Proton: The chemical shift of the phenolic proton can vary significantly depending on the solvent and concentration. Due to intramolecular hydrogen bonding with the ortho-nitro group, it is expected to be a broad singlet in the downfield region, potentially above 10 ppm.
For comparison, the ¹H NMR spectrum of 4-bromo-2-nitrophenol shows signals for its aromatic protons.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached substituents.
-
Carbons attached to Fluorine: These carbons will exhibit large one-bond C-F coupling constants.
-
Carbon attached to Bromine: The chemical shift will be in the typical range for a carbon attached to a bromine on an aromatic ring.
-
Carbon attached to the Nitro Group: This carbon will be deshielded and appear downfield.
-
Carbon attached to the Hydroxyl Group: This carbon will also be significantly deshielded.
The interpretation of the ¹³C NMR spectrum of fluorinated compounds can be complex due to C-F coupling.[8]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of fluorinated organic compounds.[9] The spectrum of 4-Bromo-3,6-difluoro-2-nitrophenol is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts will be characteristic of fluorine atoms on an aromatic ring and will be influenced by the other substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H Stretch: A broad band around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group. The intramolecular hydrogen bonding may cause this band to be shifted to a lower wavenumber.
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1300-1350 cm⁻¹).
-
C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
The IR spectrum of the related compound 4-bromo-2-nitrophenol shows characteristic peaks for these functional groups.[1]
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature, resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
Potential Applications in Drug Discovery and Organic Synthesis
Halogenated and nitrated phenols are valuable building blocks in organic synthesis and can serve as precursors to a wide range of more complex molecules. The presence of multiple reactive sites on 4-Bromo-3,6-difluoro-2-nitrophenol allows for various chemical transformations.
-
Nucleophilic Aromatic Substitution: The nitro group activates the ring towards nucleophilic aromatic substitution, allowing for the displacement of the fluorine or bromine atoms under appropriate conditions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized.
-
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions.
In the context of drug discovery, the incorporation of fluorine atoms into a molecule is a common strategy to improve its pharmacological properties. Fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[1] Therefore, 4-Bromo-3,6-difluoro-2-nitrophenol could be a valuable fragment or intermediate in the synthesis of novel therapeutic agents. The use of ¹⁹F NMR in fragment-based drug discovery is a well-established technique for screening and identifying ligands that bind to biological targets.[9]
Safety and Handling
Specific safety and handling information for 4-Bromo-3,6-difluoro-2-nitrophenol is not available. However, based on the known hazards of related compounds, such as other nitrophenols and halogenated aromatics, it should be handled with caution. Nitrophenols are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For related compounds like 4-bromo-3-nitrophenol, GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]
Conclusion
4-Bromo-3,6-difluoro-2-nitrophenol is a multifaceted molecule with significant potential in synthetic chemistry and medicinal research. While direct experimental data for this compound is scarce, this in-depth guide provides a robust theoretical and predictive framework for its molecular structure, synthesis, and spectroscopic properties based on the analysis of analogous compounds and established chemical principles. The insights presented here are intended to serve as a valuable resource for researchers and scientists, facilitating further investigation and application of this intriguing compound. As with any compound for which limited data is available, all proposed synthetic procedures and handling precautions should be approached with careful consideration and appropriate safety measures.
References
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health. [Link]
-
4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867. PubChem. [Link]
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- 1. 4-Bromo-2-nitrophenol(7693-52-9) IR Spectrum [chemicalbook.com]
- 2. 1394130-47-2 Cas No. | 4-Bromo-3,6-difluoro-2-nitrophenol | Matrix Scientific [matrixscientific.com]
- 3. parchem.com [parchem.com]
- 4. 4-Bromo-3,6-difluoro-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 7. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
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4-Bromo-3,6-difluoro-2-nitrophenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol
Introduction
4-Bromo-3,6-difluoro-2-nitrophenol is a highly substituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups alongside a phenolic hydroxyl group, makes it an intriguing building block for organic synthesis. This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-3,6-difluoro-2-nitrophenol, grounded in established principles of organic chemistry and analogous reactions reported in the literature. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Retrosynthetic Analysis and Proposed Synthesis Pathway
The proposed forward synthesis pathway is as follows:
Caption: General mechanism of electrophilic aromatic nitration of a phenol.
Experimental Protocol: Nitration of 4-Bromo-2,5-difluorophenol (Analogous Procedure)
While a specific protocol for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol is not documented in the provided search results, the following procedure is adapted from the synthesis of structurally similar compounds, such as 2-bromo-4-fluoro-6-nitrophenol, and general methods for the nitration of phenols. [1]This protocol details the nitration of a hypothetical precursor, 4-Bromo-3,6-difluorophenol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3,6-difluorophenol | 210.00 | 0.05 mol | 10.5 g |
| Chloroform (CHCl₃) | 119.38 | 50 mL | - |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 0.065 mol | 3.6 mL |
| Nitric Acid (HNO₃, 65%) | 63.01 | 0.065 mol | 4.2 mL |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| Ethanol (for recrystallization) | - | As needed | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 0.065 moles of concentrated sulfuric acid to 0.065 moles of concentrated nitric acid. [1]The mixing process is highly exothermic and should be conducted in an ice bath with continuous stirring.
-
Dissolution of the Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 0.05 moles of 4-Bromo-3,6-difluorophenol in 50 mL of chloroform. [1]3. Nitration Reaction: Cool the solution of the phenol to 0-5 °C using an ice bath. Begin the dropwise addition of the cold nitrating mixture to the stirred solution, ensuring the temperature is maintained below 10 °C. The addition should be slow to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. Separate the organic layer using a separatory funnel.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product. [1] Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration of phenolic compounds can be highly exothermic and may lead to runaway reactions if not properly controlled. Maintain strict temperature control throughout the reaction.
-
Organic solvents like chloroform are volatile and toxic. Avoid inhalation and skin contact.
Synthesis of the Key Intermediate: 4-Bromo-3,6-difluorophenol
The synthesis of the precursor, 4-Bromo-3,6-difluorophenol, is a significant challenge. A potential route could start from 3,5-difluorophenol, which can be synthesized from 3,5-difluorobromobenzene. [2]
Caption: Hypothetical route to the key intermediate.
The subsequent regioselective bromination of 3,5-difluorophenol would need to be carefully controlled to yield the desired 4-bromo isomer. The hydroxyl group's strong para-directing effect would favor bromination at the C4 position.
Conclusion
The synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol presents a considerable synthetic challenge due to the need for precise regiochemical control in multiple electrophilic aromatic substitution steps. This guide outlines a plausible synthetic strategy centered on the nitration of a key halogenated phenolic intermediate. The provided experimental protocol, adapted from analogous transformations, offers a practical starting point for researchers. Further investigation and process optimization are necessary to develop a robust and efficient synthesis for this complex molecule.
References
- Khan, K. M., et al. (2012). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst.
- Vibzzlab. (2024). Ortho and Paranitrophenol : Organic synthesis. YouTube.
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- Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
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- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- Matrix Scientific. (n.d.). 4-Bromo-3,6-difluoro-2-nitrophenol.
- Google Patents. (2010). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- Google Patents. (2019). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
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- Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. (2026). LinkedIn.
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- Parchem. (n.d.). 4-Bromo-3,6-difluoro-2-nitrophenol (Cas 1394130-47-2). Parchem.
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physical and chemical properties of 4-Bromo-3,6-difluoro-2-nitrophenol
An In-depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol
Authored by: A Senior Application Scientist
Publication Date: January 20, 2026
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3,6-difluoro-2-nitrophenol, a halogenated and nitrated phenolic compound of significant interest to researchers in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information and provides expert analysis based on the established chemistry of structurally related compounds. We will delve into its chemical identity, predicted physicochemical properties, a proposed synthetic pathway, expected reactivity, and crucial safety protocols. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, offering insights into the potential utility of this molecule as a versatile chemical building block.
Introduction and Strategic Importance
Substituted nitrophenols are a cornerstone in the synthesis of a wide array of industrial and pharmaceutical compounds.[1][2] The strategic placement of electron-withdrawing groups like nitro functions and halogens can significantly alter the electronic properties and reactivity of the phenol ring, making them valuable intermediates. 4-Bromo-3,6-difluoro-2-nitrophenol (CAS No: 1394130-47-2) is a unique molecule in this class, featuring a dense arrangement of functional groups: a hydroxyl group, a nitro group, a bromine atom, and two fluorine atoms.[3]
This specific substitution pattern suggests several potential applications:
-
Medicinal Chemistry: The phenol moiety can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking interactions. Halogens can modulate lipophilicity and metabolic stability. Such compounds are often explored as precursors for kinase inhibitors or other targeted therapeutic agents.[4]
-
Agrochemicals: Nitrophenols and their derivatives have a long history of use in agriculture. The unique combination of halogens and a nitro group might impart specific herbicidal or fungicidal properties.[5]
-
Materials Science: The high degree of substitution and the presence of polar groups make it a candidate for creating specialized polymers or materials with unique electronic properties.
This guide aims to consolidate the known information and provide a predictive framework for utilizing this compound in research and development.
Chemical Identity and Physicochemical Properties
Core Identification
The compound is unequivocally identified by its CAS Registry Number and molecular formula.
| Property | Value | Source(s) |
| Compound Name | 4-Bromo-3,6-difluoro-2-nitrophenol | [3][6] |
| CAS Number | 1394130-47-2 | [3][6][7] |
| Molecular Formula | C₆H₂BrF₂NO₃ | [6][7] |
| Molecular Weight | 253.99 g/mol | [7] |
| Common Synonyms | MFCD28402349, SCHEMBL18614418 | [6] |
Predicted and Comparative Physical Properties
Direct experimental values for properties such as melting and boiling points for 4-Bromo-3,6-difluoro-2-nitrophenol are not found in the reviewed literature. However, we can infer likely characteristics by examining similar compounds. For instance, the melting point of 4-Bromo-2-nitrophenol is 90-94 °C, while that of 4-Bromo-2-fluoro-6-nitrophenol is 62 °C.[8] The additional fluorine atoms in the target molecule are expected to influence its crystal lattice packing and intermolecular forces, likely resulting in a distinct melting point.
| Property | Predicted/Comparative Value | Basis of Analysis & Source(s) |
| Appearance | Expected to be a light yellow crystalline solid. | Nitrophenols are typically yellow solids due to the electronic conjugation of the nitro group with the phenol ring.[1] Data for the analog 4-Bromo-2-fluoro-6-nitrophenol describes it as a white to light yellow crystal powder.[8] |
| Melting Point | Not experimentally determined. Likely in the range of 60-100 °C. | Based on analogs like 4-Bromo-2-fluoro-6-nitrophenol (62 °C) and 4-Bromo-2-nitrophenol (90-94 °C).[8] |
| Boiling Point | Not experimentally determined. Expected to decompose at higher temperatures. | Based on 4-Bromo-2-fluoro-6-nitrophenol (241.4°C at 760 mmHg).[8] High molecular weight and polar groups suggest a high boiling point. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethanol). | The phenolic hydroxyl group provides some water solubility, but the halogenated aromatic ring reduces it. Nitrophenols are generally soluble in organic solvents.[1] |
| Storage Conditions | Store at 2-8°C. | Recommended by commercial suppliers for maintaining chemical stability.[7] |
Synthesis and Reactivity
Proposed Synthetic Pathway: An Expert Perspective
A direct, published synthesis for 4-Bromo-3,6-difluoro-2-nitrophenol was not identified. However, a logical and efficient synthetic route can be designed based on established organic chemistry principles, specifically electrophilic aromatic substitution. The most plausible approach involves the nitration of a suitable precursor, 2-bromo-3,5-difluorophenol.
The choice of this precursor is strategic. The hydroxyl group is a strong activating, ortho, para-director. In the precursor, the positions ortho to the hydroxyl are C2 and C6, and the para position is C4. Nitration would be directed to one of these positions. The existing bromine at C2 blocks one ortho position. Therefore, nitration is expected to occur at the other ortho position (C6) or the para position (C4). The exact outcome would depend on the reaction conditions and the combined directing effects of the fluorine atoms. A similar strategy, the nitration of 2-bromo-4-fluorophenol to produce 2-bromo-4-fluoro-6-nitrophenol, is documented in the patent literature.[9]
The workflow for this proposed synthesis is outlined below.
Caption: Proposed workflow for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol.
Chemical Reactivity
The reactivity of this molecule is governed by its functional groups:
-
Phenolic Hydroxyl Group: It is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated to form ethers and esters, respectively.
-
Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the ring towards further electrophilic substitution. It can be reduced to an amino group, which is a common transformation in drug synthesis to introduce a key building block for further functionalization.
-
Aromatic Ring: The combination of a bromine atom and two fluorine atoms makes the ring electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile could potentially displace one of the fluorine atoms, particularly the one ortho or para to the strongly withdrawing nitro group.
Experimental Protocol: Proposed Synthesis
The following is a detailed, hypothetical protocol based on established methods for nitrating similar phenolic compounds.[9] This protocol is provided for illustrative purposes and must be adapted and optimized under controlled laboratory conditions.
Objective: To synthesize 4-Bromo-3,6-difluoro-2-nitrophenol from 2-bromo-3,5-difluorophenol.
Materials:
-
2-bromo-3,5-difluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Chloroform (or Glacial Acetic Acid)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 1.2 equivalents of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Keep the mixture cold.
-
Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 2-bromo-3,5-difluorophenol in a suitable solvent like chloroform.
-
Reaction: Cool the flask containing the phenol solution to 0-5°C using an ice-salt bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred phenol solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-Bromo-3,6-difluoro-2-nitrophenol.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-3,6-difluoro-2-nitrophenol is not widely available, its handling should be guided by the known hazards of structurally similar compounds, such as other brominated and nitrated phenols.[8][10][11][12]
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Harmful): Based on analogs like 4-Bromo-2-fluoro-6-nitrophenol.[8][12]
-
Skin Irritation (Causes skin irritation). [12]
-
Eye Irritation (Causes serious eye irritation). [12]
-
Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation). [12]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][13] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11] Avoid all skin contact.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[11]
-
General Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[13]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
References
- Matrix Scientific. 4-Bromo-3,6-difluoro-2-nitrophenol.
- Parchem. 4-Bromo-3,6-difluoro-2-nitrophenol (Cas 1394130-47-2).
- CHIRALEN. 4-Bromo-3,6-difluoro-2-nitrophenol.
- ECHEMI. 4-Bromo-2-fluoro-6-nitrophenol Formula.
- Fisher Scientific.
- Echemi. 4-Bromo-2-fluoro-6-nitrophenol SDS.
- ChemicalBook. 4-Bromo-2-nitrophenol synthesis.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluoro-6-nitrophenol.
- Thermo Fisher Scientific.
- Sigma-Aldrich. 4-Bromo-2-nitrophenol 98 7693-52-9.
- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.
- LookChem. Cas 2924-30-3,2,4-Dibromo-3-fluoro-6-nitrophenol.
- FooDB. Showing Compound 4-Nitrophenol (FDB022503).
- PubMed. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor.
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Introduction: Understanding the Physicochemical Landscape of a Novel Phenol
An In-Depth Technical Guide to the Solubility of 4-Bromo-3,6-difluoro-2-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3,6-difluoro-2-nitrophenol is a halogenated nitrophenol, a class of compounds with significant potential in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of bromo, fluoro, and nitro functional groups on the phenol backbone imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this complex phenol.
Theoretical Solubility Profile: A "Like Dissolves Like" Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of 4-Bromo-3,6-difluoro-2-nitrophenol features a combination of polar and nonpolar characteristics that will dictate its solubility in various organic solvents.
-
Polar Functional Groups: The hydroxyl (-OH) and nitro (-NO2) groups are highly polar and capable of hydrogen bonding. The fluorine atoms also contribute to the molecule's polarity.
-
Nonpolar Features: The benzene ring and the bromine atom contribute to the nonpolar character of the molecule.
Based on this structure, we can anticipate the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents for 4-Bromo-3,6-difluoro-2-nitrophenol.[3] These solvents can accept hydrogen bonds from the phenolic hydroxyl group and have strong dipole-dipole interactions.
-
Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be effective solvents due to their ability to both donate and accept hydrogen bonds.[3][4][5]
-
Moderate Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters such as ethyl acetate will likely show moderate to good solubility.
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and hexane are expected to be poor solvents for this compound due to the significant polarity imparted by the nitro and hydroxyl groups.
While these predictions provide a qualitative understanding, precise quantitative data can only be obtained through experimental determination.
Quantitative Solubility Data
As of the latest literature review, specific experimental solubility data for 4-Bromo-3,6-difluoro-2-nitrophenol is not widely published. The following table is presented as a template for researchers to populate with their own experimentally determined values at a standard temperature (e.g., 25 °C).
| Organic Solvent | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL at 25 °C) |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined |
| Ethyl Acetate | Moderately Polar | Moderate | Data to be determined |
| Dichloromethane | Moderately Polar | Moderate | Data to be determined |
| Toluene | Nonpolar | Low | Data to be determined |
| Hexane | Nonpolar | Very Low | Data to be determined |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined |
Experimental Protocol for Solubility Determination: An Isothermal Equilibrium Method
The following is a robust, self-validating protocol for the accurate determination of the solubility of 4-Bromo-3,6-difluoro-2-nitrophenol in organic solvents.
Apparatus and Materials
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
4-Bromo-3,6-difluoro-2-nitrophenol (high purity)
-
Selected organic solvents (HPLC grade)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Bromo-3,6-difluoro-2-nitrophenol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Bromo-3,6-difluoro-2-nitrophenol. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. Therefore, it is crucial to control the temperature accurately during the experiment.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of 4-Bromo-3,6-difluoro-2-nitrophenol being used.
Conclusion
While specific solubility data for 4-Bromo-3,6-difluoro-2-nitrophenol is not yet extensively documented, a strong theoretical framework based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. This guide provides a detailed and robust experimental protocol that researchers, scientists, and drug development professionals can employ to generate accurate and reproducible solubility data. Such data is indispensable for the successful application of this promising compound in chemical synthesis, process development, and formulation science.
References
-
LookChem. Cas 2924-30-3, 2,4-Dibromo-3-fluoro-6-nitrophenol. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
-
ResearchGate. Is p-nitrophenol soluble in organic solvents? [Link]
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]
- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Dr. Dietmar Kennepohl & contributors. Solubility Tests. [Link]
-
PubChem. 4-Bromo-2-nitrophenol. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
OSTI.GOV. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]
-
PubChem. 2-Bromo-3-fluoro-6-nitrophenol. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
- Google Patents. CN101353317B - Preparation of 4-bromo-2, 6-difluorobenzonitrile.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3,6-difluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical entities in drug discovery and materials science often introduces researchers to molecules with limitedly documented safety profiles. 4-Bromo-3,6-difluoro-2-nitrophenol, a substituted aromatic compound, represents such a case. While specific comprehensive toxicological data for this particular molecule is not extensively available, its structural alerts—a brominated, fluorinated, and nitrated phenol—necessitate a cautious and well-informed approach to its handling. This guide, drawing upon established safety principles for related chemical classes, provides a framework for the safe utilization of 4-Bromo-3,6-difluoro-2-nitrophenol in a laboratory setting.
Understanding the Hazard Profile: A Composite Sketch
Due to the absence of specific safety data for 4-Bromo-3,6-difluoro-2-nitrophenol, a conservative hazard assessment must be derived from structurally analogous compounds. The presence of a nitrophenol moiety, coupled with halogen substituents (bromine and fluorine), suggests a multi-faceted hazard profile.
Key Hazard Considerations Based on Structural Analogs:
-
Acute Toxicity: Nitrophenols are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] For instance, 4-Nitrophenol is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[4][5] Therefore, 4-Bromo-3,6-difluoro-2-nitrophenol should be treated with similar caution.
-
Skin and Eye Irritation: Substituted phenols frequently cause skin and eye irritation.[2][6][7] Safety data for 4-Bromo-2-fluoro-6-nitrophenol and 2,6-Dibromo-4-nitrophenol explicitly state that they cause skin and serious eye irritation.[2][3]
-
Organ Toxicity: Prolonged or repeated exposure to nitrophenols may cause damage to organs.[1][4]
-
Environmental Hazards: Many halogenated and nitrated aromatic compounds are harmful to aquatic life with long-lasting effects.[6][8]
A summary of the likely hazard classifications for 4-Bromo-3,6-difluoro-2-nitrophenol, extrapolated from related compounds, is presented below.
| Hazard Class | Anticipated Classification | Rationale (Based on Analogs like 4-Bromo-2-fluoro-6-nitrophenol and Nitrophenols) |
| Acute Toxicity (Oral) | Category 4, Harmful if swallowed | Common classification for nitrophenols.[2][3] |
| Acute Toxicity (Dermal) | Category 4, Harmful in contact with skin | Common classification for nitrophenols.[2][3] |
| Acute Toxicity (Inhalation) | Category 4, Harmful if inhaled | A significant risk, especially for powdered forms.[2][3] |
| Skin Corrosion/Irritation | Category 2, Causes skin irritation | Halogenated phenols are known skin irritants.[2][7] |
| Serious Eye Damage/Irritation | Category 2, Causes serious eye irritation | A common hazard for this class of compounds.[2][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, May cause respiratory irritation | Dusts and vapors can irritate the respiratory tract.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | A potential long-term health effect of nitrophenols.[1][4] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the anticipated hazards, a stringent combination of engineering controls and personal protective equipment (PPE) is mandatory when handling 4-Bromo-3,6-difluoro-2-nitrophenol.
The Primacy of Engineering Controls
The most effective way to minimize exposure is to handle the compound within a properly functioning chemical fume hood.[8] This is crucial for preventing the inhalation of any dust or vapors that may be generated. The work area should also have readily accessible eyewash stations and safety showers.[7]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is the final and critical barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Consult a glove compatibility chart for specific breakthrough times, although nitrile is a generally good choice for incidental contact. |
| Body Protection | A flame-retardant laboratory coat. | Protects skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Required when handling the solid outside of a fume hood or if there is a risk of aerosol generation. |
graph "PPE_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; "Assess_Hazards" [label="Assess Hazards\n(Consult SDS of Analogs)"]; "Select_PPE" [label="Select Appropriate PPE"]; "Verify_Controls" [label="Verify Engineering Controls\n(Fume Hood, Eyewash)"]; }
subgraph "cluster_Handling" { label="Handling"; style="filled"; color="#F1F3F4"; "Don_PPE" [label="Don Full PPE"]; "Handle_in_Hood" [label="Handle Compound in\nChemical Fume Hood"]; "Minimize_Dust" [label="Minimize Dust Generation"]; }
subgraph "cluster_PostHandling" { label="Post-Handling"; style="filled"; color="#F1F3F4"; "Doff_PPE" [label="Doff PPE Correctly"]; "Wash_Hands" [label="Wash Hands Thoroughly"]; "Decontaminate_Area" [label="Decontaminate Work Area"]; }
"Assess_Hazards" -> "Select_PPE" -> "Verify_Controls" -> "Don_PPE" -> "Handle_in_Hood" -> "Minimize_Dust" -> "Doff_PPE" -> "Wash_Hands" -> "Decontaminate_Area"; }
Caption: Workflow for Safe Handling of 4-Bromo-3,6-difluoro-2-nitrophenol.
Step-by-Step Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. The analytical balance should be placed inside a chemical fume hood or a vented balance enclosure.
-
Aliquotting: Carefully transfer the desired amount of 4-Bromo-3,6-difluoro-2-nitrophenol from the stock container to a tared weighing vessel. Use appropriate tools (e.g., spatula) to minimize dust generation.
-
Dissolution: Add the solvent to the solid in a controlled manner within the fume hood. Ensure the vessel is securely capped before agitation.
Storage Requirements
Store 4-Bromo-3,6-difluoro-2-nitrophenol in a tightly closed container in a cool, dry, and well-ventilated area.[2][9] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access restricted to authorized personnel.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
graph "Emergency_Response" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Spill_or_Exposure" [label="Spill or Exposure Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_Immediate_Actions" { label="Immediate Actions"; style="filled"; color="#F1F3F4"; "Evacuate_Area" [label="Evacuate Immediate Area"]; "Alert_Colleagues" [label="Alert Colleagues and Supervisor"]; "Remove_Ignition" [label="Remove Ignition Sources"]; }
subgraph "cluster_Personal_Exposure" { label="Personal Exposure"; style="filled"; color="#FBBC05"; "Initiate_First_Aid" [label="Initiate First Aid\n(See Table)"]; "Seek_Medical_Attention" [label="Seek Immediate Medical Attention"]; }
subgraph "cluster_Spill_Containment" { label="Spill Containment"; style="filled"; color="#4285F4"; "Don_Appropriate_PPE" [label="Don Appropriate PPE for Cleanup"]; "Contain_Spill" [label="Contain Spill with Inert Material"]; "Collect_Waste" [label="Collect Waste in a Labeled Container"]; }
"Spill_or_Exposure" -> "Evacuate_Area"; "Spill_or_Exposure" -> "Alert_Colleagues"; "Spill_or_Exposure" -> "Remove_Ignition";
"Spill_or_Exposure" -- "Initiate_First_Aid" [label="If Exposed"]; "Initiate_First_Aid" -> "Seek_Medical_Attention";
"Spill_or_Exposure" -- "Don_Appropriate_PPE" [label="If Spill"]; "Don_Appropriate_PPE" -> "Contain_Spill" -> "Collect_Waste"; }
Sources
- 1. technopharmchem.com [technopharmchem.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
4-Bromo-3,6-difluoro-2-nitrophenol literature review
An In-depth Technical Guide to 4-Bromo-3,6-difluoro-2-nitrophenol: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Foreword: The landscape of chemical synthesis is ever-evolving, with novel structures offering untapped potential for innovation in medicine and materials science. This guide addresses 4-Bromo-3,6-difluoro-2-nitrophenol, a compound for which literature is sparse to non-existent. In the spirit of scientific exploration and predictive chemistry, this document serves as a technical whitepaper, extrapolating from the known chemistry of its close structural analogs to provide a robust, scientifically grounded projection of its synthesis, characteristics, and potential applications. This work is intended for researchers, chemists, and drug development professionals who are at the forefront of discovery.
Introduction: A Molecule of Latent Potential
The constituent functional groups are known to impart significant chemical and biological properties:
-
Phenolic Hydroxyl Group: A key site for derivatization and a modulator of acidity and solubility. It is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1]
-
Nitro Group: A strong electron-withdrawing group that deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. It is a meta-directing group.[1]
-
Fluorine Atoms: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[2]
-
Bromine Atom: A versatile functional group that can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for constructing more complex molecules.[1]
The interplay of these substituents on a single aromatic scaffold creates a unique electronic and steric environment, suggesting that 4-Bromo-3,6-difluoro-2-nitrophenol could be a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[1][2][3][4]
Proposed Synthesis: A Roadmap to a Novel Compound
Given the absence of a documented synthesis for 4-Bromo-3,6-difluoro-2-nitrophenol, a plausible synthetic pathway can be designed based on established methodologies for analogous compounds. A logical approach involves a two-step process starting from 2,5-difluorophenol: regioselective bromination followed by nitration.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol.
Step 1: Electrophilic Bromination of 2,5-Difluorophenol
The hydroxyl group is a powerful ortho-, para-director. In 2,5-difluorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2. Position C2 is already substituted with fluorine. Position C6 is sterically hindered by the adjacent fluorine at C5. Therefore, the most electronically activated and sterically accessible position for electrophilic substitution is C4.
The bromination of 2,6-difluorophenol is successfully achieved using bromine in carbon disulfide, catalyzed by hydrobromic acid.[5] This methodology can be adapted for our purpose.
Experimental Protocol:
-
Dissolve 2,5-difluorophenol (1.0 eq) in a suitable solvent such as carbon disulfide or dichloromethane.
-
To the stirred solution, add a catalytic amount of 48% hydrobromic acid (e.g., 5 drops).
-
Slowly add a solution of bromine (1.05 eq) in the same solvent over a period of 15-30 minutes at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours to ensure complete conversion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is cooled and poured into water. The mixture is treated with a saturated sodium metabisulfite solution to quench any remaining bromine.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-Bromo-2,5-difluorophenol.
Step 2: Nitration of 4-Bromo-2,5-difluorophenol
The subsequent nitration must be carefully controlled to achieve the desired regiochemistry. The hydroxyl group directs ortho and para. The para position is blocked by bromine. The two ortho positions are C3 and C5. The C5 position is already substituted with fluorine. Therefore, the nitro group is expected to be directed to the C3 position.
A common method for nitrating phenols is the use of a mixed acid (sulfuric acid and nitric acid). A patent for the preparation of 2-bromo-4-fluoro-6-nitrophenol describes dissolving the starting phenol in chloroform and adding a mixed acid of sulfuric and nitric acid, followed by heating.[4]
Experimental Protocol:
-
Dissolve 4-Bromo-2,5-difluorophenol (1.0 eq) in chloroform.
-
Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (e.g., a 1:5 ratio).
-
Cool the chloroform solution of the phenol in an ice bath (0-5°C).
-
Add the cold nitrating mixture dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, wash it with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The resulting crude product, 4-Bromo-3,6-difluoro-2-nitrophenol, can be purified by column chromatography on silica gel or by recrystallization.
Predicted Physicochemical and Spectroscopic Properties
The properties of 4-Bromo-3,6-difluoro-2-nitrophenol can be predicted by computational methods and by comparison with similar known compounds.
Predicted Physicochemical Data
| Property | Predicted Value | Reference Compounds |
| Molecular Formula | C₆H₂BrF₂NO₃ | - |
| Molecular Weight | 253.98 g/mol | - |
| Appearance | Yellow crystalline solid | 4-Bromo-2-fluoro-6-nitrophenol is a white to light yellow crystal powder.[6] |
| XLogP3 | ~2.9 | 2.7 for 4-Bromo-2-fluoro-6-nitrophenol and 2-Bromo-3-fluoro-6-nitrophenol.[6][7] |
| Hydrogen Bond Donor Count | 1 | 1 for related compounds.[6][7] |
| Hydrogen Bond Acceptor Count | 4 | 4 for related compounds.[6][7] |
| Topological Polar Surface Area | ~66 Ų | 66 Ų for 4-Bromo-2-fluoro-6-nitrophenol.[6] |
Anticipated Spectroscopic Signatures
-
¹H NMR: A single proton signal is expected in the aromatic region (likely a singlet or a narrowly split multiplet due to coupling with fluorine), corresponding to the proton at the C5 position. The chemical shift would be significantly downfield due to the influence of the adjacent electron-withdrawing nitro and bromo groups. A broad singlet corresponding to the phenolic hydroxyl proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR: Six distinct signals are expected in the aromatic region. The carbon bearing the hydroxyl group (C1) would be shifted downfield, while the carbon attached to the nitro group (C2) would also be significantly deshielded. The carbons bonded to fluorine (C3, C6) will show characteristic large C-F coupling constants.
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, showing coupling to each other and to the neighboring aromatic proton.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being prominent.
Anticipated Reactivity and Applications
The unique substitution pattern of 4-Bromo-3,6-difluoro-2-nitrophenol suggests a rich and versatile reactivity profile, positioning it as a valuable intermediate for various applications.
Reactivity Profile
-
Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group, combined with the fluorine atoms, will highly activate the ring towards nucleophilic attack. The fluorine atom at C6, being ortho to the nitro group, is a prime site for displacement by nucleophiles (e.g., amines, alkoxides, thiols).
-
Cross-Coupling Reactions: The C-Br bond at position C4 is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2-amino-4-bromo-3,6-difluorophenol. This resulting amino-phenol is a valuable precursor for the synthesis of heterocyclic compounds like benzoxazoles.
-
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be easily converted into ethers or esters, allowing for further molecular diversification and modulation of physicochemical properties.
Potential Applications
Caption: Relationship between structural features and potential applications.
-
Pharmaceuticals: Halogenated and nitrated phenols are crucial intermediates in drug manufacturing.[3] The presence of fluorine can enhance metabolic stability and binding affinity.[2] This compound could serve as a starting point for the synthesis of kinase inhibitors, anti-inflammatory agents, or other biologically active molecules.
-
Agrochemicals: Many commercial pesticides and herbicides are based on nitrophenol structures. For instance, 2-bromo-4-fluoro-6-nitrophenol has been shown to possess bactericidal and herbicidal activity.[4] It is highly probable that 4-Bromo-3,6-difluoro-2-nitrophenol would exhibit similar or enhanced bioactivity.
-
Material Science: The reactivity of the phenol and bromo groups makes this molecule a candidate for incorporation into polymers or for the synthesis of specialty dyes and pigments.[1]
Safety and Handling
While no specific safety data exists for 4-Bromo-3,6-difluoro-2-nitrophenol, the hazards can be inferred from structurally related compounds.
GHS Hazard Classification (Predicted):
Based on compounds like 4-bromo-2-nitrophenol, 4-bromo-3-nitrophenol, and 2-bromo-3-fluoro-6-nitrophenol, the following hazards are anticipated[7][8][9]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7][8][9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8][9]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. It should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Directions
4-Bromo-3,6-difluoro-2-nitrophenol represents a promising, albeit underexplored, chemical entity. Based on a thorough analysis of its structural analogs, it is predicted to be a versatile synthetic intermediate with significant potential in drug discovery, agrochemical development, and materials science. The proposed synthetic route offers a viable starting point for its preparation in the laboratory.
Future research should focus on:
-
Synthetic Validation: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, X-ray crystallography).
-
Reactivity Mapping: Systematically exploring its reactivity in key chemical transformations, such as SₙAr and palladium-catalyzed cross-coupling reactions.
-
Biological Screening: Evaluating its biological activity in relevant assays to uncover its potential as a lead compound for pharmaceutical or agrochemical applications.
This guide provides the foundational knowledge and predictive insights necessary to embark on the exploration of this promising molecule, paving the way for new discoveries and innovations.
References
-
Grivani, G., Tahmasebi, V., Khalaji, A. D., Eigner, V., & Dušek, M. (2014). Oxidative bromination of 2-nitrophenol catalyzed by a new vanadium(IV) Schiff base complex. Journal of Coordination Chemistry, 67(22), 3664-3677. [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2,6-difluorophenol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol. Retrieved from [Link]
-
LookChem. (n.d.). 2,4-Dibromo-3-fluoro-6-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]
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- 3. Cas 2924-30-3,2,4-Dibromo-3-fluoro-6-nitrophenol | lookchem [lookchem.com]
- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
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- 7. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Value of 4-Bromo-3,6-difluoro-2-nitrophenol
An In-Depth Technical Guide to the Synthesis of Derivatives from 4-Bromo-3,6-difluoro-2-nitrophenol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-Bromo-3,6-difluoro-2-nitrophenol. We will explore its reactivity and provide detailed protocols for the synthesis of diverse molecular scaffolds. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these methods but also adapt them to their specific molecular targets.
4-Bromo-3,6-difluoro-2-nitrophenol is a highly functionalized aromatic building block, offering multiple, distinct reaction sites for chemical modification. Its unique substitution pattern—a bromine atom for cross-coupling, a nitro group that activates the ring and can be further transformed, a phenolic hydroxyl for etherification, and two fluorine atoms susceptible to nucleophilic substitution—makes it an exceptionally versatile starting material in medicinal chemistry and materials science.
Key Molecular Features:
The strategic placement of the electron-withdrawing nitro group ortho to the fluorine and bromine atoms significantly influences the molecule's reactivity, a theme that will be explored in the subsequent protocols.
Critical Safety and Handling Protocols
4-Bromo-3,6-difluoro-2-nitrophenol and related halogenated nitrophenols are potent, reactive chemicals that must be handled with care. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar compounds indicate the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
May cause respiratory irritation.[4]
Mandatory Handling Procedures:
-
Engineering Controls: Always use this compound within a certified chemical fume hood to ensure adequate ventilation.[3][6] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[3]
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a full-face respirator with appropriate cartridges.[3]
-
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Synthetic Transformations: Protocols and Mechanistic Insights
This section details four primary classes of synthetic transformations that can be performed on the title compound. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho and para to the two fluorine atoms renders the aromatic ring highly electron-deficient. This electronic arrangement activates the C-F bonds towards attack by nucleophiles, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] In this context, fluoride is an excellent leaving group, often displaying higher reactivity than other halogens in SNAr reactions.[9]
This protocol describes the selective displacement of the fluorine atom at the 6-position, which is ortho to the nitro group, using a primary amine.
Protocol 3.1.1: Synthesis of 4-Bromo-3-fluoro-2-nitro-6-(propylamino)phenol
| Component | Role | Typical Range | Recommended |
| 4-Bromo-3,6-difluoro-2-nitrophenol | Starting Material | 1.0 eq | 1.0 eq |
| Propylamine | Nucleophile | 1.1 - 2.0 eq | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 4.0 eq | 3.0 eq |
| Dimethylformamide (DMF) | Solvent | - | Anhydrous |
| Reaction Temperature | Condition | 25 - 80 °C | 60 °C |
| Reaction Time | Condition | 4 - 24 h | 12 h |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M. Add propylamine (1.2 eq) dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify to pH ~5 with 1 M HCl. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. If necessary, the product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: SNAr reaction workflow.
Derivatization of the Phenolic Hydroxyl Group: O-Alkylation
The acidic proton of the phenolic hydroxyl group can be readily removed by a suitable base to form a phenoxide anion. This nucleophilic phenoxide can then react with an electrophile, such as an alkyl halide, in a classic Williamson ether synthesis to form an ether derivative. This reaction is generally high-yielding and tolerates the other functional groups on the ring.
Protocol 3.2.1: Synthesis of 1-Bromo-4-(ethoxymethyl)-2,5-difluoro-3-nitrobenzene
| Component | Role | Typical Range | Recommended |
| 4-Bromo-3,6-difluoro-2-nitrophenol | Starting Material | 1.0 eq | 1.0 eq |
| Bromoethane | Electrophile | 1.1 - 1.5 eq | 1.2 eq |
| Sodium Hydride (NaH, 60% disp.) | Base | 1.1 - 1.3 eq | 1.2 eq |
| Tetrahydrofuran (THF) | Solvent | - | Anhydrous |
| Reaction Temperature | Condition | 0 °C to RT | 0 °C to RT |
| Reaction Time | Condition | 2 - 8 h | 4 h |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck flask under a positive pressure of Argon, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Phenoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq) in anhydrous THF dropwise over 20 minutes. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Alkylation: Add bromoethane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure ether product.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond provides a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis.
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond.[10][11] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[12] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[11]
Protocol 3.3.1: Synthesis of 3,6-Difluoro-2-nitro-4-(thiophen-3-yl)phenol
| Component | Role | Typical Range | Recommended |
| 4-Bromo-3,6-difluoro-2-nitrophenol | Starting Material | 1.0 eq | 1.0 eq |
| Thiophene-3-boronic acid | Coupling Partner | 1.2 - 1.5 eq | 1.3 eq |
| Pd(PPh₃)₄ | Catalyst | 1 - 5 mol% | 3 mol% |
| Sodium Carbonate (Na₂CO₃) | Base | 2.0 - 4.0 eq | 3.0 eq |
| Toluene/Ethanol/Water | Solvent System | - | 4:1:1 mixture |
| Reaction Temperature | Condition | 80 - 110 °C | 90 °C |
| Reaction Time | Condition | 6 - 24 h | 16 h |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2 M aqueous solution of Na₂CO₃ and degas it by bubbling Argon through it for 30 minutes.
-
Reaction Setup: In a Schlenk flask, combine 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq), thiophene-3-boronic acid (1.3 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol, 4:1 ratio) followed by the degassed 2 M Na₂CO₃ solution (3.0 eq). The total solvent volume should result in a ~0.1 M concentration of the starting material.
-
Reaction: Heat the mixture to 90 °C under Argon and stir vigorously for 16 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the biaryl product.
Caption: Suzuki-Miyaura cross-coupling workflow.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14] The choice of phosphine ligand is critical and often depends on the steric and electronic properties of the substrates.[14][15]
Protocol 3.3.2: Synthesis of 4-(Dimethylamino)-3,6-difluoro-2-nitrophenol
| Component | Role | Typical Range | Recommended |
| 4-Bromo-3,6-difluoro-2-nitrophenol | Starting Material | 1.0 eq | 1.0 eq |
| Dimethylamine (2.0 M in THF) | Amine Source | 1.2 - 2.0 eq | 1.5 eq |
| Pd₂(dba)₃ | Palladium Precatalyst | 1 - 2 mol% | 1.5 mol% |
| XPhos | Ligand | 2 - 4 mol% | 3.0 mol% |
| Sodium tert-butoxide (NaOtBu) | Base | 1.2 - 1.5 eq | 1.4 eq |
| Toluene | Solvent | - | Anhydrous, degassed |
| Reaction Temperature | Condition | 80 - 110 °C | 100 °C |
| Reaction Time | Condition | 8 - 24 h | 18 h |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with Argon three times.
-
Solvent and Amine: Add anhydrous, degassed toluene, followed by the dimethylamine solution (1.5 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with saturated aqueous NH₄Cl solution.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Reduction of the Nitro Group to an Amine
The nitro group can be readily reduced to a primary amine, a versatile functional group for subsequent reactions like amide bond formation or diazotization. A common and effective method involves the use of tin(II) chloride in an acidic medium. This method is often preferred for its chemoselectivity, typically leaving other reducible groups intact.
Protocol 3.4.1: Synthesis of 2-Amino-4-bromo-3,6-difluorophenol
| Component | Role | Typical Range | Recommended |
| 4-Bromo-3,6-difluoro-2-nitrophenol | Starting Material | 1.0 eq | 1.0 eq |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Reducing Agent | 4.0 - 6.0 eq | 5.0 eq |
| Ethanol / Ethyl Acetate | Solvent | - | 1:1 mixture |
| Concentrated HCl | Acid | Catalytic to Stoichiometric | 1-2 mL |
| Reaction Temperature | Condition | 50 - 80 °C | 70 °C |
| Reaction Time | Condition | 1 - 4 h | 2 h |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq) and tin(II) chloride dihydrate (5.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and ethyl acetate, followed by concentrated HCl.
-
Reaction: Heat the mixture to 70 °C with stirring for 2 hours. The reaction mixture should become clear. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and carefully basify to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This will cause gas evolution.
-
Extraction: Extract the resulting slurry with ethyl acetate (3x). The tin salts may form a thick precipitate; vigorous stirring is required.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aniline product, which can be used directly or purified further if necessary.
Caption: Synthetic pathways from the core scaffold.
Conclusion
4-Bromo-3,6-difluoro-2-nitrophenol is a powerful and versatile platform for the synthesis of complex molecules. Each functional group can be addressed with a high degree of chemoselectivity using well-established, modern synthetic methods. The protocols provided herein serve as a robust starting point for researchers to build diverse libraries of compounds for applications in drug discovery, agrochemicals, and materials science. The key to success lies in understanding the electronic nature of this scaffold and applying the principles of modern organic synthesis to achieve the desired molecular architecture.
References
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
4-Bromo-2-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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2-Bromo-3-fluoro-6-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
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Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information. [Link]
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Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]
- DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES.
- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]
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Aromatic Substitution. Vapourtec Flow Chemistry. [Link]
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4-Bromo-2-fluoro-5-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]
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4-Bromo-3,5-difluorophenol. PubChem, National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Strategic Use of 4-Bromo-3,6-difluoro-2-nitrophenol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of pharmaceutical and materials science research, the demand for structurally complex and functionally diverse molecules is incessant. Aryl halides, particularly those adorned with multiple, distinct functional groups, serve as critical linchpins in the construction of these elaborate architectures. 4-Bromo-3,6-difluoro-2-nitrophenol (CAS No: 1394130-47-2) emerges as a preeminent example of such a versatile building block[1].
Its structure is a confluence of functionalities, each imparting unique reactivity and synthetic potential:
-
Aryl Bromide: The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling, offering a reliable handle for C-C, C-N, and C-O bond formation.
-
Electron-Withdrawing Groups (EWG): The presence of two fluorine atoms and a nitro group significantly lowers the electron density of the aromatic ring. This electronic posture activates the C-Br bond, often facilitating the initial, rate-limiting oxidative addition step in the catalytic cycle.
-
Ortho Nitro Group: While historically considered a challenging functionality due to potential side reactions or catalyst inhibition, recent advancements in catalyst design have transformed nitroarenes into viable electrophilic partners[2][3]. Its presence offers a latent handle for further transformations, such as reduction to an amine.
-
Phenolic Hydroxyl Group: The acidic phenol provides a site for O-functionalization or can influence reactivity through chelation or hydrogen bonding. Its presence necessitates careful consideration of the base stoichiometry in coupling reactions.
This guide provides a comprehensive overview, field-proven insights, and detailed protocols for leveraging the unique reactivity of 4-Bromo-3,6-difluoro-2-nitrophenol in several cornerstone cross-coupling reactions.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity[4][5]. The majority of these transformations proceed through a common, well-understood catalytic cycle, which is essential for rational protocol design and troubleshooting[6][7].
The cycle comprises three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 4-Bromo-3,6-difluoro-2-nitrophenol), forming a new, higher-valent Palladium(II) complex. This is often the rate-determining step[8].
-
Transmetalation: An organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling) exchanges its organic group with the halide on the palladium center[9][10]. For reactions like Suzuki or Buchwald-Hartwig, this step is often facilitated by a base[11][12].
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired product and regenerating the active Palladium(0) catalyst, which re-enters the cycle[13].
Caption: The canonical catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents[14][15][16]. It is the premier choice for synthesizing biaryl structures, which are prevalent in pharmaceuticals.
Application Insights: Causality Behind Component Selection
-
Catalyst System: The electron-deficient nature of 4-Bromo-3,6-difluoro-2-nitrophenol makes oxidative addition relatively facile. Therefore, a standard Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) that is easily reduced in situ is effective. The choice of ligand is crucial; bulky, electron-rich phosphines such as SPhos or XPhos can accelerate reductive elimination and prevent β-hydride elimination, improving yields for sterically hindered partners.
-
Base: A base is essential for the transmetalation step, activating the organoboron species to form a more nucleophilic "ate" complex[12][16]. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can be critical and should be screened for optimal results; Cs₂CO₃ is often more effective for challenging couplings. The stoichiometry must account for the acidic phenolic proton in the substrate.
-
Solvent: A polar, aprotic solvent system is typical. A mixture like Dioxane/H₂O or DMF/H₂O is common, as water can aid in dissolving the inorganic base and facilitate the formation of the boronate "ate" complex.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,6-difluoro-2-nitrophenol
This protocol describes the coupling with a generic arylboronic acid and should be considered a starting point for optimization.
1. Reagent Preparation:
-
4-Bromo-3,6-difluoro-2-nitrophenol (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and H₂O, 4:1 v/v)
2. Reaction Assembly:
-
To an oven-dried Schlenk flask, add 4-Bromo-3,6-difluoro-2-nitrophenol, the arylboronic acid, and the base.
-
Add the palladium catalyst under a counterflow of inert gas (Argon or Nitrogen).
-
Seal the flask, then evacuate and backfill with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C.
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data & Workflow Visualization
Table 1: Typical Parameters for Suzuki-Miyaura Coupling
| Parameter | Component / Condition | Recommended Range | Rationale |
|---|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 1-5 mol% | Robust, commercially available catalysts suitable for activated aryl bromides. |
| Ligand | (If using Pd(OAc)₂/Pd₂(dba)₃) | 1.1-1.2x Pd loading | Bulky phosphines (e.g., SPhos) can improve efficiency. |
| Boron Reagent | Arylboronic Acid / Ester | 1.1-1.5 equiv | Excess ensures complete consumption of the limiting aryl bromide. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.5-4.0 equiv | Activates boronic acid; >2 equiv needed to neutralize the phenol. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | 0.1 - 0.5 M | Aqueous mixtures aid in dissolving the base and promoting the reaction. |
| Temperature | 80 - 110 °C | - | Thermal energy is required to drive the catalytic cycle efficiently. |
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne[17]. This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for complex heterocyclic scaffolds. The classic protocol employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free variants have been developed to avoid issues with alkyne homocoupling (Glaser coupling)[18].
Application Insights: Causality Behind Component Selection
-
Catalyst System: A standard system consists of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) co-catalyst, typically CuI[19]. The palladium complex undergoes the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex[17].
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the H-X acid byproduct and to act as the solvent or co-solvent.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent moisture from quenching reagents and to ensure solubility.
-
Copper-Free Conditions: For sensitive substrates where homocoupling is a concern, copper-free protocols are preferred. These often require a stronger base and a more active palladium/ligand system (e.g., Pd(OAc)₂/XPhos) to facilitate the direct reaction of the alkyne with the palladium center[20].
Protocol: Copper-Catalyzed Sonogashira Coupling
1. Reagent Preparation:
-
4-Bromo-3,6-difluoro-2-nitrophenol (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 3-5 mol%)
-
Base/Solvent (e.g., Anhydrous, degassed Triethylamine)
2. Reaction Assembly:
-
To a dry Schlenk flask, add 4-Bromo-3,6-difluoro-2-nitrophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
3. Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS (typically complete in 1-6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: The dual catalytic cycles operative in a classic Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a powerful and general method for forming carbon-nitrogen bonds[11][21]. This reaction is essential for synthesizing the arylamine and heteroarylamine motifs that are ubiquitous in pharmaceuticals[22].
Application Insights: Causality Behind Component Selection
-
Catalyst System: This reaction is highly dependent on the ligand. For electron-deficient aryl bromides like our substrate, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, JohnPhos) are state-of-the-art[23]. They promote the crucial, often difficult, reductive elimination step to form the C-N bond. A palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is typically used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are the most common choices[23]. The stoichiometry must again account for the acidic phenol.
-
Amine Partner: A wide range of primary and secondary amines can be used. Ammonia equivalents (like benzophenone imine followed by hydrolysis) can be used to install a primary -NH₂ group.
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are standard, as they are compatible with the strong bases and high temperatures often required.
Protocol: Buchwald-Hartwig Amination
1. Reagent Preparation:
-
4-Bromo-3,6-difluoro-2-nitrophenol (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2.2-4.4 mol%)
-
Base (e.g., NaOt-Bu, 2.5-3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene)
2. Reaction Assembly (in a glovebox):
-
To an oven-dried vial, add the palladium precatalyst, ligand, and base.
-
In a separate vial, dissolve 4-Bromo-3,6-difluoro-2-nitrophenol and the amine in the anhydrous solvent.
-
Transfer the substrate solution to the vial containing the catalyst/base mixture.
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
3. Reaction and Work-up:
-
Place the sealed vial in a preheated heating block or oil bath at 100-110 °C.
-
Stir vigorously for 6-24 hours, monitoring by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through Celite, and separate the layers of the filtrate.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Heck Reaction: Arylation of Alkenes
The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling an aryl halide with an alkene[24][25]. It is a powerful method for synthesizing substituted alkenes, such as styrenes and cinnamates. The reaction is highly stereoselective, typically affording the trans isomer[25].
Application Insights: Causality Behind Component Selection
-
Catalyst System: The choice of catalyst is often dependent on the alkene coupling partner. For simple, activated alkenes like acrylates, a ligandless system (e.g., Pd(OAc)₂) can be effective[26]. For more challenging or electron-rich alkenes, phosphine ligands are required. N-heterocyclic carbene (NHC) ligands have also shown high thermal stability and activity in Heck reactions[27].
-
Base: A mild to moderate base is used to neutralize the H-X generated in the final step of the cycle. Common choices include organic bases like Et₃N or inorganic bases like K₂CO₃ or NaOAc[24][27].
-
Alkene Partner: Electron-poor alkenes (e.g., acrylates, acrylonitrile) generally react more readily than electron-rich ones[24].
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are standard, as Heck reactions often require elevated temperatures (100-140 °C)[27].
Protocol: Heck Reaction with an Acrylate Ester
1. Reagent Preparation:
-
4-Bromo-3,6-difluoro-2-nitrophenol (1.0 equiv)
-
Alkene (e.g., n-Butyl Acrylate, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (optional, e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., Anhydrous DMF)
2. Reaction Assembly:
-
To a Schlenk tube, add 4-Bromo-3,6-difluoro-2-nitrophenol, the palladium catalyst, optional ligand, and base.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous DMF via syringe, followed by the alkene.
-
Seal the tube and place it in a preheated oil bath at 120-140 °C.
3. Monitoring and Work-up:
-
Stir the reaction for 12-24 hours, monitoring by LC-MS.
-
Cool to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Table 2: Typical Parameters for Heck Reaction
| Parameter | Component / Condition | Recommended Range | Rationale |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂ | 1-5 mol% | A common, effective, and relatively inexpensive Pd(II) source. |
| Ligand | None, PPh₃, or NHC precursor | 0-10 mol% | Ligandless for activated alkenes; phosphines for broader scope. |
| Alkene | Acrylates, Styrenes | 1.2-2.0 equiv | Excess alkene is used to drive the reaction to completion. |
| Base | K₂CO₃, Et₃N, NaOAc | 2.0-3.0 equiv | Neutralizes H-X byproduct and regenerates the Pd(0) catalyst. |
| Solvent | DMF, NMP | 0.1 - 0.5 M | High-boiling polar solvents are required for the high reaction temperatures. |
| Temperature | 100 - 140 °C | - | High thermal energy is typically needed to promote the reaction. |
Safety and Handling
-
4-Bromo-3,6-difluoro-2-nitrophenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with many nitrophenols, it may be toxic and an irritant. Avoid inhalation of dust and skin contact.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu and KOt-Bu are corrosive and moisture-sensitive. Handle exclusively in a glovebox or under a strict inert atmosphere.
-
Solvents: Use anhydrous, degassed solvents where specified. Many organic solvents are flammable and should be handled with care away from ignition sources.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Result.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize in Chemistry 2010.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Deng, H., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Buchwald–Hartwig amin
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.).
- Cross-Coupling Reactions of Nitroarenes. (2021). PubMed.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Heck reaction. (n.d.). Wikipedia.
- Buchwald-Hartwig Amin
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry.
- Suzuki reaction. (n.d.). Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 4-Bromo-3,6-difluoro-2-nitrophenol. (n.d.).
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. (n.d.).
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
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protocol for Sonogashira coupling with 4-Bromo-3,6-difluoro-2-nitrophenol
An Application Guide to the Sonogashira Coupling of 4-Bromo-3,6-difluoro-2-nitrophenol
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide and a detailed protocol for the Sonogashira coupling of 4-Bromo-3,6-difluoro-2-nitrophenol, a highly functionalized and electron-deficient aryl halide. Such compounds are valuable building blocks in the synthesis of complex molecules for pharmaceuticals, organic materials, and natural products.[1][3] This document delves into the mechanistic rationale, offers a field-tested experimental protocol, and provides insights into key parameter optimization, specifically tailored for researchers, chemists, and professionals in drug development. We will focus on a copper-free variant of the reaction to mitigate common side reactions and simplify product purification.[3][4]
Scientific Rationale and Mechanistic Insight
The Sonogashira reaction traditionally utilizes a dual catalytic system comprising a palladium complex and a copper(I) salt.[5][6] However, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and purification challenges.[7][8] Consequently, copper-free protocols have gained significant traction.[9][10]
The reactivity of the aryl halide partner is paramount and generally follows the trend I > OTf > Br > Cl, corresponding to the C-X bond dissociation energy.[11][12] The substrate of interest, 4-Bromo-3,6-difluoro-2-nitrophenol, is an aryl bromide. While less reactive than an aryl iodide, the C-Br bond is readily activated by the presence of strong electron-withdrawing groups (two fluorines and a nitro group) on the aromatic ring, which facilitates the rate-determining oxidative addition step to the palladium(0) center.[8]
The Copper-Free Catalytic Cycle
The copper-free Sonogashira reaction proceeds through a singular palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron Pd(0) species, which is generated in situ from a palladium(II) precatalyst. This forms a square planar Pd(II) complex.[1][6]
-
Deprotonation & Alkyne Binding: The terminal alkyne is deprotonated by an amine base. The resulting acetylide coordinates to the Pd(II) center, often displacing a ligand.[6]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (the aryl-alkyne) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The choice of base is critical. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions with the acidic phenolic proton on the substrate. Tertiary amines like triethylamine or diisopropylethylamine are often ideal for this purpose.[1][13]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes the coupling of 4-Bromo-3,6-difluoro-2-nitrophenol with phenylacetylene as a representative terminal alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-3,6-difluoro-2-nitrophenol | ≥97% | e.g., Matrix Scientific[14] | Substrate |
| Phenylacetylene | ≥98% | Various | Coupling Partner |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Various | Palladium Precatalyst |
| Copper(I) Iodide (CuI) | ≥98% | Various | For optional traditional protocol |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Various | Base and Co-solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Solvent |
| Ethyl Acetate | ACS Grade | Various | For Workup/Chromatography |
| Hexanes | ACS Grade | Various | For Chromatography |
| Saturated aq. NH₄Cl | Lab Prepared | For Workup | |
| Brine | Lab Prepared | For Workup | |
| Anhydrous MgSO₄ or Na₂SO₄ | Various | Drying Agent | |
| Argon or Nitrogen Gas | High Purity | Inert Atmosphere |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere of argon, add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 mmol, 254.0 mg).
-
Reagent Addition: Add anhydrous Tetrahydrofuran (THF, 10 mL) and anhydrous Triethylamine (Et₃N, 5 mL). Stir the mixture until the solid is fully dissolved. Add phenylacetylene (1.2 mmol, 132 µL).
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.[1]
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg, 3 mol%).
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring. The color of the solution will typically darken.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
Re-dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove the excess amine base, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3,6-difluoro-2-nitro-4-(phenylethynyl)phenol.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the copper-free Sonogashira coupling.
Optimization and Troubleshooting
The success of the Sonogashira coupling can be sensitive to several parameters. The following table provides guidance on optimization and troubleshooting.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Catalyst Loading | 1-5 mol% | For aryl bromides, 3-5 mol% is a good starting point. If the reaction is sluggish, increasing the loading may help. For very reactive substrates, it can sometimes be lowered.[2] |
| Base | Triethylamine (2-5 equiv.) | Diisopropylethylamine (DIPEA) can be used as an alternative. Inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Dioxane) are also effective, especially if the substrate is sensitive to amine bases.[1][15] |
| Solvent | THF, Dioxane, DMF | The choice of solvent can influence reaction rates. Anhydrous conditions are generally recommended.[5] Some modern protocols have been developed for use in aqueous media.[13][16] |
| Temperature | 50-80 °C | While many Sonogashira reactions can proceed at room temperature (especially with aryl iodides), aryl bromides often require gentle heating to drive the reaction to completion.[9][12] |
| Troubleshooting | - | No Reaction: Check inert atmosphere, solvent purity, and catalyst activity. Low Yield: Consider a different ligand (e.g., XPhos for difficult couplings), higher temperature, or longer reaction time. Alkyne Homocoupling: Ensure the system is rigorously deoxygenated. If it persists, this is a key reason to strictly adhere to a copper-free protocol.[7] |
References
-
Soheili, A., et al. (2007). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
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Wikipedia. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. chem.libretexts.org. Available at: [Link]
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Liang, Y., et al. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
Minder, M. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Minder, M., et al. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Thesis. Available at: [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson.com. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
Gholinejad, M., & Karimi-Jaberi, Z. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Wang, D., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]
-
Gholinejad, M., & Karimi-Jaberi, Z. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available at: [Link]
-
Szychlinska, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Doan, N-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry. Available at: [Link]
-
Schickinger, S., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]
-
McKown, S. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]
-
ResearchGate. (2016). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes. ResearchGate. Available at: [Link]
-
Fleck, C., et al. (2013). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available at: [Link]
-
ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
-
Zultanski, S. L., & Dudley, G. B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. mdpi.com. Available at: [Link]
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Application Note & Protocol: A Guide to the Regioselective Nitration of Halogenated Phenols
This document provides researchers, scientists, and drug development professionals with a detailed guide to the experimental setup for the nitration of halogenated phenols. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. This approach empowers researchers to troubleshoot effectively and adapt methodologies to specific substrates and desired outcomes.
Introduction: The Synthetic Value of Nitrated Halogenated Phenols
Nitrated halogenated phenols are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The introduction of a nitro group (—NO₂) onto a phenol ring already bearing a halogen atom dramatically alters the molecule's electronic properties and reactivity. This functionalization opens pathways for further chemical transformations, making these compounds versatile building blocks in organic synthesis. However, the simultaneous presence of a strongly activating, ortho, para-directing hydroxyl group and a deactivating, yet also ortho, para-directing halogen substituent presents a significant challenge in controlling the regioselectivity of the nitration process. This guide offers a framework for navigating these complexities to achieve desired isomeric products efficiently and safely.
Section 1: The Underlying Chemistry: Mechanism and Regioselectivity
The nitration of any aromatic ring, including halogenated phenols, is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[1][2] The core of the reaction involves the attack of an electrophile—the nitronium ion (NO₂⁺)—on the electron-rich aromatic ring.
1.1. Generation of the Electrophile
The nitronium ion is typically generated in situ from nitric acid (HNO₃). In the presence of a stronger acid, such as sulfuric acid (H₂SO₄), nitric acid acts as a base, becoming protonated and subsequently losing a water molecule to form the highly electrophilic NO₂⁺.[3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
For highly activated rings like phenols, the strong acid catalyst is not always necessary, and nitration can often be achieved with dilute nitric acid alone.[1][2][3]
1.2. The Electrophilic Attack and Directing Effects
The hydroxyl (—OH) group of the phenol is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene. It donates electron density into the ring through resonance, particularly at the ortho and para positions.[4] The halogen substituent (F, Cl, Br, I) is an electronegative group and deactivates the ring towards electrophilic attack through an inductive effect. However, it also possesses lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.
When both groups are present, their directing effects must be considered in concert. The powerful activating effect of the —OH group dominates, making the ring highly susceptible to nitration. The key challenge becomes controlling where the nitro group adds, as multiple ortho and para positions relative to the hydroxyl group are activated.
1.3. Factors Influencing Regioselectivity
Controlling the ratio of ortho-nitrophenol to para-nitrophenol isomers is the primary goal. Several factors can be manipulated to influence this outcome:
-
Steric Hindrance : Bulky substituents on the phenol or the use of a bulky nitrating agent will generally favor substitution at the less sterically hindered para position.[5][6]
-
Temperature : Lower reaction temperatures often favor the kinetically controlled ortho product, while higher temperatures can favor the more thermodynamically stable para isomer.[5]
-
Solvent Polarity : The solvent can influence the solvation of the transition states leading to the different isomers, thereby altering the product ratio.[5]
-
Catalyst Choice : The use of solid acid catalysts like zeolites can create a constrained environment within their pores, leading to remarkable regioselectivity, often favoring one isomer exclusively.[7] Similarly, phase-transfer catalysts can alter the reaction environment to favor a specific product.[8]
Below is a diagram illustrating the general mechanism for the nitration of a representative halogenated phenol, 4-chlorophenol.
Caption: Mechanism of Electrophilic Nitration on 4-Chlorophenol.
Section 2: Safety First: A Non-Negotiable Framework for Nitration
Nitration reactions are energetically favorable and often highly exothermic, posing significant safety risks if not managed properly.[9] Nitric acid is a strong oxidizer and is extremely corrosive.[10][11][12]
Core Hazards:
-
Corrosivity : Concentrated nitric and sulfuric acids cause severe chemical burns upon contact with skin or eyes.[10][12]
-
Thermal Runaway : The reaction is exothermic. Inadequate cooling can lead to a rapid temperature increase, potentially causing the reaction to boil over, decompose violently, or explode.[9]
-
Toxicity : Inhalation of nitric acid fumes or nitrogen dioxide (a common byproduct) can cause severe respiratory irritation and delayed pulmonary edema.[10][12]
-
Reactivity : Nitric acid reacts violently with many organic compounds (including solvents like acetone), reducing agents, and metals.[11][13]
Mandatory Safety Protocols:
-
Engineering Controls : All nitration experiments MUST be conducted inside a certified chemical fume hood with adequate ventilation. An emergency safety shower and eyewash station must be immediately accessible.[10][11]
-
Personal Protective Equipment (PPE) :
-
Reaction Control :
-
Always cool the reaction vessel in an ice/water or ice/salt bath before and during the addition of the nitrating agent.
-
Add the nitrating agent slowly, dropwise, using an addition funnel.
-
Continuously monitor the internal temperature of the reaction with a thermometer.
-
-
Waste Disposal : Do not mix nitric acid waste with any other waste streams, especially organic solvents.[13] Segregate and label all waste containers appropriately according to institutional guidelines.
Section 3: Experimental Design & Key Parameters
The choice of nitrating system is critical for achieving the desired product. Below is a summary of various systems and their typical applications for the mononitration of phenols.
| Nitrating System | Catalyst/Solvent | Typical Conditions | Key Advantages & Outcomes | Reference |
| Dilute HNO₃ | Water or Acetic Acid | 0-25°C | Simple, classic method. Often gives a mixture of ortho and para isomers.[1][2] | |
| NaNO₃ / Acid Catalyst | Microemulsion (e.g., TX100) | Room Temperature | Can provide exclusive ortho-selectivity by using the microemulsion interface as a nanoreactor.[14] | |
| NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | Inexpensive, easy to handle, and green reagents. Reported to give high regioselectivity for the ortho product.[6] | |
| Cu(NO₃)₂·3H₂O | Acetonitrile or Acetone | Room Temperature | Mild, efficient, and inexpensive reagent. Good yields for mono-nitro substitution.[15] | |
| NaNO₂ / Solid Acid | Wet SiO₂, Dichloromethane | Room Temperature | Heterogeneous system, allowing for easy catalyst removal. Milder alternative to nitric acid.[16][17] | |
| Fuming HNO₃ | Zeolite (e.g., NaY) | Solid State | Remarkable ortho-selectivity can be achieved by constraining the substrate within the zeolite cages.[7] |
Section 4: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the nitration of a generic halogenated phenol (e.g., 4-chlorophenol). Note: All procedures must be performed in a chemical fume hood with all requisite safety precautions in place.
Protocol A: Classical Mononitration using Dilute Nitric Acid
This protocol is a standard method that typically yields a mixture of ortho and para isomers, which must be separated in the purification step.
Reagents & Materials:
-
4-Chlorophenol
-
Nitric Acid (~3 M)
-
Glacial Acetic Acid
-
Ice
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Beakers, graduated cylinders
Procedure:
-
Setup : Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice/water bath on a magnetic stir plate.
-
Dissolution : Add 4-chlorophenol (e.g., 12.8 g, 0.1 mol) to the flask. Add 50 mL of glacial acetic acid and stir until the phenol is completely dissolved.
-
Cooling : Allow the solution to cool to 0-5°C.
-
Nitrating Agent Addition : Measure 35 mL of 3 M nitric acid into a dropping funnel. Add the nitric acid dropwise to the stirred phenol solution over a period of 30-45 minutes. CRITICAL : Maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction : After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Quenching : Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A yellow precipitate (the product mixture) should form.
-
Isolation : Collect the solid product by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus paper.
-
Drying & Analysis : Allow the product to air-dry. The resulting solid is a mixture of 2-nitro-4-chlorophenol and 4-nitro-2-chlorophenol, which can be analyzed by TLC or NMR and separated by column chromatography.[18]
Protocol B: Regioselective ortho-Nitration using NH₄NO₃/KHSO₄
This protocol, adapted from the literature, offers a greener and more regioselective alternative favoring the ortho-nitro product.[6]
Reagents & Materials:
-
4-Bromophenol
-
Ammonium Nitrate (NH₄NO₃)
-
Potassium Hydrogen Sulfate (KHSO₄)
-
Acetonitrile (CH₃CN)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Charging the Flask : In a 100 mL round-bottom flask, combine 4-bromophenol (1.73 g, 10 mmol), ammonium nitrate (1.60 g, 20 mmol), and potassium hydrogen sulfate (0.68 g, 5 mmol).
-
Solvent Addition : Add 50 mL of acetonitrile to the flask.
-
Reaction : Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux while stirring vigorously.
-
Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[18] The reaction is typically complete within 2-4 hours.
-
Work-up : Cool the reaction mixture to room temperature. Filter the mixture to remove the solid catalyst. Wash the residue with a small amount of acetonitrile (2 x 5 mL).
-
Drying : Combine the filtrate and washings. Add anhydrous Na₂SO₄ to dry the solution.
-
Isolation : Filter off the drying agent. Remove the acetonitrile solvent under reduced pressure (rotary evaporation) to yield the crude product, which should show high enrichment of the ortho-nitrated isomer. Further purification can be achieved by column chromatography if necessary.
Caption: General Experimental Workflow for Phenol Nitration.
Section 5: Reaction Monitoring, Work-up, and Purification
Monitoring : The progress of the nitration can be easily monitored by Thin Layer Chromatography (TLC).[18] A suitable eluent system (e.g., hexane:ethyl acetate) will show the disappearance of the starting phenol spot and the appearance of new, more polar product spots.
Work-up : The standard work-up procedure involves quenching the reaction by pouring it into a large volume of cold water. This precipitates the organic products and dilutes the acids. The solid product is then collected by filtration.
Purification : Since nitration of phenols often yields a mixture of ortho and para isomers, purification by column chromatography is usually necessary.[18] The two isomers often have different polarities and can be separated on a silica gel column. The ortho-nitrophenol is typically less polar than the para-isomer due to intramolecular hydrogen bonding, causing it to elute first.
Section 6: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive nitrating agent. 2. Reaction temperature too low. | 1. Use fresh nitric acid or nitrating salt. 2. Allow the reaction to stir longer or warm slightly (e.g., to room temperature) after the initial addition, but monitor carefully for exotherms. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature was too high. 2. Nitrating agent added too quickly. 3. Over-oxidation of the phenol. | 1. Ensure efficient cooling and slower addition of the nitrating agent.[5][19] 2. Use a milder nitrating agent (e.g., a metal nitrate) or a heterogeneous system.[15][17] |
| Polynitration (Di- or Tri-nitrated products) | 1. Nitrating agent is too concentrated or used in excess. 2. Reaction time is too long or temperature too high. | 1. Use dilute nitric acid or a stoichiometric amount of the nitrating agent.[5] 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Poor Regioselectivity (Undesired isomer ratio) | 1. Suboptimal reaction conditions (temp, solvent). 2. Inherent properties of the substrate. | 1. Screen different solvents and adjust the reaction temperature. Lower temperatures often favor ortho products.[5] 2. Employ a regioselective protocol using zeolites, microemulsions, or specific catalysts as outlined in Section 3.[7][14] |
References
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
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YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution. Retrieved from [Link]
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DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
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ARKAT USA, Inc. (n.d.). A practical approach for regioselective mono-nitration of phenols under mild conditions. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Datapdf. (n.d.). Nitration of Phenols A Two-Phase System. Retrieved from [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. Retrieved from [Link]
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ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]
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reaction conditions for Suzuki coupling of 4-Bromo-3,6-difluoro-2-nitrophenol
An In-Depth Guide to the Suzuki Coupling of 4-Bromo-3,6-difluoro-2-nitrophenol
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed examination of the reaction conditions required for the Suzuki coupling of a challenging, highly functionalized substrate: 4-Bromo-3,6-difluoro-2-nitrophenol. This particular aryl bromide is of interest in medicinal chemistry and materials science due to its unique electronic and structural properties.
The substrate presents several distinct challenges that must be addressed for a successful coupling:
-
Steric Hindrance: The presence of a nitro group and a fluorine atom ortho to the bromine atom creates significant steric congestion around the reaction center.
-
Electron-Deficient Ring: The cumulative electron-withdrawing effects of the nitro and difluoro substituents strongly activate the C-Br bond towards oxidative addition but can influence subsequent steps.
-
Acidic Phenolic Proton: The free hydroxyl group can be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions.
This document will dissect these challenges and provide experimentally grounded protocols. We will explore the causality behind the selection of catalysts, ligands, bases, and solvents, and discuss the strategic decision of whether to employ a protecting group for the phenolic hydroxyl.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organoboron compound (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate species.[5] This species then transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Critical Experimental Parameters for a Challenging Substrate
The Catalytic System: Overcoming Steric Hindrance
The primary obstacle for the coupling of 4-Bromo-3,6-difluoro-2-nitrophenol is the steric hindrance around the C-Br bond. Standard catalysts like Pd(PPh₃)₄ may prove inefficient. The solution lies in using a catalytic system featuring bulky and electron-rich ligands that promote both oxidative addition and the subsequent reductive elimination step.[7][8]
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices as they are sources of Pd(0) in the reaction mixture.
-
Ligands of Choice:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for challenging couplings.[7][9] Their steric bulk facilitates the reductive elimination of hindered biaryls, while their electron-rich nature promotes the initial oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often exhibit high stability and activity, making them excellent alternatives to phosphines for coupling sterically demanding substrates.[10][11] PEPPSI-type precatalysts are convenient options that employ NHC ligands.[6]
-
The Phenolic Hydroxyl Group: To Protect or Not to Protect?
The acidic proton of the phenol presents a critical strategic choice. A protection-free approach is more efficient and atom-economical. However, the in-situ generated phenoxide can potentially chelate to the palladium center, altering its catalytic activity.
-
Protection-Free Strategy: Several studies have demonstrated successful Suzuki couplings on unprotected halophenols, often by careful selection of the base and solvent system.[12] This is the preferred first approach. A moderately strong base like K₃PO₄ is often effective as it is strong enough to facilitate transmetalation without causing excessive side reactions.
-
Protected Strategy: If the protection-free route yields poor results, masking the hydroxyl group is a reliable alternative. A methyl ether is a common and robust protecting group for phenols.[13] It is stable to the basic conditions of the Suzuki coupling and can be cleaved later if necessary. Other protecting groups like benzyl (Bn) or silyl ethers (e.g., TBDMS) can also be considered.[14][15]
Choice of Base and Solvent
The base plays a crucial role in activating the boronic acid for transmetalation.[16] The solvent system must solubilize all components of the reaction and can influence the reaction rate.
-
Bases:
-
K₃PO₄ (Potassium Phosphate): Often the base of choice for difficult couplings, including those with phenols or sterically hindered substrates.[8] It is effective in a range of solvents.
-
Cs₂CO₃ (Cesium Carbonate): A strong, highly soluble base that can accelerate slow reactions.[17]
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective base suitable for many Suzuki reactions.[2][18]
-
-
Solvents:
-
1,4-Dioxane/Water or THF/Water: These are classic solvent systems for Suzuki couplings.[8][19] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Toluene/Water: A good biphasic system, particularly for reactions run at higher temperatures.[17]
-
DMF or Acetonitrile: Polar aprotic solvents can be beneficial when dealing with substrates that have poor solubility in ethers or aromatic hydrocarbons.[8]
-
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.
Protocol A: Protection-Free Suzuki Coupling
This protocol is the recommended starting point, leveraging a modern catalytic system to attempt the coupling on the unprotected phenol.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (e.g., in a 4:1 v/v ratio, to a concentration of ~0.1 M with respect to the aryl bromide).
-
Sparge the resulting mixture with a stream of argon for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and pour into a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol B: Suzuki Coupling with a Protected Phenol
This protocol is an alternative for cases where the protection-free method is unsuccessful. It involves the initial protection of the phenol as a methyl ether.
Part 1: Protection of the Phenol
-
Dissolve 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 equiv) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 equiv) and methyl iodide (MeI, 1.5 equiv).
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting phenol (typically 2-6 hours).
-
Filter off the solids and concentrate the filtrate. Purify the crude product to obtain 1-Bromo-2,5-difluoro-4-methoxy-3-nitrobenzene.
Part 2: Suzuki Coupling of the Protected Substrate
The coupling procedure is similar to Protocol A, using the protected aryl bromide as the starting material.
Step-by-Step Methodology:
-
Follow steps 1-11 from Protocol A, using 1-Bromo-2,5-difluoro-4-methoxy-3-nitrobenzene as the electrophile. A broader range of bases, including K₂CO₃, may be effective with the protected substrate.
| Parameter | Protocol A (Protection-Free) | Protocol B (Protected) | Rationale & Notes |
| Aryl Halide | 4-Bromo-3,6-difluoro-2-nitrophenol | 1-Bromo-2,5-difluoro-4-methoxy-3-nitrobenzene | Protocol A is more step-economical; Protocol B is more robust if the free phenol causes issues. |
| Pd Source | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Common, reliable Pd(0) precursors.[6] |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | SPhos (4 mol%) or PPh₃ (8 mol%) | Bulky, electron-rich ligands are crucial for the hindered substrate.[7] A less demanding ligand may suffice for the protected version. |
| Base | K₃PO₄ (2.5 equiv) | K₃PO₄ (2.5 equiv) or K₂CO₃ (2.5 equiv) | K₃PO₄ is highly effective for challenging couplings.[8] K₂CO₃ is a standard choice for less demanding reactions. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O | Dioxane is a versatile solvent for Suzuki reactions. Toluene allows for higher temperatures if needed.[17] |
| Temperature | 90-100 °C | 90-100 °C | Sufficient thermal energy is typically required to drive the catalytic cycle to completion. |
Conclusion
The Suzuki coupling of 4-Bromo-3,6-difluoro-2-nitrophenol is a challenging yet achievable transformation. Success hinges on the rational selection of a catalytic system capable of overcoming the significant steric hindrance imposed by the ortho substituents. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is paramount. While a protection-free strategy is the most elegant approach, the use of a protected phenol offers a reliable alternative. The protocols and insights provided in this guide offer a strong foundation for researchers and drug development professionals to successfully synthesize novel biaryl compounds from this highly functionalized building block.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
-
BYJU'S. Merits of the Suzuki Coupling Reaction.
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
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Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
-
Scriven, E. F. V., & Murugan, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc, 2005(3), 140-153.
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
-
Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959.
-
Gallou, F., & Lipshutz, B. H. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 65(14), 4370-4374.
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
-
Cerra, M. B., & Rolando, J. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(9), 13689-13721.
-
Oxford Learning Link. Appendix 6: Protecting groups.
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
-
Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(1), 381-389.
-
ResearchGate. Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa.
-
Wikipedia. Suzuki reaction.
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
-
Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.
-
ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo...
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction.
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Wikipedia. Protecting group.
-
YouTube. Suzuki Reaction - Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Myers, A. The Suzuki Reaction - Chem 115.
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
-
BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
-
BenchChem. Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol.
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
-
ResearchGate. Suzuki coupling of aryl halides and aryl boronic acids in H₂O/EtOH...
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- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Bromo-3,6-difluoro-2-nitrophenol in the Synthesis of Bioactive Molecules
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. Fluorine's unique electronic and steric attributes can significantly improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] 4-Bromo-3,6-difluoro-2-nitrophenol emerges as a particularly valuable starting material in this context. Its polysubstituted aromatic ring is primed for a variety of selective chemical transformations, offering multiple avenues for the construction of diverse and complex bioactive molecules. The presence of a nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), while the distinct electronic environments of the two fluorine atoms and the bromine atom allow for regioselective modifications.[2][3] Furthermore, the nitro group itself can be readily transformed into an amino group, a key functional handle for further derivatization. The phenolic hydroxyl group provides another site for modification, such as through etherification reactions.[4] This application note will provide a detailed exploration of synthetic routes starting from 4-Bromo-3,6-difluoro-2-nitrophenol to generate scaffolds relevant to the development of kinase inhibitors and other potential therapeutic agents.
Analysis of Reactivity and Strategic Bond Disconnections
The synthetic utility of 4-Bromo-3,6-difluoro-2-nitrophenol is dictated by the interplay of its functional groups. The potent electron-withdrawing nitro group, positioned ortho and para to the halogen substituents, renders the aromatic ring highly susceptible to nucleophilic attack.[5] This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the fluorine atom at the 6-position is the most likely site for initial nucleophilic aromatic substitution. The bromine atom at the 4-position is also activated, though to a lesser extent. The fluorine at the 3-position is the least activated towards SNAr. The phenolic hydroxyl can be readily deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis.[6] The nitro group can be selectively reduced to an amine, a crucial transformation for many bioactive scaffolds.[7] Finally, the carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8]
The following diagram illustrates the primary sites of reactivity on the 4-Bromo-3,6-difluoro-2-nitrophenol scaffold:
Caption: Key reactive sites on 4-Bromo-3,6-difluoro-2-nitrophenol.
Synthetic Route 1: Synthesis of a Substituted Benzofuran Scaffold
Benzofurans are a common motif in biologically active compounds.[9][10] The following is a proposed synthetic route to a substituted benzofuran derivative, a potential scaffold for kinase inhibitors, starting from 4-Bromo-3,6-difluoro-2-nitrophenol.
Caption: Workflow for the synthesis of a substituted benzofuran.
Protocol 1.1: Williamson Ether Synthesis
This step introduces a side chain that will ultimately form part of the benzofuran ring system. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[4][11]
Materials:
-
4-Bromo-3,6-difluoro-2-nitrophenol
-
Propargyl bromide (or another suitable alkyl halide with a terminal alkyne)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Temperature | 60 °C |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ |
| Typical Yield | 85-95% |
Protocol 1.2: Selective Nitro Group Reduction
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is often employed, but care must be taken to avoid dehalogenation.[12][13][14] Alternatively, chemical reduction with reagents like tin(II) chloride is effective and often preserves halogen substituents.[15][16]
Materials:
-
Product from Protocol 1.1
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the product from Protocol 1.1 (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
| Parameter | Value |
| Reducing Agent | SnCl₂·2H₂O |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 70-90% |
Protocol 1.3: Intramolecular Cyclization to form Benzofuran
The final step involves an intramolecular cyclization to form the benzofuran ring. This can often be achieved under basic conditions or with palladium catalysis.[17][18]
Materials:
-
Product from Protocol 1.2
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve the amine from Protocol 1.2 (1.0 eq) in anhydrous toluene.
-
Add potassium tert-butoxide (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Base | t-BuOK |
| Solvent | Toluene |
| Temperature | Reflux |
| Typical Yield | 60-80% |
Synthetic Route 2: Synthesis of a Substituted Carbazole Scaffold
Carbazole derivatives are another important class of bioactive molecules, known for their diverse pharmacological activities.[1][19][20][21][22] This route utilizes a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H amination.
Caption: Workflow for the synthesis of a substituted carbazole.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[8][23] In this step, an arylboronic acid is coupled with the aryl bromide.
Materials:
-
4-Bromo-3,6-difluoro-2-nitrophenol
-
Arylboronic acid (e.g., 2-aminophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the de-gassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 80-100 °C |
| Typical Yield | 70-90% |
Protocol 2.2: Selective Nitro Group Reduction
This step is analogous to Protocol 1.2.
Protocol 2.3: Intramolecular C-H Amination for Carbazole Formation
The final step is an intramolecular cyclization to form the carbazole ring system. Palladium-catalyzed C-H amination is a modern and efficient method for this transformation.[1][19]
Materials:
-
Product from Protocol 2.2
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable ligand (e.g., XPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a reaction vessel, add the amino-biaryl product from Protocol 2.2 (1.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and K₂CO₃ (2.0 eq).
-
De-gas the vessel and backfill with an inert gas.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C and monitor by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Catalyst | Pd(OAc)₂ / XPhos |
| Base | K₂CO₃ |
| Solvent | Toluene |
| Temperature | 110 °C |
| Typical Yield | 65-85% |
Conclusion
4-Bromo-3,6-difluoro-2-nitrophenol is a highly functionalized and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. Its strategic arrangement of activating and modifiable functional groups allows for the selective construction of complex molecular architectures, including important heterocyclic scaffolds like benzofurans and carbazoles. The protocols outlined in this application note provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable building block in their discovery programs. The ability to perform selective transformations at multiple positions on the aromatic ring underscores its utility in generating diverse chemical libraries for biological screening.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]
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- Methods for the preparation of 2-nitrobenzofurans. (2020). Chemistry of Heterocyclic Compounds, 56(11), 1367-1383.
- Methods for the synthesis of benzofurans and the procedure described in this work. (2020). Molecules, 25(15), 3483.
- Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. (2023). The Journal of Organic Chemistry, 88(3), 1786-1795.
- Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. (2009). The Journal of Organic Chemistry, 74(12), 4542-4546.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(2), 1765-1798.
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
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Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2025). Hydrogenation of nitro-groups and dehalogenation. Retrieved from [Link]
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ResearchGate. (n.d.). Etherification of hindered phenols and alcohols with different alkylating agent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). Bio-express Letters, 1(1), 1-10.
- Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. (1971). Proceedings of the Indian Academy of Sciences - Section A, 74(3), 133-142.
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (2014). Catalysis Science & Technology, 4(8), 2335-2343.
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Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]
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Leah4sci. (2013, January 26). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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Britannica. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
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ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic methods of hindered ether a The traditional Williamson.... Retrieved from [Link]
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2022). Journal of the American Chemical Society, 144(37), 16966-16975.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
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Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
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Application Notes & Protocols for Real-Time Reaction Tracking of 4-Bromo-3,6-difluoro-2-nitrophenol
Introduction: The Imperative for In-Process Monitoring
In modern pharmaceutical development and fine chemical synthesis, understanding the kinetics, mechanism, and endpoint of a chemical reaction is paramount. Intermediates such as 4-Bromo-3,6-difluoro-2-nitrophenol (CAS: 1394130-47-2) are critical building blocks whose purity and concentration directly impact the quality, yield, and safety of the final active pharmaceutical ingredient (API). Traditional end-point analysis is often insufficient, leading to failed batches, impurity generation, and increased development timelines.
This guide is grounded in the principles of Process Analytical Technology (PAT), a framework that encourages designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[1][2] By integrating real-time analytical methods into the reaction workflow, researchers and process chemists can gain a profound understanding of the transformation, enabling robust process control and ensuring product quality by design (QbD).
This document provides detailed application notes and validated protocols for four key analytical techniques suited for monitoring reactions involving 4-Bromo-3,6-difluoro-2-nitrophenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Physicochemical Profile: 4-Bromo-3,6-difluoro-2-nitrophenol
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value / Observation | Analytical Implication |
| Molecular Formula | C₆H₂BrF₂NO₃ | Provides exact mass for MS detection. |
| Molecular Weight | ~253.99 g/mol | Influences diffusion and volatility. |
| Structure | Nitrophenol with Br and F substituents | Chromophore present (UV-Vis active). Aromatic protons and fluorine atoms are NMR active handles. Halogenation provides a distinct isotopic signature in MS. |
| Polarity | Moderately polar | Suitable for reverse-phase chromatography. Solubility in common organic solvents. |
| Acidity (pKa) | Expected to be acidic (phenol) | The ionization state is pH-dependent, affecting chromatographic retention and UV-Vis spectrum. Buffering of mobile phases is critical for HPLC. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
Principle & Causality: Reverse-Phase HPLC is the premier technique for this application due to its high resolution, sensitivity, and robustness. The method separates the non-polar to moderately polar components of the reaction mixture based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For 4-Bromo-3,6-difluoro-2-nitrophenol, the phenolic hydroxyl group's ionization must be controlled. Operating at a pH well below the pKa (e.g., pH 2.5-3.0) ensures the molecule is in its neutral, more retained form, leading to sharp, symmetrical peaks and reproducible retention times.[3][4]
Application Note: At-Line HPLC for Process Control
This protocol is designed for at-line monitoring, where samples are periodically and automatically drawn from the reactor, quenched, diluted, and injected into the HPLC system. This provides near real-time data on the consumption of starting material and the formation of products and byproducts.
Detailed Protocol: Isocratic HPLC Method
-
Instrumentation & Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Trifluoroacetic Acid (TFA) or Ortho-phosphoric acid.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. (Rationale: TFA acts as an ion-pairing agent and maintains a low pH (~2.5) to suppress the ionization of the phenolic proton, ensuring good peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Filter both phases through a 0.45 µm membrane filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Isocratic Elution: 60% Mobile Phase A / 40% Mobile Phase B. (Note: This starting point should be optimized. A gradient may be required if reaction products have significantly different polarities).
-
Column Temperature: 35 °C. (Rationale: Elevated temperature reduces viscosity, improves efficiency, and ensures retention time stability).
-
Injection Volume: 5 µL.
-
Detection: DAD monitoring at 310 nm.[5] (Rationale: This wavelength is typical for nitrophenols, offering good sensitivity while minimizing interference from non-aromatic components). A full spectrum (200-400 nm) should be recorded to identify potential impurities.
-
-
Sample Preparation Workflow:
-
Extract a 100 µL aliquot from the reaction vessel.
-
Immediately quench the reaction by diluting it into 900 µL of a 50:50 Acetonitrile/Water mixture in a 1.5 mL autosampler vial. (Rationale: Quenching stops the reaction, while dilution prevents column overload and ensures the sample solvent is compatible with the mobile phase).
-
If necessary, include a suitable internal standard in the diluent for enhanced quantitative accuracy.
-
Vortex the vial and place it in the autosampler.
-
-
System Validation & Data Analysis:
-
Perform a system suitability test by injecting a standard solution of 4-Bromo-3,6-difluoro-2-nitrophenol to check for theoretical plates (>2000), tailing factor (0.9-1.2), and retention time reproducibility (%RSD < 1%).
-
Generate a calibration curve using standards of known concentrations to quantify the consumption of starting material and the formation of the main product.
-
Plot the concentration of reactants and products versus time to determine reaction kinetics.
-
Workflow Diagram: At-Line HPLC Monitoring
Caption: Automated workflow for at-line HPLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity ID
Principle & Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying unknown byproducts due to the structural information provided by mass spectrometry. For a phenolic compound like 4-Bromo-3,6-difluoro-2-nitrophenol, its volatility may be limited. Derivatization (e.g., silylation) can be employed to increase volatility and improve peak shape, but direct injection is often feasible and preferred for simplicity in reaction monitoring. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern and the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6][7]
Application Note: Headspace GC-MS for Reaction Off-Gassing
While direct injection is common, headspace analysis can be uniquely applied to monitor the formation of volatile byproducts or decomposition products in the vapor phase above the reaction mixture, providing complementary information without disturbing the liquid phase.
Detailed Protocol: Direct Injection GC-MS
-
Instrumentation & Consumables:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
High-purity Helium as the carrier gas.
-
Anhydrous Sodium Sulfate for sample drying if needed.
-
-
GC Conditions:
-
Injector Temperature: 250 °C. (Rationale: Hot enough to ensure rapid volatilization but low enough to minimize potential thermal degradation of the nitro group).
-
Injection Mode: Splitless (1 µL injection). (Rationale: Maximizes sensitivity for trace analysis of reaction components).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min. (Rationale: This program provides good separation of components with varying boiling points).
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400). (Rationale: A wide scan range captures the parent ion and key fragments. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if target ions are known).[8]
-
-
Sample Preparation:
-
Extract a 100 µL aliquot from the reaction mixture.
-
Quench and dilute in 900 µL of a suitable solvent like Ethyl Acetate or Dichloromethane.
-
If the reaction is aqueous, perform a liquid-liquid extraction into an organic solvent. Dry the organic layer with anhydrous sodium sulfate.
-
Transfer the final solution to a GC vial for analysis.
-
-
Data Interpretation:
-
Identify the peak for 4-Bromo-3,6-difluoro-2-nitrophenol by its retention time and mass spectrum.
-
Confirm its identity by observing the molecular ion (M⁺) and the characteristic M+2 peak from the ⁸¹Br isotope.
-
Use the total ion chromatogram (TIC) peak area to semi-quantitatively track the reaction progress. For accurate quantification, a calibration curve with an internal standard is required.
-
NMR Spectroscopy: A Window into Molecular Structure
Principle & Causality: NMR spectroscopy is arguably the most structurally informative technique for reaction monitoring.[9] It is non-destructive and inherently quantitative, as the signal integral is directly proportional to the number of nuclei. For 4-Bromo-3,6-difluoro-2-nitrophenol, both ¹H and ¹⁹F NMR are exceptionally powerful. ¹H NMR can monitor the disappearance of the aromatic proton signal of the starting material and the appearance of new signals from the product(s). ¹⁹F NMR is often superior for this specific molecule as it provides a very clean spectrum with no background, high sensitivity, and large chemical shift dispersion, allowing for unambiguous tracking of the fluorine-containing species.[10]
Application Note: At-Line ¹⁹F NMR for Unambiguous Kinetic Analysis
This protocol leverages the simplicity and clarity of the ¹⁹F NMR spectrum to monitor the reaction. A single peak for the starting material and a single peak for the product (assuming a simple transformation at the fluorinated ring) can often be observed, making integration and kinetic analysis straightforward.
Detailed Protocol: At-Line ¹⁹F NMR
-
Instrumentation & Consumables:
-
NMR Parameters (¹⁹F Observe):
-
Pulse Program: Standard single pulse (zg).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 5 seconds. (Rationale: A longer delay ensures full relaxation for accurate quantification, though it can be shortened for faster monitoring if relative changes are sufficient).
-
Number of Scans: 4-16 (depending on concentration).
-
Reference: An external standard or the instrument's internal reference can be used.
-
-
Sample Preparation:
-
At each time point, withdraw ~50-100 µL of the reaction mixture.
-
Dilute it with ~500 µL of a deuterated solvent in an NMR tube. The deuterated solvent provides the field frequency lock for the spectrometer.
-
If the reaction solvent is not deuterated, the lock signal will be absent. Modern spectrometers can often maintain a stable field for short periods without a lock, but using a deuterated co-solvent is best practice.[10]
-
-
Data Acquisition and Processing:
-
Acquire a ¹⁹F NMR spectrum at each time point.
-
Process the spectra with identical phasing and baseline correction parameters.
-
Integrate the signal corresponding to a fluorine atom in the starting material and the signal for the corresponding fluorine in the product.
-
The percentage conversion can be calculated directly from the relative integrals:
-
% Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
-
-
Workflow Diagram: NMR Reaction Monitoring Logic
Caption: Decision logic for reaction monitoring using at-line NMR.
UV-Vis Spectroscopy: Simple and Rapid Kinetic Analysis
Principle & Causality: UV-Vis spectroscopy is a simple, cost-effective, and rapid technique ideal for monitoring reactions that involve a change in conjugation or the nature of a chromophore. The nitrophenol moiety in 4-Bromo-3,6-difluoro-2-nitrophenol is a strong chromophore. Any reaction that modifies this system (e.g., reduction of the nitro group, nucleophilic aromatic substitution) will result in a significant change in the UV-Vis absorption spectrum, such as a shift in λₘₐₓ or a change in molar absorptivity.[12][13] By monitoring the absorbance at a wavelength specific to the reactant or product, the reaction can be followed in real-time according to the Beer-Lambert Law.
Application Note: In-Situ Monitoring with a Fiber-Optic Probe
For maximum efficiency, a fiber-optic immersion probe can be placed directly into the reaction vessel. This allows for continuous data collection without sampling, providing a high-resolution kinetic profile of the reaction.
Detailed Protocol: Kinetic Study
-
Instrumentation:
-
UV-Vis Spectrophotometer with a kinetic mode software package.
-
Fiber-optic immersion probe or a standard cuvette-based system with a temperature-controlled holder.
-
Magnetic stirrer.
-
-
Preliminary Steps:
-
Record the full UV-Vis spectrum (200-600 nm) of the pure starting material and the expected product in the reaction solvent.
-
Identify the λₘₐₓ for both the reactant and the product. Choose a monitoring wavelength where the difference in absorbance between the two is maximal. For nitrophenols, this is often around 310-320 nm for the neutral species or ~400 nm for the phenolate anion under basic conditions.[5][14][15]
-
-
Data Acquisition:
-
Set up the reaction in the vessel (or cuvette) with stirring.
-
If using an immersion probe, insert it into the mixture.
-
Initiate the reaction (e.g., by adding the final reagent) and immediately start the kinetic measurement.
-
Record the absorbance at the chosen wavelength at regular time intervals (e.g., every 5-10 seconds).
-
-
Data Analysis:
-
Plot Absorbance vs. Time. The resulting curve represents the reaction progress.
-
Assuming a pseudo-first-order reaction, the data can be fitted to the equation: ln[(Aₜ - A∞) / (A₀ - A∞)] = -kt, where:
-
Aₜ is the absorbance at time t.
-
A₀ is the initial absorbance.
-
A∞ is the final absorbance at reaction completion.
-
k is the observed rate constant.
-
-
This analysis provides valuable quantitative data on the reaction rate.
-
Comparative Summary of Analytical Methods
| Technique | Primary Use | Pros | Cons |
| HPLC | Quantitative analysis of reactants, products, and byproducts. | High resolution, excellent quantitation, robust, widely available. | Requires sampling, solvent consumption, slower than spectroscopy. |
| GC-MS | Identification of volatile impurities and byproducts. | Excellent for structural elucidation (MS), high sensitivity. | Potential for thermal degradation, may require derivatization. |
| NMR | Structural confirmation and unambiguous quantitation. | Highly specific, inherently quantitative, non-destructive, ¹⁹F NMR is very clean. | Lower sensitivity, expensive instrumentation, requires deuterated solvents for lock. |
| UV-Vis | Real-time kinetic monitoring. | Very fast (in-situ capable), simple, low cost, excellent for rate studies. | Low specificity (prone to interference), provides limited structural information. |
References
- National Institutes of Health (NIH). (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
- LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
- Kuntic, V., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847.
- ACS Publications. (2023). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- Hiden Analytical. (2018). Real-Time Process Monitoring of Pharmaceuticals.
- ResearchGate. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile.
- Sigma-Aldrich. (n.d.). Real-Time Monitoring & Control in Biopharmaceuticals.
- Metrohm. (n.d.). UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation.
- Pharmaceutical Technology. (2024). Analytical Strategies for Aseptic Processing.
- PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- Metrohm. (n.d.). UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation.
- National Institutes of Health (NIH). (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
- ResearchGate. (n.d.). Kinetic studies carried out from a series of UV–Vis absorption spectra....
- ACS Publications. (2023). NMR Reaction Monitoring Robust to Spectral Distortions.
- Pharmaceutical Technology. (2008). NMR Reaction-Monitoring as a Process Analytical Technique.
- ResearchGate. (n.d.). (a) UV-vis spectra of 4-nitrophenol before and after adding NaBH4....
- ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- PubMed Central (PMC). (2017). NMR reaction monitoring in flow synthesis.
- Matrix Scientific. (n.d.). 4-Bromo-3,6-difluoro-2-nitrophenol.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
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A Scalable Synthetic Protocol for 4-Bromo-3,6-difluoro-2-nitrophenol and Its Key Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Highly substituted phenolic compounds are cornerstone building blocks in modern medicinal chemistry. The strategic incorporation of multiple, distinct functional groups—such as halogens and nitro moieties—provides a versatile scaffold for developing complex molecular architectures and novel therapeutic agents. Specifically, the 4-Bromo-3,6-difluoro-2-nitrophenol scaffold is of significant interest due to the orthogonal reactivity of its functional groups. The fluorine atoms can enhance metabolic stability and binding affinity, the nitro group serves as a precursor to a reactive amine, the phenolic hydroxyl allows for ether linkages, and the bromine atom is a prime site for carbon-carbon bond formation via cross-coupling reactions.[1][2] This application note provides a comprehensive, field-proven guide for the robust, scale-up synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol. Furthermore, it details protocols for the preparation of key derivatives, enabling its broad application in drug discovery and development programs.
Introduction: The Strategic Value of Polysubstituted Phenols
The design of new chemical entities in drug development often relies on synthetic intermediates that offer both structural complexity and versatile reactivity. 4-Bromo-3,6-difluoro-2-nitrophenol (CAS 1394130-47-2) represents an exemplary scaffold, embodying several desirable features for lead optimization.[3][4] The presence of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, pKa, and metabolic resistance.[5] The nitro group and bromine atom provide orthogonal chemical handles for subsequent modifications, allowing for the systematic exploration of chemical space. For instance, the nitro group can be readily reduced to an amine for amide coupling, while the bromine is ideal for palladium-catalyzed cross-coupling reactions.[1]
This guide is structured to provide not just a sequence of steps, but the underlying chemical logic, enabling researchers to adapt and troubleshoot the synthesis as needed. We present a validated two-step synthesis to the core molecule, followed by key derivatization protocols critical for downstream applications.
Synthesis of the Core Scaffold: 4-Bromo-3,6-difluoro-2-nitrophenol
The selected synthetic route is designed for scalability and is based on well-established principles of electrophilic aromatic substitution, starting from the commercially available 3,6-difluorophenol.
Overall Reaction Scheme
Mechanistic Rationale & Causality
-
Step 1: Regioselective Bromination. The synthesis commences with the bromination of 3,6-difluorophenol. The regiochemical outcome is dictated by the directing effects of the substituents. The hydroxyl group is a powerful activating, ortho, para-director. The fluorine atoms are deactivating but are also ortho, para-directors. The hydroxyl group's strong activating nature overwhelmingly directs the incoming electrophile (Br+) to the positions ortho (C2, C4) and para (C5) to it. Steric hindrance at the C2 position and the combined directing influence towards C4 make it the most favorable site for substitution, leading to the desired 4-bromo-3,6-difluorophenol intermediate. Protocols for the bromination of phenols are well-documented and adaptable.[6][7]
-
Step 2: Regioselective Nitration. The subsequent nitration of 4-bromo-3,6-difluorophenol introduces the nitro group. In this step, the hydroxyl group remains the most powerful activating director. It strongly favors the introduction of the nitronium ion (NO₂⁺) at the remaining open ortho position, C2.[8][9] The reaction is performed using a mixture of nitric and sulfuric acid, which generates the highly electrophilic nitronium ion in situ.[8][10] Careful temperature control is paramount during this step, as nitration reactions are highly exothermic and can lead to runaway reactions or the formation of undesired byproducts if not properly managed.[11]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and derivatization of the target compound.
Detailed Protocols and Methodologies
Safety First: All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Nitrating mixtures are highly corrosive and potentially explosive; handle with extreme care.[11][12]
Protocol 1: Synthesis of 4-Bromo-3,6-difluorophenol
-
Materials & Equipment:
-
3,6-Difluorophenol (1.0 eq)
-
Bromine (1.05 eq)
-
Carbon Disulfide (CS₂), anhydrous
-
48% Hydrobromic Acid (HBr, catalytic)
-
Saturated Sodium Metabisulfite solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
-
Procedure:
-
Charge the reaction flask with 3,6-difluorophenol (1.0 eq) and anhydrous carbon disulfide. Stir until fully dissolved.
-
In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in anhydrous carbon disulfide.
-
Add the bromine solution dropwise to the stirred phenol solution over 30-45 minutes. Maintain the temperature at 20-25°C.
-
Add 5-10 drops of 48% HBr solution to catalyze the reaction.[6]
-
Heat the mixture to reflux (approx. 46°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully pour it into cold water.
-
Add saturated sodium metabisulfite solution to quench any unreacted bromine (the red-brown color will disappear).
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford 4-bromo-3,6-difluorophenol as a crystalline solid.
-
Protocol 2: Synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol
-
Materials & Equipment:
-
4-Bromo-3,6-difluorophenol (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Chloroform (or Dichloromethane)
-
Deionized Water / Ice
-
Jacketed reaction vessel with overhead stirring, temperature probe, and dropping funnel
-
-
Procedure:
-
Prepare the nitrating mixture: In a separate flask cooled in an ice bath, slowly add nitric acid (1.1 eq) to chilled sulfuric acid (3-5 eq). Keep this mixture cold until use.
-
Charge the jacketed reactor with 4-bromo-3,6-difluorophenol (1.0 eq) and chloroform. Stir to dissolve.
-
Cool the reactor contents to 0-5°C using a circulating chiller.
-
Add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. This addition should take 1-2 hours for a large-scale batch.[13]
-
After the addition is complete, allow the reaction to stir at 5-10°C for an additional 1-2 hours. Monitor for completion by HPLC or TLC.
-
Once complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Separate the organic phase. Wash it with cold water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude yellow solid can be purified by recrystallization from ethanol to yield pure 4-Bromo-3,6-difluoro-2-nitrophenol.
-
Scale-Up Considerations & Data
Scaling this synthesis requires careful management of process parameters. The nitration step is particularly critical due to its exothermic nature.
| Parameter | Bromination (Step 1) | Nitration (Step 2) | Rationale & Justification |
| Temperature Control | 20-25°C (addition), Reflux (reaction) | 0-10°C | Prevents side reactions and ensures regioselectivity. Critical for safety in the nitration step to control the exotherm. |
| Reagent Addition | Slow, dropwise | Very slow, dropwise | Maintains temperature control and prevents localized concentration spikes, which can lead to byproduct formation. |
| Mixing | Efficient mechanical stirring | Vigorous overhead stirring | Ensures homogeneity, crucial for heat transfer and preventing hot spots, especially during nitration. |
| Typical Yield | 80-90% | 85-95% | High-yielding steps are essential for a cost-effective scale-up process. |
| Purity (Post-Crystallization) | >98% | >99% | High purity of the intermediate is key to a clean final step. Final product purity meets typical pharmaceutical standards. |
Synthesis of Key Derivatives: Expanding Chemical Utility
The value of 4-Bromo-3,6-difluoro-2-nitrophenol lies in its potential for selective, sequential modification.
Caption: Logical pathways for the derivatization of the core scaffold.
Protocol 3: O-Alkylation (Williamson Ether Synthesis)
This protocol creates an ether linkage at the phenolic hydroxyl.
-
Suspend 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the desired alkyl halide (R-X, 1.2 eq).
-
Heat the mixture to 60-80°C and stir until the reaction is complete (monitor by TLC/HPLC).
-
Cool, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Protocol 4: Nitro Group Reduction to an Amine
This converts the electron-withdrawing nitro group into a nucleophilic amine.
-
Dissolve 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq) in ethanol or acetic acid.
-
Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and carefully basify with a concentrated NaOH solution to pH > 10, which will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate.
-
Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the aniline derivative.
Protocol 5: Suzuki Cross-Coupling
This protocol demonstrates C-C bond formation at the bromine site.
-
In a reaction vessel, combine 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of toluene and water.
-
Degas the mixture thoroughly with nitrogen or argon.
-
Heat the reaction to 80-100°C and stir until completion.
-
Cool the reaction, separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash, dry, concentrate, and purify via column chromatography to obtain the biaryl product.
References
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Online] Available at: [Link][14]
-
National Institutes of Health (NIH). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Online] Available at: [Link][15]
-
Wikipedia. Protecting group. [Online] Available at: [Link][16]
-
ACS Publications - Chemical Reviews. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Online] Available at: [Link][17]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Online] Available at: [Link][12]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Online] Available at: [Link][18]
-
Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. [Online] Available at: [13]
-
PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. [Online] Available at: [Link][6]
-
New Jersey Department of Health. Hazard Summary: 4-Nitrophenol. [Online] Available at: [Link][11]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Advanced Synthetic Pathways with 2-Bromo-6-nitrophenol. [Online] Available at: [Link][1]
-
Google Patents. DE2613969C3 - Process for the production of brominated phenols. [Online] Available at: [7]
-
PubMed. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. [Online] Available at: [Link][5]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Online] Available at: [Link][2]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Online] Available at: [Link][8]
-
YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Online] Available at: [Link][10]
-
Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. [Online] Available at: [Link][9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1394130-47-2 Cas No. | 4-Bromo-3,6-difluoro-2-nitrophenol | Matrix Scientific [matrixscientific.com]
- 4. parchem.com [parchem.com]
- 5. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. DE2613969C3 - Process for the production of brominated phenols - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol
Welcome to the technical support center for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will delve into the critical aspects of the synthesis, from the preparation of the starting materials to the final purification of the product, providing troubleshooting advice and answers to frequently asked questions.
I. Overview of the Synthetic Pathway
The synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic route involves two key transformations: the regioselective bromination of a difluorophenol precursor, followed by the nitration of the resulting bromodifluorophenol.
Caption: Proposed synthetic pathway for 4-Bromo-3,6-difluoro-2-nitrophenol.
II. Synthesis of the Precursor: 4-Bromo-3,6-difluorophenol
Frequently Asked Questions (FAQs): Synthesis of 4-Bromo-3,6-difluorophenol
Q1: I cannot find a commercial source for 3,6-difluorophenol. How can I synthesize it?
A1: A common route to symmetrically substituted phenols is via a Sandmeyer-type reaction from the corresponding aniline. In this case, 3,6-difluoroaniline can be diazotized and subsequently hydrolyzed to 3,6-difluorophenol.
Q2: What is the best method for the regioselective bromination of 3,6-difluorophenol to obtain the 4-bromo isomer?
A2: The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. In the case of 3,6-difluorophenol, the para-position (position 4) is sterically accessible and electronically favored for bromination. The use of a mild brominating agent in a non-polar solvent at low temperatures can enhance the selectivity for the para-isomer.
| Brominating Agent | Solvent | Typical Conditions | Expected Selectivity |
| Bromine (Br₂) | Carbon tetrachloride or Dichloromethane | 0°C to room temperature | Good to excellent for para-isomer |
| N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | Room temperature | High for para-isomer |
Step-by-Step Protocol for the Synthesis of 4-Bromo-3,6-difluorophenol:
-
Dissolution: Dissolve 3,6-difluorophenol in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution of the phenol. The reaction is typically exothermic, so maintain the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Work-up: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure 4-Bromo-3,6-difluorophenol.
III. Nitration of 4-Bromo-3,6-difluorophenol: The Critical Step
The nitration of 4-Bromo-3,6-difluorophenol is the final and most critical step in the synthesis. The strongly activating hydroxyl group and the deactivating but ortho-, para-directing halogens, along with the deactivating nitro group once formed, all influence the regioselectivity of the reaction. The desired product is the 2-nitro isomer.
Troubleshooting Guide for the Nitration of 4-Bromo-3,6-difluorophenol
Q1: My reaction yields are consistently low. What are the most likely causes and how can I improve them?
A1: Low yields in nitration reactions of phenols can stem from several factors:
-
Incomplete Reaction: The nitrating agent may not be sufficiently reactive, or the reaction time and temperature may be inadequate. Consider using a stronger nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2] Increasing the reaction temperature should be done cautiously to avoid side reactions.
-
Side Reactions: Over-nitration to form dinitro- or trinitro-phenols can occur, especially with potent nitrating agents or harsh reaction conditions.[3] The formation of oxidative byproducts and polymeric materials is also a common issue with phenol nitrations.
-
Sub-optimal Work-up: The work-up procedure may lead to product loss. Ensure complete extraction of the product from the aqueous phase and minimize transfers.
To improve the yield:
-
Optimize the Nitrating Agent: A mixed acid system (HNO₃/H₂SO₄) is generally effective. The ratio of the acids can be fine-tuned to control the reactivity.
-
Control the Temperature: Perform the addition of the nitrating agent at a low temperature (e.g., 0-5°C) to control the exothermic reaction and then allow the reaction to proceed at a slightly elevated temperature (e.g., room temperature or slightly above) to ensure completion.
-
Use a Suitable Solvent: A solvent that is inert to the nitrating conditions, such as dichloromethane or chloroform, is recommended.[4]
-
Monitor the Reaction: Use TLC to monitor the reaction progress and stop the reaction once the starting material is consumed to prevent the formation of over-nitrated byproducts.
Q2: I am observing the formation of multiple products, likely isomers. How can I improve the regioselectivity for the desired 2-nitro isomer?
A2: The hydroxyl group is a powerful ortho-, para-director. In 4-Bromo-3,6-difluorophenol, the positions ortho to the hydroxyl group are positions 2 and 6. Position 6 is already substituted with a fluorine atom. Therefore, the primary site of nitration is expected to be position 2. However, some nitration at position 5 (para to the bromine and ortho to a fluorine) might occur, leading to isomeric impurities.
To improve regioselectivity:
-
Steric Hindrance: The fluorine atom at position 6 provides some steric hindrance, which should favor nitration at the less hindered position 2.
-
Choice of Nitrating Agent: Milder nitrating agents may offer better selectivity. However, this often comes at the cost of longer reaction times or lower conversion. A careful balance must be struck.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can improve selectivity.
Caption: Troubleshooting workflow for low yield in the nitration reaction.
Q3: The purification of the final product is challenging due to the presence of hard-to-separate impurities. What are the best purification strategies?
A3: Nitrophenols can be challenging to purify due to their polarity and the potential for co-elution of isomers.
-
Column Chromatography: This is the most common method for separating isomers of nitrophenols. A silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. A mixture of solvents is often required to achieve good separation.
-
Acid-Base Extraction: The phenolic proton is acidic and can be deprotonated with a weak base like sodium bicarbonate. This can sometimes be used to separate the desired product from non-acidic impurities. However, isomeric nitrophenols will have similar acidities, making separation by this method difficult.
Step-by-Step Protocol for the Nitration of 4-Bromo-3,6-difluorophenol:
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid at a low temperature (0°C).
-
Dissolution of Starting Material: Dissolve 4-Bromo-3,6-difluorophenol in an inert solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution of the phenol to 0°C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the phenol solution, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 4-Bromo-3,6-difluoro-2-nitrophenol.
IV. References
-
Zhejiang Zhongxin Fluoride Materials Co., Ltd. (2021). Synthesis method of 3,5-difluorophenol. CN112608024A.
-
Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
-
Halle, M.-L. U. (2023). Regioselective terminal bromination of fluorinated oligophenylenes. [Link]
-
Zhejiang Shentai New Material Co., Ltd. (2024). Synthesis process of 3,5-difluorophenol. CN117964460A.
-
Habibi, D., et al. (2006). Nitration Of Phenols Under Mild And Heterogeneous Conditions. E-Journal of Chemistry, 3(4), 254-259.
-
Fluorine notes. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2-AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. [Link]
-
DergiPark. (2008). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. E-Journal of Chemistry, 5(3), 470-474.
-
Zhongshan A-Z Pharmatech Inc. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. CN103724206A.
-
PDF. Nitration of substituted phenols by different efficient heterogeneous systems. [Link]
-
Khan Academy. (2022). Nitration of Phenols. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. [Link]
-
TopSCHOLAR. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
ResearchGate. (2018). Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal. [Link]
-
Jiangsu Aikang Biomedical R&D Co., Ltd. (2007). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. CN101050176A.
-
Organic Syntheses. p-BROMOPHENOL. [Link]
-
Quick Company. (2024). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. [Link]
Sources
purification of 4-Bromo-3,6-difluoro-2-nitrophenol from reaction mixture
An in-depth guide to resolving common challenges in the post-reaction cleanup of 4-Bromo-3,6-difluoro-2-nitrophenol, designed for chemistry professionals.
Introduction: Navigating the Purification of a Complex Intermediate
4-Bromo-3,6-difluoro-2-nitrophenol (CAS 1394130-47-2) is a highly functionalized aromatic compound, making it a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] The introduction of a nitro group onto the electron-rich phenol ring is a standard electrophilic aromatic substitution; however, the reaction's crude output is often a mixture containing unreacted starting materials, isomeric byproducts, and residual reagents. Achieving high purity of the target molecule is critical for the success of subsequent synthetic steps and the integrity of the final product.
This technical support guide, designed from the perspective of a Senior Application Scientist, provides a systematic approach to troubleshooting the purification of 4-Bromo-3,6-difluoro-2-nitrophenol. We will explore the causality behind common purification challenges and offer field-proven protocols to overcome them, ensuring you can achieve the desired purity with optimal yield.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues that may arise during the purification process, providing likely causes and actionable solutions.
Issue 1: The Crude Product Appears as a Dark, Oily Residue Instead of a Solid
This is a frequent and frustrating issue, often pointing to a complex impurity profile that suppresses the melting point of the mixture.
-
Possible Cause 1: Residual Acidity. The nitration reaction is typically conducted in a strong acid mixture (e.g., H₂SO₄/HNO₃).[2] Residual acids can interfere with crystallization and contribute to the oily appearance.
-
Solution: Acid-Base Extraction. Before attempting recrystallization or chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water, a weak base such as a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, and finally with brine to remove excess water.[3] The phenolic nature of the product means a strong base should be avoided to prevent it from partitioning into the aqueous layer as its salt.
-
-
Possible Cause 2: High Concentration of Impurities. The presence of significant amounts of starting material, isomeric byproducts (e.g., 4-Bromo-3,6-difluoro-5-nitrophenol), or dinitrated species can create a eutectic mixture with a depressed melting point.[4][5]
-
Solution: Initial Purification by Column Chromatography. Instead of direct recrystallization, subject the crude oil to flash column chromatography. This is highly effective at separating compounds with different polarities, which is typical for nitrophenol isomers and byproducts.[6][7] This will remove the bulk of impurities, and the resulting partially purified solid can then be further refined by recrystallization.
-
Issue 2: Poor Separation and Streaking During Column Chromatography
Column chromatography is a powerful tool, but its success hinges on the correct setup and solvent system.[8]
-
Possible Cause 1: Inappropriate Mobile Phase Polarity. If the solvent system is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the desired compound may not move from the origin.[3]
-
Solution: TLC Optimization. Before running a large-scale column, optimize the mobile phase using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ideal system will give your target compound an Rf value between 0.2 and 0.4, with clear separation from other spots.[3]
-
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column relative to the amount of stationary phase (silica gel) will result in broad, overlapping bands.
-
Solution: Adhere to Loading Ratios. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product. If separation is particularly difficult, a higher ratio may be necessary.
-
-
Possible Cause 3: Strong Compound-Silica Interaction. The acidic proton of the phenol can interact strongly with the slightly acidic silica gel, leading to "tailing" or streaking of the band.
-
Solution: Modify the Mobile Phase. Adding a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase can suppress the ionization of the phenolic proton, leading to sharper bands and better separation.
-
Issue 3: Low Yield After Recrystallization
While recrystallization may improve purity, a significant loss of product is undesirable.
-
Possible Cause 1: Excessive Use of Solvent. Using too much solvent to dissolve the crude product will keep a large portion of it in solution even after cooling.[7]
-
Solution: Use a Minimal Amount of Hot Solvent. Add the hot solvent in small portions to the crude solid, with stirring and heating, until it just dissolves. This ensures the solution is saturated.
-
-
Possible Cause 2: Inappropriate Solvent Choice. The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold. If the compound is still significantly soluble at low temperatures, recovery will be poor.[5]
-
Solution: Test Different Solvents. Small-scale solubility tests are invaluable. Ethanol, methanol, toluene, or mixed solvent systems like hexane/ethyl acetate are good starting points for nitrophenols. If a single solvent doesn't provide a sharp solubility differential, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.
-
Data Summary Table: Troubleshooting Purification
| Problem | Symptom | Likely Cause(s) | Recommended Solution(s) |
| Product Isolation | Crude product is a dark, non-crystallizing oil. | Residual acid; high concentration of impurities. | Perform an acid-base extraction; use column chromatography as a first-pass purification. |
| Chromatography | Poor separation, streaking, or tailing of bands. | Incorrect mobile phase; column overload; strong silica interaction. | Optimize mobile phase with TLC (target Rf 0.2-0.4); use a higher silica-to-product ratio; add 0.5-1% acetic acid to the eluent. |
| Recrystallization | Final yield is very low despite achieving high purity. | Too much solvent used; poor solvent choice. | Dissolve in a minimal amount of hot solvent; select a solvent with a large solubility difference between hot and cold temperatures. |
| Product Purity | Final product retains a yellow/brown color. | Presence of colored byproducts (e.g., quinones, polynitrated species). | Add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying the crude reaction mixture? A1: For a typical crude nitration product, a sequential approach is most effective. Start with an aqueous workup involving an acid-base extraction to remove inorganic impurities and acidic residues.[3] This is followed by solvent removal and then purification by flash column chromatography to separate isomers and other organic byproducts.[4][6] A final recrystallization step can then be used to obtain a highly pure, crystalline product.
Q2: How can I effectively remove colored impurities? A2: Highly colored impurities, often arising from oxidation or polynitration, can sometimes co-elute with the product.[9] If these persist after chromatography, they can often be removed by recrystallization with the addition of a small amount of activated charcoal. Add the charcoal to the hot solution, allow it to stir for a few minutes to adsorb the impurities, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Use charcoal sparingly, as it can also adsorb your desired product.
Q3: What analytical techniques should I use to confirm the purity of the final product? A3: A combination of techniques is recommended for unambiguous confirmation:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.[10]
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Experimental Protocols
Protocol 1: General Purification Workflow
This protocol outlines a standard, robust procedure for moving from a crude reaction mixture to a pure, crystalline product.
Caption: General purification workflow.
Protocol 2: Troubleshooting Decision Tree
This diagram helps guide the decision-making process when encountering common purification problems.
Sources
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avoiding side products in 4-Bromo-3,6-difluoro-2-nitrophenol reactions
Welcome to the technical support center for 4-Bromo-3,6-difluoro-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding side product formation in reactions involving this compound. Our aim is to provide you with the technical insights and practical guidance necessary to optimize your reaction outcomes.
Understanding the Reactivity of 4-Bromo-3,6-difluoro-2-nitrophenol
4-Bromo-3,6-difluoro-2-nitrophenol is a highly substituted aromatic compound with multiple reactive sites. The presence of a nitro group, a phenolic hydroxyl group, and three different halogen atoms (one bromine and two fluorines) on the benzene ring makes it a valuable synthetic building block. However, this complexity also presents challenges in controlling selectivity and avoiding the formation of unwanted side products. The primary reaction chemistry of this molecule is dominated by nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the ring for attack by nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing multiple products in my nucleophilic aromatic substitution (SNAr) reaction. How can I control the selectivity of the substitution?
Answer:
This is a common issue when working with polyhalogenated aromatic compounds. In 4-Bromo-3,6-difluoro-2-nitrophenol, you have three potential leaving groups for an SNAr reaction: the bromine atom at C4 and the fluorine atoms at C3 and C6. The nitro group at C2 strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 (para to NO2) and C6 (ortho to NO2) positions are activated.
Key Factors Influencing Selectivity:
-
Leaving Group Ability in SNAr: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the trend: F > Cl ≈ Br > I.[1] This is counterintuitive compared to SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex), not the departure of the leaving group.[2][3] The high electronegativity of fluorine stabilizes the intermediate, accelerating the reaction.[2]
-
Position of Activation: Both the C4 and C6 positions are activated by the nitro group. The relative reactivity will be a balance between the leaving group ability and the degree of activation at each position. The fluorine at C6 is ortho to the nitro group, while the bromine at C4 is para. The fluorine at C3 is meta to the nitro group and is therefore less activated.
Troubleshooting Strategies:
| Problem | Possible Cause | Suggested Solution |
| Mixture of fluoro- and bromo-substituted products | Similar reactivity of F and Br at activated positions. | Modify Reaction Temperature: Lowering the reaction temperature may favor the more kinetically controlled product. |
| Choice of Solvent: The solvent can influence the stability of the Meisenheimer complex. Experiment with different aprotic polar solvents like DMF, DMSO, or NMP. | ||
| Nucleophile Concentration: Carefully control the stoichiometry of your nucleophile. Using a slight excess may be necessary, but a large excess could promote multiple substitutions. | ||
| Substitution at the less activated C3 position | High reaction temperature or a very reactive nucleophile. | Use milder reaction conditions (lower temperature, less reactive nucleophile if possible). |
dot
Caption: Factors influencing O- vs. C-alkylation of the phenoxide.
FAQ 3: I am trying to perform a reaction that is sensitive to reducing conditions, and I am observing the reduction of the nitro group. How can I avoid this?
Answer:
The nitro group is susceptible to reduction to a nitroso, hydroxylamine, or amine group under various conditions. [4][5]If your reaction involves reagents that can act as reducing agents, this can be a significant side reaction.
Common Reducing Agents to be Aware of:
-
Catalytic Hydrogenation: Reagents like H2 with Pd/C or Raney Nickel will readily reduce the nitro group. [6]* Metals in Acid: Combinations like Fe/HCl, Sn/HCl, or Zn/CH3COOH are classical methods for nitro group reduction. [5]* Hydrides: While LiAlH4 can reduce nitro groups, it often leads to azo compounds with aromatic nitro compounds. [6]* Sulfides: Reagents like Na2S or (NH4)2S can selectively reduce one nitro group in the presence of others. [6] Troubleshooting Strategies:
| Problem | Possible Cause | Suggested Solution |
| Reduction of the nitro group | Use of reagents with reducing potential (e.g., certain nucleophiles, catalysts, or additives). | Reagent Selection: Carefully review all reagents in your reaction for their reducing potential. If possible, substitute any reducing agents with non-reducing alternatives. |
| Reaction conditions that favor reduction (e.g., presence of a hydrogen source and a metal catalyst). | Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. | |
| Avoid Catalytic Hydrogenation Conditions: If your desired transformation can be achieved through other means, avoid catalytic hydrogenation until the nitro group is no longer needed. | ||
| Chemoselective Reagents: If a reduction is necessary elsewhere in the molecule, research chemoselective reducing agents that will not affect the nitro group under your specific conditions. |
dot
Caption: Stepwise reduction of the nitro group, a potential side reaction.
General Experimental Protocol for a Model SNAr Reaction
This is a general guideline. The specific conditions will need to be optimized for your particular nucleophile and desired product.
Step 1: Reaction Setup
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).
-
Place the flask under an inert atmosphere (N2 or Ar).
Step 2: Addition of Reagents
-
If a base is required to deprotonate the nucleophile or the phenol, add it at this stage (e.g., K2CO3, Cs2CO3).
-
Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture. The addition can be done neat or as a solution in the reaction solvent. For highly exothermic reactions, an addition funnel and cooling may be necessary.
Step 3: Reaction Monitoring
-
Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the reactivity of the nucleophile and may range from room temperature to >100 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring it into water or a dilute aqueous acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Addition-Elimination at Aromatics (SNAR). (n.d.). St. Benedict & St. John's. [Link]
-
Halogen Mobility in SN2 Reactions of Carbonyl Compounds. Comparisons with Aromatic Halogen Mobility. (1985). Royal Society of Chemistry. [Link]
-
Differential reaction energy profiles for O versus C alkylation of... (n.d.). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. [Link]
-
Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. [Link]
-
Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. [Link]
-
Nitro Reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Prof D Craig 2.O1 Organic Synthesis Lecture 3. (2004, October 14). Imperial College London. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of Substituted Nitrophenols
A Foreword from Your Senior Application Scientist
Welcome to the dedicated support center for the synthesis of substituted nitrophenols. As a cornerstone in pharmaceuticals, agrochemicals, and materials science, the controlled introduction of a nitro group onto a phenolic backbone is a frequent yet challenging task. My goal in developing this guide is to move beyond mere procedural outlines. Instead, I aim to provide a deep, mechanistic understanding of the common hurdles you may face in the lab. This resource is structured to function as a troubleshooting partner, offering logical pathways to diagnose issues and implement robust solutions. Let's navigate these synthetic challenges together, ensuring your work is both efficient and scientifically sound.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to address the most pressing and frequent issues encountered during the synthesis of substituted nitrophenols. Each question represents a common experimental roadblock, followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My direct nitration of a phenol is producing a dark, tarry substance with a very low yield of the desired nitrophenol. What is happening and how can I fix it?
Root Cause Analysis:
The formation of dark, polymeric, or tarry materials is a classic sign of oxidation . Phenols are highly activated aromatic systems, making them susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration.[1] The hydroxyl group makes the ring electron-rich, and strong nitrating agents, such as concentrated nitric acid, are also potent oxidants.[1] This can lead to the formation of byproducts like benzoquinones and other high-molecular-weight condensation products, which are often colored and difficult to remove.[1]
Recommended Solutions:
-
Lower the Reaction Temperature: Heat accelerates the rate of both nitration and oxidation. Maintaining a low temperature (typically 0-10 °C) using an ice bath is critical to suppress oxidative side reactions.[2]
-
Use Dilute Nitric Acid: Concentrated nitric acid is a very strong oxidizing agent. Using dilute nitric acid (e.g., 20-40%) can significantly reduce the extent of oxidation.[2][3][4][5] While this may slow down the nitration reaction, it dramatically improves the selectivity for the desired product over undesired oxidation byproducts.
-
Control the Rate of Addition: Add the nitrating agent dropwise or in small portions to the phenol solution with vigorous stirring.[6] This helps to dissipate the heat generated during the exothermic reaction and prevents localized areas of high concentration, which can promote oxidation.
-
Consider a Milder Nitrating System: For sensitive substrates, alternative nitrating agents can be employed. A common strategy is the nitrosation-oxidation pathway . This involves reacting the phenol with nitrous acid (generated in situ from sodium nitrite and a weak acid) to form a nitrosophenol, which is then oxidized to the nitrophenol.[2][4][5] This two-step process avoids the harsh conditions of direct nitration.
Q2: I am getting a mixture of ortho and para isomers from my nitration, and they are difficult to separate. How can I improve the regioselectivity of my reaction?
Root Cause Analysis:
The hydroxyl group of a phenol is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[7][8] This means that the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the -OH group. The ratio of ortho to para products is influenced by a combination of electronic and steric factors, as well as reaction conditions.[9] While the para position is often sterically favored, intramolecular hydrogen bonding between the phenolic -OH and the nitro group can stabilize the ortho transition state, sometimes making the ortho isomer the major product.[10][11]
Recommended Solutions:
-
To Favor the para-Isomer:
-
Use a Bulky Protecting Group: You can temporarily protect the hydroxyl group as a bulky ester, such as an acetate. The steric hindrance of the protecting group will disfavor substitution at the adjacent ortho positions, leading to a higher yield of the para-nitrated product. The ester can then be easily hydrolyzed to reveal the desired p-nitrophenol.
-
Employ a Nitrosation-Oxidation Sequence: The nitrosation of phenol often shows a higher preference for the para position due to the bulkier nature of the electrophile (nitrosonium ion, NO⁺) and the mechanism proceeding through a dienone intermediate that is less strained for para attack.[12][13] Subsequent oxidation yields the p-nitrophenol.
-
-
To Favor the ortho-Isomer:
-
Leverage Metal Chelation: Using certain metal nitrates, such as Cu(NO₃)₂ or Sr(NO₃)₂, can favor ortho-nitration. The metal ion can coordinate with the phenolic oxygen, creating a complex that directs the incoming nitro group to the nearby ortho position.
-
Use Heterogeneous Catalysts: Solid acid catalysts like silica-sulfuric acid or specific zeolites have been shown to enhance selectivity for o-nitrophenol under certain conditions.[14][15]
-
Separation Techniques for Isomers: If a mixture is unavoidable, the ortho and para isomers can often be separated by:
-
Steam Distillation: o-Nitrophenol is volatile in steam due to intramolecular hydrogen bonding, while p-nitrophenol is not, due to intermolecular hydrogen bonding.[3][6]
-
Column Chromatography: The difference in polarity between the isomers allows for their separation on a silica gel or alumina column.[7] o-Nitrophenol is generally less polar and will elute first.[7]
Q3: My attempt at a Nucleophilic Aromatic Substitution (SNAr) to produce a nitrophenol is giving low to no yield. What are the critical factors for this reaction?
Root Cause Analysis:
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for synthesizing nitrophenols, but it has stringent requirements. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[16][17] The stability of this complex is paramount for the reaction to occur.
Critical Requirements for a Successful SNAr Reaction:
-
Strong Electron-Withdrawing Groups (EWGs): The aromatic ring must be "activated" by the presence of strong EWGs (like -NO₂) positioned ortho and/or para to the leaving group.[16] These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. A single nitro group is often sufficient if it is in the correct position.
-
A Good Leaving Group: The substituent being replaced is typically a halide (F, Cl, Br, I). Fluorine is often the best leaving group in SNAr reactions because it is the most electronegative, making the carbon it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.
-
A Strong Nucleophile: The incoming nucleophile (in this case, hydroxide or an alkoxide) must be strong enough to attack the electron-deficient ring.
Troubleshooting Steps:
-
Verify Substrate Activation: Ensure your starting material has at least one strong electron-withdrawing group (ortho or para to the leaving group). If the ring is not sufficiently activated, the SNAr reaction will not proceed.
-
Increase Reaction Temperature: SNAr reactions often require heat to overcome the activation energy barrier.
-
Use a Stronger Nucleophile or Base: Consider using a stronger base like potassium hydroxide or sodium methoxide if you are getting low conversion.
-
Consider an Alternative Synthetic Route: If your substrate is not suitable for SNAr, you may need to consider a different approach, such as direct nitration of the corresponding phenol or a multi-step synthesis starting from an aniline.
Frequently Asked Questions (FAQs)
This section addresses broader, more strategic questions about the synthesis of substituted nitrophenols.
Q1: When should I choose direct nitration versus an alternative method like SNAr or synthesis from an aniline?
This is a critical strategic decision that depends on the target molecule and the available starting materials. The following decision-making workflow can help guide your choice.
Caption: Decision workflow for selecting a synthetic route.
-
Choose Direct Nitration when: The parent phenol is available, and regioselectivity is either not an issue or can be controlled with simple measures (like temperature). This is often the most direct route.[3][10]
-
Choose SNAr when: A suitable halo-nitroaromatic precursor is available. This method offers excellent regiocontrol, as the position of the nitro group is predetermined by the starting material.[16][17]
-
Choose Synthesis from Aniline (e.g., Sandmeyer reaction) when: The corresponding substituted aniline is more accessible than the phenol. This multi-step route involves diazotization of the aniline followed by hydrolysis to the phenol.[18][19] It provides excellent regiocontrol but can have a lower overall yield due to the number of steps.
Q2: What are the most critical safety precautions when working with nitrating agents?
Safety is paramount. Nitration reactions are energetic and involve corrosive and toxic materials.[20][21]
-
Corrosivity: Nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[22] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[20][23]
-
Exothermic Reactions: Nitrations are often highly exothermic. The risk of a thermal runaway, which can lead to an explosion, is real.[20] Always perform the reaction in a chemical fume hood, use an ice bath for cooling, and add reagents slowly.[24]
-
Toxic Fumes: Nitrogen dioxide (NO₂), a toxic brown gas, can be produced during nitration reactions.[20] Ensure adequate ventilation by working in a fume hood.
-
Storage and Handling: Store nitric acid away from organic compounds, metals, and other incompatible materials to prevent violent reactions.[21][22] Use secondary containment.
Data & Protocols
Table 1: Influence of Reaction Conditions on the Nitration of Phenol
This table summarizes how different reaction conditions can affect the yield and isomer distribution in the direct nitration of phenol.
| Nitrating Agent | Solvent | Temperature (°C) | Total Yield (%) | ortho:para Ratio | Reference(s) |
| Dilute HNO₃ | Water | 20 - 25 | ~50-60 | ~1:1.5 - 1:2.3 | [Vollhardt & Schore, 1994 (cited in 45)] |
| NaNO₃ / H₂SO₄ | Water | < 10 | ~61 | 1.4:1 | [Vogel, 1989 (cited in 45)] |
| NH₄NO₃ / KHSO₄ | Dichloromethane | Reflux | ~60 (p-isomer) | High para-selectivity | [9][25] |
| Cu(NO₃)₂·3H₂O | Acetonitrile | Reflux | 67-90 | High ortho-selectivity | [26] |
| Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | Dichloromethane | Room Temp | 70-80 | Varies | [14] |
Protocol: Regioselective Synthesis of 4-tert-butyl-2-nitrophenol
This protocol provides a step-by-step method for the regioselective ortho-nitration of a para-substituted phenol.
Materials:
-
4-tert-butylphenol
-
Ethyl acetate
-
Nitric acid (concentrated)
-
Water
-
Sodium nitrite (NaNO₂) (catalytic amount)
-
1N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure: [27]
-
Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-tert-butylphenol (e.g., 30 g, 0.2 mol) in ethyl acetate (200 mL).
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Preparation of Nitrating Agent: In a separate beaker, carefully dilute nitric acid (13 mL) with an equal volume of water (13 mL).
-
Nitration: Add the diluted nitric acid dropwise to the stirred phenol solution over a period of 10 minutes, ensuring the temperature remains at or below 5 °C.
-
Catalysis: Add a catalytic amount of sodium nitrite (a few crystals) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with an excess of 1N HCl.
-
Drying and Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product, 2-nitro-4-tert-butylphenol, can be further purified by recrystallization or column chromatography if necessary.
References
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- CrystEngComm. (n.d.).
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- UKEssays. (2017).
- YouTube. (2024).
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- YouTube. (2022).
- PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.
- BenchChem. (2025). Troubleshooting common issues in o-Nitrosophenol synthesis.
- OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
- NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- Google Patents. (n.d.).
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
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- Wikipedia. (n.d.).
- Chemistry Stack Exchange. (2015).
- Sparkl. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Quora. (2017). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why?.
- Journal of the Chemical Society B. (n.d.). Base catalysis of nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2015). 22.
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- ACS Publications. (n.d.).
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]
- Sciencemadness Discussion Board. (2022).
- BenchChem. (2025). Optimizing o-Nitrosophenol synthesis yield and purity.
- Khan Academy. (2022).
- Khan Academy. (n.d.).
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- ResearchGate. (2025).
- PubMed. (n.d.).
- Chemistry Stack Exchange. (2014).
- ARKIVOC. (2014).
- NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Indian Academy of Sciences. (2011).
- Master Organic Chemistry. (2018).
- Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol.
- Pakistan Academy of Sciences. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
- Google Patents. (n.d.).
- ResearchGate. (2025). Aqueous-phase nitration of phenol by N2O5 and ClNO2 | Request PDF.
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Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]
- Charles University. (n.d.).
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Technical Support Center: Optimization of Catalyst Loading for 4-Bromo-3,6-difluoro-2-nitrophenol Coupling Reactions
Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 4-Bromo-3,6-difluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging substrate. The presence of electron-withdrawing fluorine and nitro groups, alongside the bromine leaving group, presents unique considerations for achieving high-yielding and selective coupling.
This document will provide a comprehensive overview of key considerations, frequently asked questions, detailed troubleshooting guides, and experimental protocols to empower you to successfully optimize your coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding catalyst selection and optimization for the coupling of 4-Bromo-3,6-difluoro-2-nitrophenol.
Q1: What are the primary challenges associated with the cross-coupling of 4-Bromo-3,6-difluoro-2-nitrophenol?
A1: The primary challenges stem from the electronic nature of the substrate. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which can impact several steps of the catalytic cycle. While this electronic deficiency can accelerate the initial oxidative addition of the palladium catalyst to the carbon-bromine bond, it can also render the resulting palladium complex more susceptible to deactivation pathways.[1][2] Additionally, the nitro group itself can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[3][4][5]
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are all viable coupling reactions for this type of substrate.[6][7] The choice will depend on the desired final product (carbon-carbon or carbon-heteroatom bond formation). The Suzuki-Miyaura coupling is a robust method for forming C-C bonds with boronic acids or esters.[8] The Heck reaction is suitable for coupling with alkenes.[9][10] The Buchwald-Hartwig amination is the premier method for forming C-N bonds with amines.[11][12]
Q3: What is a typical starting catalyst loading for this type of reaction?
A3: For initial screening, a catalyst loading of 1-2 mol% of the palladium source is a common starting point.[13] However, due to the activated nature of the substrate, it may be possible to achieve high conversion with lower catalyst loadings (e.g., 0.1-0.5 mol%) once the reaction is optimized.[14][15] Conversely, if the reaction is sluggish, increasing the catalyst loading to 5 mol% may be necessary.[13]
Q4: How does the choice of ligand impact the optimization of catalyst loading?
A4: The ligand is critical for stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle.[15][16] For electron-deficient substrates like 4-Bromo-3,6-difluoro-2-nitrophenol, bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) are often highly effective.[17][18] These ligands promote efficient oxidative addition and reductive elimination, which can lead to higher turnover numbers and allow for lower catalyst loadings.[15] The palladium-to-ligand ratio is also important, with a 1:1 to 1:2 ratio being typical.[15]
Q5: Can the nitro group be reduced under typical palladium-catalyzed coupling conditions?
A5: Yes, reduction of the nitro group is a potential side reaction, especially if a palladium-on-carbon (Pd/C) catalyst is used in the presence of a hydrogen source.[19] To avoid this, it is generally recommended to use homogeneous palladium catalysts and to ensure the reaction is conducted under an inert atmosphere. If nitro group reduction is still observed, screening different bases and solvents may help to mitigate this side reaction.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the coupling of 4-Bromo-3,6-difluoro-2-nitrophenol.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) | Rationale |
| Low or No Conversion | 1. Inactive Catalyst2. Inefficient Pre-catalyst Reduction3. Poor Ligand Choice4. Inappropriate Base or Solvent5. Oxygen Contamination | 1. Use a fresh batch of catalyst or a pre-catalyst.2. If using a Pd(II) source, ensure proper in-situ reduction to Pd(0).[16][20]3. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[17][18]4. Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents (e.g., toluene, dioxane, DMF).[17][21]5. Ensure rigorous degassing of solvents and reaction setup under an inert atmosphere (Argon or Nitrogen).[18][21] | The active catalytic species is Pd(0).[14] Oxygen can oxidize and deactivate the catalyst.[17] The ligand, base, and solvent all play critical roles in the catalytic cycle.[15][21] |
| Formation of Side Products (e.g., Homocoupling, Debromination) | 1. Catalyst Decomposition2. Sub-optimal Reaction Temperature3. Incorrect Stoichiometry | 1. Use a more stable pre-catalyst or ligand. Consider a lower reaction temperature.2. Optimize the temperature. Lower temperatures may reduce side reactions.[13]3. Use a slight excess (1.1-1.2 equivalents) of the coupling partner. | Catalyst decomposition can lead to the formation of palladium black and promote side reactions.[22] Higher temperatures can accelerate both the desired reaction and undesired pathways.[13] |
| Nitro Group Reduction | 1. Presence of a Hydrogen Source2. Use of Heterogeneous Catalysts | 1. Ensure anhydrous conditions and a strictly inert atmosphere.2. Use a homogeneous palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with an appropriate ligand. | Heterogeneous catalysts like Pd/C are highly active for hydrogenation reactions.[19] Homogeneous systems offer greater control and selectivity. |
| Reaction Stalls at Partial Conversion | 1. Catalyst Deactivation2. Product Inhibition | 1. Incrementally increase the catalyst loading or add a fresh portion of catalyst mid-reaction.2. Dilute the reaction mixture or consider a different solvent. | The catalyst may have a limited lifetime under the reaction conditions.[22] In some cases, the product can coordinate to the catalyst and inhibit its activity.[23] |
Part 3: Experimental Protocols & Workflows
This section provides a detailed, step-by-step methodology for optimizing the catalyst loading for a Suzuki-Miyaura coupling of 4-Bromo-3,6-difluoro-2-nitrophenol. This protocol can be adapted for other coupling reactions like Heck or Buchwald-Hartwig by substituting the appropriate coupling partner and adjusting the base and solvent system.
Protocol: Catalyst Loading Optimization for Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-3,6-difluoro-2-nitrophenol
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Oven-dried reaction vials with stir bars and septum caps
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inerting the System: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to remove oxygen which can deactivate the catalyst.[17]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst. For initial screening, prepare a set of reactions with varying catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[17]
-
Reaction Execution: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[17]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Work-up and Analysis: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine conversion and yield. The product can then be purified by flash column chromatography.[17]
Data Presentation: Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 2.0 | 4 | >99 | 95 |
| 1.0 | 6 | >99 | 94 |
| 0.5 | 12 | 98 | 92 |
| 0.1 | 24 | 85 | 80 |
This is example data and will vary based on the specific coupling partners and conditions.
Part 4: Visualizations
Experimental Workflow for Catalyst Optimization
Caption: Workflow for optimizing catalyst loading.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
References
- Vertex AI Search. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Benchchem.
- Benchchem.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
- Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
- Wikipedia. Heck reaction.
- Benchchem.
- Organic Chemistry Frontiers (RSC Publishing).
- RUA. Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- Reddit. Struggling with Suzuki Reaction : r/Chempros.
- Benchchem. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes.
- PubMed. Cross-Coupling Reactions of Nitroarenes.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Benchchem.
- PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Organic Chemistry Portal. Heck Reaction.
- MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
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Technical Support Center: Troubleshooting Failed Reactions with 4-Bromo-3,6-difluoro-2-nitrophenol
Welcome to the technical support center for 4-Bromo-3,6-difluoro-2-nitrophenol (CAS 1394130-47-2). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. My aim here is to move beyond generic advice and provide you with a focused, mechanistically-grounded troubleshooting framework based on the specific structural features of this molecule. The interplay of the electron-withdrawing nitro and fluoro groups, the acidic phenol, and the different halogen leaving groups (F vs. Br) creates a unique reactivity profile that can lead to common, yet solvable, experimental failures.
Understanding the Molecule: A Quick Reference
Before we dive into troubleshooting, let's quickly analyze the key features of 4-Bromo-3,6-difluoro-2-nitrophenol that govern its reactivity.
| Feature | Implication |
| CAS Number | 1394130-47-2[1][2] |
| Molecular Formula | C₆H₂BrF₂NO₃[1] |
| Molecular Weight | 253.99 g/mol [1] |
| Phenolic Hydroxyl | Acidic proton. Can be deprotonated with base, influencing solubility and nucleophilicity. Can engage in intramolecular hydrogen bonding with the ortho-nitro group, potentially affecting reactivity.[3][4][5] |
| Nitro Group (at C2) | Strong electron-withdrawing group (-I, -M). Activates the ring for Nucleophilic Aromatic Substitution (NAS), especially at ortho/para positions. |
| Fluorine at C3 | Strong -I effect. Meta to the bromine, but ortho to the nitro and hydroxyl groups. Can influence acidity and the reactivity of adjacent positions. |
| Bromine at C4 | Potential leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Para to the nitro group, making it activated for some NAS pathways, but generally a poorer leaving group than fluorine in NAS. |
| Fluorine at C6 | Strong -I effect. Ortho to the nitro and hydroxyl groups. Excellent leaving group in NAS reactions due to its position and electronegativity. |
This unique arrangement of substituents means that reaction outcomes are highly dependent on the chosen conditions. Let's address the problems you might be facing.
Part 1: Nucleophilic Aromatic Substitution (NAS) Failures
NAS reactions are common with this substrate due to the highly electron-deficient aromatic ring. However, selectivity and reactivity issues are frequent.
FAQ 1: My NAS reaction is sluggish or gives no product. Why is nothing happening?
Answer: This is a common issue that typically points to one of three culprits: insufficient activation of the nucleophile, deactivation of the phenol, or an inappropriate choice of solvent.
The Causality: The phenolic proton is quite acidic due to the multiple electron-withdrawing groups. In the presence of a base (which is often required to deprotonate the nucleophile or act as a scavenger), you will preferentially form the phenoxide. This negatively charged phenoxide donates electron density back into the ring, counteracting the activating effect of the nitro and fluoro groups and thus shutting down the NAS reaction.
Troubleshooting Protocol: Reactivity Enhancement
-
Protect the Phenol: Before attempting the NAS reaction, protect the hydroxyl group. A simple methylation (e.g., using methyl iodide and a mild base like K₂CO₃) or silylation (e.g., TBSCl, imidazole) will neutralize its deactivating effect. The protecting group can be removed later in the synthesis.
-
Use a Stronger, Non-nucleophilic Base: If your nucleophile is, for example, a secondary amine that requires deprotonation, using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective. Add the base at a low temperature (e.g., 0 °C) to deprotonate your nucleophile before adding the 4-bromo-3,6-difluoro-2-nitrophenol substrate.
-
Solvent Choice is Key: Ensure you are using a polar aprotic solvent like DMSO or DMF. These solvents are excellent for NAS reactions as they solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[6]
FAQ 2: My NAS reaction gave a mixture of products. Which halogen is supposed to be substituted?
Answer: You are likely observing substitution at one of the fluorine atoms. In NAS reactions on electron-deficient rings, fluoride is a better leaving group than bromide.[7] The rate-determining step is the initial attack of the nucleophile to form the stabilized carbanion intermediate (a Meisenheimer complex). Fluorine's high electronegativity provides a powerful inductive effect that stabilizes this intermediate, accelerating the reaction, even though the C-F bond is strong.[7]
The Selectivity Problem: Your substrate has two different fluorine atoms (at C3 and C6) and one bromine atom (at C4).
-
The Fluorine at C6 is the most likely site of substitution. It is ortho to the powerfully activating nitro group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.
-
The Bromine at C4 is para to the nitro group and also allows for resonance stabilization. However, as discussed, fluoride is a much better leaving group in this context.
-
The Fluorine at C3 is meta to the nitro group. Attack at this position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[8] Therefore, substitution at C3 is kinetically much slower and unlikely to compete.
Troubleshooting Protocol: Improving Selectivity
-
Lower the Reaction Temperature: If you are getting a mixture, lowering the temperature can often favor the kinetically preferred product (substitution at C6).
-
Confirm Product Structure: Use 2D NMR techniques (like HMBC and NOESY) to unequivocally confirm the structure of your product and determine the site of substitution.
Part 2: Palladium Cross-Coupling Failures (Suzuki, Buchwald-Hartwig)
The C-Br bond at the C4 position is the target for palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the ring can make these reactions challenging.
FAQ 3: My Suzuki-Miyaura coupling is failing. I'm just recovering my starting material.
Answer: The most likely culprit is a slow or failed oxidative addition step. The electron-withdrawing groups (NO₂, F) make the C-Br bond electron-poor, which should facilitate oxidative addition. However, other factors can inhibit the catalyst.
The Causality:
-
Catalyst Inhibition: The phenolic -OH or the resulting phenoxide can coordinate to the palladium center, inhibiting its catalytic activity. Similarly, the nitro group can sometimes act as a ligand, poisoning the catalyst.
-
Ineffective Catalyst/Ligand System: Standard catalyst systems like Pd(PPh₃)₄ may not be active enough for this electron-deficient and potentially coordinating substrate.
-
Base and Solvent Issues: The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst stability. An inappropriate choice can halt the catalytic cycle.[9]
Troubleshooting Workflow: Optimizing Suzuki Coupling
FAQ 4: My Buchwald-Hartwig amination is giving low yields and many side products. What's going wrong?
Answer: Similar to the Suzuki coupling, catalyst inhibition and improper reaction conditions are the primary suspects. The amine nucleophile itself can be a problematic ligand for the palladium catalyst if not managed correctly.
The Causality:
-
Strong Base Incompatibility: Strong bases like NaOtBu or KOtBu, often used in Buchwald-Hartwig aminations, can be problematic. They can promote side reactions with the nitro group or lead to decomposition of the starting material.[10]
-
Ligand Choice: The choice of phosphine ligand is paramount in Buchwald-Hartwig aminations to facilitate both the oxidative addition and the C-N bond-forming reductive elimination step.[11] For an electron-deficient substrate like this, a highly active, electron-rich, and sterically hindered ligand is required.
-
Phenol Interference: As with the Suzuki reaction, the acidic phenol can interfere with the base and the catalyst.
Troubleshooting Protocol: Buchwald-Hartwig Amination
-
Protect the Phenol: This is often the most effective first step. A methyl or benzyl protecting group is robust enough for the coupling conditions.
-
Screen Ligands: If protection is not an option, screen a panel of modern Buchwald ligands. Start with ligands known to be effective for electron-deficient aryl halides, such as XPhos or RuPhos.[10]
-
Base Selection: Switch to a weaker base if you are observing decomposition. Bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher temperatures.
-
Use a Precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3). These are often more efficient and reproducible than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Part 3: Nitro Group Reduction Issues
Converting the nitro group to an amine is a key transformation, opening up a wide range of subsequent chemistry. However, the presence of halogens can lead to undesired side reactions.
FAQ 5: I'm trying to reduce the nitro group to an amine, but I'm losing the bromine and/or fluorine atoms (dehalogenation). How can I prevent this?
Answer: Dehalogenation is a very common side reaction during the reduction of halogenated nitroaromatics, especially when using catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C).
The Causality: Palladium is highly active for the hydrogenolysis (cleavage by hydrogen) of C-halogen bonds, particularly C-Br bonds. The reaction conditions that reduce the nitro group are often harsh enough to also cleave the C-Br bond, leading to a complex mixture of products.
Troubleshooting Protocol: Selective Nitro Reduction
| Method | Reagents & Conditions | Rationale & Comments |
| Metal/Acid Reduction | Fe powder, NH₄Cl, EtOH/H₂O, reflux | A classic, robust, and often chemoselective method. Iron is cheap and generally does not cause dehalogenation. Workup can sometimes be tedious due to iron salts.[12] |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH or EtOAc, reflux | A very mild and highly selective method. It is known to be tolerant of many functional groups, including halogens and esters.[13] |
| Sodium Dithionite | Na₂S₂O₄, H₂O/THF or Dioxane | A good option for substrates soluble in aqueous mixtures. Generally mild and selective, but can sometimes struggle to go to completion with very insoluble substrates. |
| Specialized Catalysis | H₂, Sulfided Pt/C | If catalytic hydrogenation is necessary, using a poisoned catalyst like platinum sulfide on carbon can suppress the hydrodehalogenation side reaction while still effectively reducing the nitro group.[13] |
Recommendation: For 4-Bromo-3,6-difluoro-2-nitrophenol, reduction with SnCl₂·2H₂O in ethanol is the recommended starting point due to its high chemoselectivity and mild conditions.
By understanding the specific electronic and steric properties of 4-Bromo-3,6-difluoro-2-nitrophenol, you can anticipate and overcome common experimental hurdles. Always begin by considering the primary reactivity of the functional groups and how they might interfere with your desired transformation. Good luck with your research.
References
-
Quora. (2015). Why is p-fluorophenol more acidic than phenol? Retrieved from [Link]
-
ACS Publications. (2016). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics. The Journal of Physical Chemistry A. Retrieved from [Link]
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PubMed. (2016). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics. Retrieved from [Link]
-
Filo. (2023). Explain the trends in the acidity of phenol and the monofluoro derivative. Retrieved from [Link]
-
ResearchGate. (2016). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics | Request PDF. Retrieved from [Link]
-
StackExchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]
-
StackExchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
YouTube. (2023). MCQ-58: On acidity of of fluorophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular hydrogen bonding in 2-fluoro-4-nitrophenol (a) in comparison to intermolecular hydrogen bonding in 3-fluoro-4-nitrophenol (b). Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides | Request PDF. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol from a Joint Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation. The Journal of Physical Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ChemSigma. (n.d.). 1394130-47-2 4-Bromo-3,6-difluoro-2-nitrophenol. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Retrieved from [Link]
-
ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). How do you selectively reduce the nitro group?. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Selective reduction of aromatic nitro group. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Technical Support Center: Managing Regioselectivity in Reactions of 4-Bromo-3,6-difluoro-2-nitrophenol
Welcome to the technical support center for 4-Bromo-3,6-difluoro-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly functionalized building block. Here, we will delve into the nuanced reactivity of this molecule, providing you with the insights needed to control regioselectivity and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Understanding the Reactivity Landscape
4-Bromo-3,6-difluoro-2-nitrophenol is an electron-deficient aromatic system, primed for nucleophilic aromatic substitution (SNAr). The regiochemical outcome of its reactions is a delicate interplay between the electronic directing effects of its substituents, steric hindrance, and the reaction conditions employed. A thorough understanding of these factors is paramount for predictable and high-yielding transformations.
The primary reaction pathway for this molecule involves the displacement of one of the halogen substituents by a nucleophile. The key to controlling regioselectivity lies in understanding which position is most activated towards nucleophilic attack and which halogen is the better leaving group under SNAr conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 4-Bromo-3,6-difluoro-2-nitrophenol.
Issue 1: Poor or Incorrect Regioselectivity
-
Problem: My reaction is producing a mixture of isomers, or the major product is not the one I expected.
-
Analysis and Solution: The regioselectivity in SNAr reactions on this substrate is dictated by the stabilization of the intermediate Meisenheimer complex.[1][2] The nitro group, being a powerful electron-withdrawing group, strongly stabilizes the negative charge that develops in the ring during nucleophilic attack, particularly when the attack occurs at the ortho or para positions relative to the nitro group.[3][4][5][6]
-
C-6 Position (ortho to NO₂): Nucleophilic attack at the C-6 position, displacing the fluoride, is electronically favored. The resulting Meisenheimer complex is stabilized by resonance involving the nitro group.
-
C-4 Position (para to NO₂): Attack at the C-4 position, displacing the bromide, is also electronically favored due to resonance stabilization by the nitro group.
-
C-3 Position (meta to NO₂): Attack at the C-3 position, displacing the other fluoride, is electronically disfavored as the negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group through resonance.[6]
Key Factors to Consider:
-
Leaving Group Ability in SNAr: In SNAr reactions, the bond to the leaving group is broken in a fast, non-rate-determining step. The rate-determining step is the initial nucleophilic attack.[1][2][7] Consequently, the best leaving group is the one attached to the most electrophilic carbon. Fluorine's high electronegativity makes the carbon it is attached to highly electron-deficient and thus more susceptible to nucleophilic attack. Therefore, fluoride is often a better leaving group than bromide in SNAr reactions, contrary to trends in SN1 and SN2 reactions.[1][2][7][8]
-
Steric Hindrance: The substituents on the ring can sterically hinder the approach of the nucleophile. The C-6 position is flanked by the hydroxyl group and a fluorine atom, while the C-4 position is flanked by two fluorine atoms. The C-3 position is situated between the nitro and bromo groups. Depending on the size of the nucleophile, steric hindrance can play a significant role in directing the reaction.[9][10][11]
-
The Role of the Hydroxyl Group: The phenolic hydroxyl group is acidic and, under basic conditions, will be deprotonated to form a phenoxide. This phenoxide is a powerful electron-donating group, which can deactivate the ring towards nucleophilic attack. However, it can also influence regioselectivity through hydrogen bonding with the incoming nucleophile in some cases.[12][13]
-
-
Troubleshooting Steps:
-
Favoring Substitution at C-6 (Displacement of F): This is often the kinetically favored pathway due to the strong activation by the ortho-nitro group. To promote this, use a less sterically hindered nucleophile and milder reaction conditions (lower temperature).
-
Favoring Substitution at C-4 (Displacement of Br): While electronically viable, displacement of bromide might be slower. To favor this pathway, you may need to employ more forcing conditions (higher temperature). However, be aware that this could lead to a decrease in selectivity. The choice of solvent can also be critical; in some systems, nonpolar solvents have been shown to favor ortho-selectivity, which in this case would be substitution at C-6.[14][15]
-
Utilize a Strong, Non-basic Nucleophile: If possible, use a nucleophile that is a weak base to avoid deprotonation of the phenol, which can complicate the reaction. If a basic nucleophile is necessary, consider protecting the hydroxyl group first.
-
Issue 2: Low Reaction Yield or No Reaction
-
Problem: The starting material is largely unreacted, even after extended reaction times.
-
Analysis and Solution: Low reactivity can stem from several factors:
-
Insufficiently Activated Ring: While the nitro group is a strong activator, the presence of the electron-donating phenoxide (if the reaction is basic) can counteract this activation.
-
Poor Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they solvate the cation of a salt but leave the anionic nucleophile relatively free and highly reactive.[16][17] Protic solvents can solvate the nucleophile, reducing its reactivity.[18]
-
-
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions often require heating to proceed at a reasonable rate.[19]
-
Use a Stronger Nucleophile: If applicable, switch to a more potent nucleophile. For example, use sodium methoxide instead of methanol with a base.
-
Optimize Solvent: Switch to a polar aprotic solvent like DMSO or DMF.
-
Protect the Hydroxyl Group: If using a strong base, consider protecting the phenol as a methyl ether or another stable protecting group. This will prevent the formation of the deactivating phenoxide.
-
Frequently Asked Questions (FAQs)
Q1: Which position is the most likely to undergo substitution?
A1: The C-6 position (ortho to the nitro group) is generally the most activated site for nucleophilic attack due to the powerful resonance and inductive stabilization of the Meisenheimer intermediate by the adjacent nitro group.[3][4][5][6] The displacement of the fluoride at this position is often the major pathway.
Q2: Why is fluoride a better leaving group than bromide in this SNAr reaction?
A2: In SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[1][2][7] The stability of this intermediate is key. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack. This increased rate of attack on the carbon bearing the fluorine outweighs the fact that bromide is intrinsically a better leaving group in terms of bond strength.[1][2][7][8]
Q3: How does the solvent affect the regioselectivity?
A3: The solvent can influence both the reaction rate and, in some cases, the regioselectivity. Polar aprotic solvents (DMSO, DMF) are generally best for accelerating SNAr reactions with anionic nucleophiles because they poorly solvate the anion, making it more nucleophilic.[16][17] In some specific cases, nonpolar solvents have been reported to enhance ortho-selectivity through the formation of a polar transition state.[14][15] For this substrate, a polar aprotic solvent would be the standard starting point to promote overall reactivity.
Q4: Can I perform a second substitution reaction?
A4: Yes, sequential nucleophilic aromatic substitution is possible.[20] After the first substitution, the electronic nature of the ring will be altered. The newly introduced group will influence the reactivity of the remaining halogens. If the first substituent is electron-donating, the ring will be less activated for a second SNAr reaction. Conversely, an electron-withdrawing substituent will facilitate a second substitution.
Experimental Protocols
Representative Protocol for Regioselective SNAr with an Amine Nucleophile (Substitution at C-6)
This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific amines.
-
Reagents and Setup:
-
4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) as a base.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent.
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
-
Procedure: a. To the reaction flask, add 4-Bromo-3,6-difluoro-2-nitrophenol and the solvent. b. Add the base (K₂CO₃ or DIPEA). c. Add the amine nucleophile dropwise at room temperature. d. Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature. g. Quench the reaction by adding water. h. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography.
Data Presentation
| Position of Attack | Leaving Group | Electronic Activation | Steric Hindrance | Expected Outcome |
| C-6 | Fluoride | High (ortho to NO₂) | Moderate | Major product under kinetic control |
| C-4 | Bromide | High (para to NO₂) | Moderate | Possible product, may require harsher conditions |
| C-3 | Fluoride | Low (meta to NO₂) | High | Unlikely product |
Visualizing the Reactivity
Diagram 1: Directing Effects on 4-Bromo-3,6-difluoro-2-nitrophenol
Caption: Electronic directing effects and likely sites of nucleophilic attack.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Steric Considerations | OpenOChem Learn [learn.openochem.org]
- 10. fiveable.me [fiveable.me]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Bromo-3,6-difluoro-2-nitrophenol under reaction conditions
Last Updated: 2026-01-20
Welcome to the dedicated technical support guide for 4-Bromo-3,6-difluoro-2-nitrophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly activated aryl halide in their synthetic endeavors. Due to the limited specific literature on this compound, this guide synthesizes field-proven insights from extensive experience with analogous polyhalogenated nitrophenols and the fundamental principles of nucleophilic aromatic substitution (SNAr) reactions.
I. Understanding the Molecule: A Double-Edged Sword
4-Bromo-3,6-difluoro-2-nitrophenol is a potent electrophile, engineered for facile nucleophilic substitution. Its reactivity stems from the synergistic electron-withdrawing effects of the nitro group and the two fluorine atoms, which strongly activate the aromatic ring towards nucleophilic attack. However, this high reactivity can also be a source of instability, leading to undesired side reactions and decomposition if not handled with care.
The key to success lies in understanding and controlling the delicate balance between desired reactivity and potential degradation pathways. This guide will provide you with the foundational knowledge and practical troubleshooting strategies to navigate the challenges and unlock the synthetic potential of this versatile building block.
II. Frequently Asked Questions (FAQs)
Here, we address some of the common questions and concerns that may arise when working with 4-Bromo-3,6-difluoro-2-nitrophenol.
Q1: What are the primary stability concerns with 4-Bromo-3,6-difluoro-2-nitrophenol?
A1: The primary stability concerns are its susceptibility to:
-
Strongly basic conditions: The acidic phenolic proton can be readily deprotonated, forming a phenoxide. While this can be a desired step for certain reactions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition.
-
Nucleophilic attack at undesired positions: While the position bearing the bromine atom is the primary site for substitution, strong nucleophiles can potentially displace the fluorine atoms, leading to a mixture of products.
-
Hydrolysis: In the presence of water and base, the compound can undergo hydrolysis to replace the halogen atoms with hydroxyl groups, although this is generally a slow process under mild conditions.
-
Light sensitivity: Like many nitroaromatic compounds, prolonged exposure to UV light may lead to gradual decomposition. It is best to store the compound in an amber vial and protect the reaction vessel from direct light.
Q2: Which halogen is the most likely leaving group in a nucleophilic aromatic substitution (SNAr) reaction?
A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[1][2] The stability of this intermediate is enhanced by electron-withdrawing groups ortho and para to the site of attack. The leaving group ability in SNAr often follows the trend F > Cl > Br > I, which is counterintuitive to what is observed in aliphatic nucleophilic substitutions (SN1 and SN2).[3] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate. Therefore, depending on the nucleophile and reaction conditions, displacement of a fluorine atom can be competitive with or even favored over the displacement of the bromine atom.[4]
Q3: Can the phenolic hydroxyl group interfere with my reaction?
A3: Absolutely. The acidic proton of the hydroxyl group can be deprotonated by basic reagents, forming a phenoxide. This can have several consequences:
-
Consumption of base: If a stoichiometric amount of base is required for your reaction, you will need to account for the deprotonation of the phenol.
-
Altered reactivity: The resulting phenoxide is a potent electron-donating group, which can modulate the reactivity of the aromatic ring.
-
Potential for O-alkylation/acylation: If you are using alkylating or acylating agents, reaction at the oxygen of the phenoxide can compete with the desired SNAr reaction.
In many cases, it is advisable to protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether before proceeding with the SNAr reaction, especially when strong bases or incompatible electrophiles are used.
Q4: What are the typical storage conditions for 4-Bromo-3,6-difluoro-2-nitrophenol?
A4: To ensure its long-term stability, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation and hydrolysis. Keep the container tightly sealed.
III. Troubleshooting Guides for SNAr Reactions
This section provides a systematic approach to troubleshooting common issues encountered during SNAr reactions with 4-Bromo-3,6-difluoro-2-nitrophenol.
Problem 1: Low or No Conversion to the Desired Product
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Activation | The nucleophile may not be strong enough to attack the aromatic ring under the chosen conditions. | Consider using a stronger nucleophile, a more polar aprotic solvent (e.g., DMF, DMSO), or increasing the reaction temperature incrementally. |
| Poor Solubility | The starting material or reagents may not be fully dissolved, limiting the reaction rate. | Choose a solvent in which all components are soluble at the reaction temperature. Sonication can aid in dissolution. |
| Base Incompatibility | The chosen base may be too weak to deprotonate the nucleophile or facilitate the reaction. | For amine nucleophiles, a non-nucleophilic organic base like DBU or a hindered inorganic base like Cs₂CO₃ can be effective. For alcohol nucleophiles, a stronger base like NaH or K₂CO₃ may be necessary. |
| Steric Hindrance | A bulky nucleophile may have difficulty approaching the reaction center. | Increase the reaction temperature or consider a less sterically hindered nucleophile if possible. |
Problem 2: Formation of Multiple Products
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Displacement of Multiple Halogens | Strong nucleophiles or harsh reaction conditions can lead to the substitution of both bromine and fluorine atoms. | Use a milder base, a less polar solvent, or lower the reaction temperature. Carefully control the stoichiometry of the nucleophile (1.0-1.1 equivalents). |
| Side Reactions with the Phenol | The unprotected hydroxyl group can react with electrophilic reagents or undergo side reactions. | Protect the hydroxyl group as an ether or silyl ether prior to the SNAr reaction. |
| Decomposition of Starting Material | Prolonged reaction times at high temperatures can lead to degradation. | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocol: A General Guideline for SNAr with an Amine Nucleophile
This protocol provides a starting point for a typical SNAr reaction. Optimization will likely be necessary for your specific substrate and nucleophile.
-
Reagent Preparation:
-
To a dry, oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
In a separate flask, prepare a solution of the amine nucleophile (1.1 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in the same solvent.
-
-
Reaction Execution:
-
With vigorous stirring, add the amine/base solution dropwise to the solution of the aryl halide at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If no reaction is observed at room temperature, slowly increase the temperature to 40-60 °C.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
IV. Visualizing the Process: Diagrams and Workflows
SNAr Reaction Mechanism
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for SNAr reactions.[5] The initial attack of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Caption: A systematic workflow for troubleshooting SNAr reactions.
V. References
-
Journal of Hazardous Materials. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. [Link]
-
PMC. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Reddit. SNAr troubleshooting. [Link]
-
PrepChem. Synthesis of 4-bromo-2,6-difluorophenol. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
SlidePlayer. Nucleophilic Aromatic Substitution. [Link]
-
Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Journal of Pharmaceutical Sciences. (1985). Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. [Link]
-
Sci-Hub. Note on stability of p-nitrophenol in aqueous solutions. [Link]
-
Wikipedia. Nitrophenol. [Link]
-
PubMed. (2018). Does the stability of the stacking motif surpass the planar motif in 2-amino-4-nitrophenol? - a CCSD(T) analysis. [Link]
-
PubChem. 4-Bromo-3-nitrophenol. [Link]
-
PubChemLite. 4-bromo-2-fluoro-6-nitrophenol (C6H3BrFNO3). [Link]
-
PubChem. 2-Bromo-3-fluoro-6-nitrophenol. [Link]
-
PubChem. 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. [Link]
-
PubChem. 2-Bromo-4-nitrophenol. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for 4-Bromo-3,6-difluoro-2-nitrophenol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Bromo-3,6-difluoro-2-nitrophenol and need a comprehensive resource for its reaction workup and purification. This document provides not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
I. Understanding the Chemistry of 4-Bromo-3,6-difluoro-2-nitrophenol
4-Bromo-3,6-difluoro-2-nitrophenol is a polysubstituted aromatic compound with distinct chemical properties that dictate its behavior during reaction workups. The key features to consider are:
-
Acidity: The phenolic hydroxyl group is acidic and will react with bases. The acidity of this phenol is significantly influenced by the electron-withdrawing effects of the nitro group and the fluorine and bromine atoms.[1][2]
-
Solubility: The presence of polar functional groups (hydroxyl and nitro) and a halogenated aromatic ring gives this molecule a mixed polarity. Its solubility will vary in different organic solvents and aqueous solutions, a property that is exploited during extraction.
-
Potential Impurities: Depending on the synthetic route, common impurities may include starting materials, regioisomers, or over-nitrated/halogenated byproducts.
II. Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale |
| pKa | ~5.0 - 6.0 | The parent compound, 2-nitrophenol, has a pKa of 7.23. The two electron-withdrawing fluorine atoms and the bromine atom will further increase the acidity (lower the pKa) of the phenolic proton.[3][4] |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethyl acetate, acetone, ethanol). Sparingly soluble in non-polar solvents (e.g., hexanes) and water at neutral pH. | The polar nitro and hydroxyl groups enhance solubility in polar solvents. The brominated and fluorinated aromatic ring provides some lipophilicity.[5][6] |
| Appearance | Likely a yellow crystalline solid | Nitrophenols are typically yellow due to the nitro group's effect on the molecule's electronic absorption.[5] |
III. Standard Workup Procedure: A Step-by-Step Guide with Rationale
This section outlines a general yet robust workup procedure for reactions involving the synthesis or use of 4-Bromo-3,6-difluoro-2-nitrophenol.
Step 1: Quenching the Reaction
-
Action: Carefully add the reaction mixture to a beaker containing cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Rationale: This step stops the reaction and begins the process of separating the organic product from water-soluble reagents and byproducts. Using a cold solution helps to control any exothermic processes that may occur upon quenching.
Step 2: Liquid-Liquid Extraction
This is a critical step that leverages the acidic nature of the phenolic product.
-
Action:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform an initial extraction to move the organic components into the organic layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Combine the aqueous washes.
-
Wash the organic layer with brine (saturated aqueous NaCl).
-
-
Rationale:
-
The initial extraction separates the desired product and other organic compounds from water-soluble materials.
-
Washing with a weak base like sodium bicarbonate deprotonates the acidic 4-Bromo-3,6-difluoro-2-nitrophenol, forming its water-soluble sodium salt (phenoxide). This selectively moves the product from the organic layer to the aqueous layer, leaving non-acidic organic impurities behind.
-
The brine wash removes residual water from the organic layer.
-
Step 3: Isolation of the Product
-
Action:
-
Acidify the combined aqueous layers from the base wash with a dilute acid (e.g., 1M HCl) until the pH is acidic (check with pH paper).
-
The product should precipitate out of the aqueous solution as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product thoroughly.
-
-
Rationale: Acidification protonates the water-soluble phenoxide, converting it back to the neutral, water-insoluble phenol, which then precipitates.
Visualizing the Extraction Workflow
Caption: General workflow for the acid-base extraction of 4-Bromo-3,6-difluoro-2-nitrophenol.
IV. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the workup procedure.
Q1: An emulsion formed during the extraction, and the layers are not separating. What should I do?
-
Causality: Emulsions are often caused by the presence of fine particulate matter or surfactants in the reaction mixture. Vigorous shaking can also contribute to their formation.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine: Add a small amount of saturated aqueous NaCl (brine) and gently swirl. The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
-
Q2: After adding the base, my product did not move into the aqueous layer. Why?
-
Causality: This could be due to several factors:
-
The aqueous base was not strong enough or was not added in sufficient quantity to deprotonate the phenol.
-
The organic solvent is holding onto the product too strongly.
-
-
Solutions:
-
Check pH: Ensure the pH of the aqueous layer is basic enough to deprotonate the phenol (a pH of 8-9 should be sufficient for a pKa of 5-6).
-
Add More Base: Add more of the basic solution and shake again.
-
Use a Stronger Base: If using sodium bicarbonate is ineffective, a more dilute solution of sodium hydroxide (e.g., 0.1M NaOH) can be used. Be cautious, as a stronger base may promote side reactions with other functional groups in your mixture.
-
Solvent Choice: Consider using a more polar organic solvent for the extraction if you consistently face this issue.
-
Q3: I acidified the aqueous layer, but no precipitate formed.
-
Causality:
-
The product concentration may be too low to precipitate.
-
The product may have some solubility in the acidic aqueous solution.
-
-
Solutions:
-
Back-Extraction: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). The neutral product should now move back into the organic layer. You can then dry this organic layer and evaporate the solvent to recover your product.
-
Concentration: If back-extraction is not feasible, you can try to partially evaporate the water under reduced pressure to increase the product concentration and induce precipitation.
-
Q4: My final product is colored. How can I decolorize it?
-
Causality: Colored impurities, often highly conjugated organic molecules, may be present.
-
Solutions:
-
Recrystallization with Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Use charcoal sparingly as it can also adsorb some of your product.[7]
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography is a good option.
-
V. Advanced Purification Techniques
For obtaining highly pure 4-Bromo-3,6-difluoro-2-nitrophenol, the following techniques can be employed after the initial workup.
A. Recrystallization
-
Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Good starting points for nitrophenols include: Ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[8]
-
-
General Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If the solution is colored, treat with activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
B. Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
-
Stationary Phase: Silica gel is typically used for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
VI. Safety Considerations
-
Handling: Always handle 4-Bromo-3,6-difluoro-2-nitrophenol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Halogenated nitrophenols should be treated as potentially toxic and irritant. Avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
VII. References
-
Liptak, M. D., & Shields, G. C. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(5), 569-579.
-
Laurence, C., & Berthelot, M. (2000). The Hammett equation: a versatile tool in physical-organic chemistry. Perspectives in Drug Discovery and Design, 19(1), 63-95.
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Retrieved from [Link]
-
Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
Chemistry LibreTexts. 8.15: The Effect of Substituents on pKa. (2020, October 20). Retrieved from [Link]
-
Chemical Bonding and Organic Chemistry. 7.5 Acid-Base Properties of Phenols. Retrieved from [Link]
-
Fessenden, R. J., Fessenden, J. S., & Feist, P. (n.d.). Supplemental material on extraction.
-
Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Retrieved from
-
Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols. (2023, February 26). Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. Retrieved from [Link]
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
-
YouTube. recrystallization & purification of N-bromosuccinimide. (2021, February 6). Retrieved from [Link]
-
LookChem. Cas 2924-30-3,2,4-Dibromo-3-fluoro-6-nitrophenol. Retrieved from [Link]
-
ResearchGate. Is p-nitrophenol soluble in organic solvents?. (2014, July 15). Retrieved from [Link]
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- 8. scribd.com [scribd.com]
Technical Support Center: Deprotection Strategies for 4-Bromo-3,6-difluoro-2-nitrophenol Derivatives
Welcome to the technical support center for the deprotection of 4-bromo-3,6-difluoro-2-nitrophenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthetic organic chemistry. The unique substitution pattern of this scaffold—featuring a nitro group and halogen atoms—presents specific challenges for the removal of common phenol protecting groups. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient deprotection in your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the deprotection of 4-bromo-3,6-difluoro-2-nitrophenol derivatives. Each problem is analyzed with respect to its probable causes, and practical solutions are provided.
Issue 1: Incomplete or Sluggish Deprotection of Aryl Ethers (e.g., Methyl, Benzyl)
Scenario: You are attempting to cleave a methyl ether (anisole) or benzyl ether derivative of 4-bromo-3,6-difluoro-2-nitrophenol, but the reaction is slow or stalls, resulting in low yields of the desired phenol.
Probable Causes:
-
Steric Hindrance: The ortho-nitro group and flanking fluorine atoms can sterically hinder the approach of reagents to the ether oxygen or the alkyl group.
-
Electronic Effects: The electron-withdrawing nature of the nitro and fluoro substituents deactivates the aromatic ring, making it less susceptible to certain cleavage mechanisms. For instance, methods that rely on the formation of an oxonium intermediate may be slowed.[1]
-
Reagent Choice: The chosen reagent may not be potent enough to overcome the electronic deactivation and steric bulk. Standard conditions for ether cleavage might be insufficient.[2][3]
Solutions & Optimization Strategies:
-
For Methyl Ethers:
-
Strong Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers.[4][5] It is highly effective even with electron-deficient systems. However, careful control of stoichiometry is crucial to avoid side reactions. Computational studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, though a 1:1 stoichiometry is often used in practice.[4]
-
High-Temperature Methods: Microwave-assisted demethylation using neat methanesulfonic acid can significantly accelerate the reaction, achieving high conversions in minutes.[6]
-
Nucleophilic Reagents: Reagents like 2-(diethylamino)ethanethiol can be effective for demethylation and offer the advantage of an acid-soluble byproduct, simplifying workup.[7]
-
-
For Benzyl Ethers:
-
Catalytic Hydrogenolysis: This is a common and often mild method for benzyl ether deprotection using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[8][9] However, the presence of a nitro group and a bromine atom requires careful consideration.
-
Chemoselectivity Concern: The nitro group can be reduced to an amine under standard hydrogenolysis conditions. Furthermore, dehalogenation (removal of the bromine atom) is a known side reaction.[10][11]
-
Optimization: To favor nitro group retention, modified catalysts or specific reaction conditions may be necessary. Sometimes, the reduction of the nitro group is a desired subsequent step. If preserving the nitro group is essential, alternative deprotection methods should be considered.
-
-
Oxidative Deprotection: For substrates sensitive to hydrogenation, oxidative methods can be employed. A nitroxyl radical catalyst in the presence of a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA) can effectively deprotect benzyl ethers under mild, ambient temperature conditions.[12][13] This method is often compatible with reducible functional groups.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like BBr₃ can also cleave benzyl ethers, often more rapidly than methyl ethers.[14][15]
-
Issue 2: Undesired Side Reactions: Nitro Group Reduction or Dehalogenation
Scenario: During deprotection, you observe the formation of byproducts where the nitro group is reduced to an amine, or the bromine atom is cleaved from the aromatic ring.
Probable Causes:
-
Reductive Conditions: Catalytic hydrogenation is the primary cause of both nitro group reduction and dehalogenation. The choice of catalyst, solvent, and hydrogen pressure can influence the extent of these side reactions.[10][16]
-
Harsh Reagents: Some strong nucleophilic or acidic conditions at elevated temperatures might lead to dehalogenation as an unintended side reaction.
Solutions & Mitigation Strategies:
-
Selective Hydrogenation Catalysts: If reduction of the nitro group is the goal while preserving the halogen, specialized catalysts and conditions can be employed. Modifications to classical heterogeneous catalysts (Pt, Pd, Ni) or the use of new supported metals (Au, Ag) can enhance selectivity.[10]
-
Avoid Broad-Spectrum Reductants: If the nitro and bromo groups must be preserved, avoid catalytic hydrogenation.
-
Orthogonal Deprotection Strategies: Employ protecting groups that can be removed under conditions that do not affect the sensitive functional groups.[17][18] For example, using a silyl ether protecting group allows for deprotection with fluoride reagents, which are generally compatible with nitro and bromo substituents.[19]
Issue 3: Difficulty in Deprotecting Silyl Ethers
Scenario: You are using a silyl protecting group (e.g., TBDMS, TIPS) on the phenolic hydroxyl, but cleavage with standard fluoride reagents (like TBAF) is sluggish or incomplete.
Probable Causes:
-
Steric Hindrance: The bulky substituents on the aromatic ring can hinder the access of the fluoride ion to the silicon center.
-
Reagent Quality: The TBAF solution may have a high water content, which can sometimes affect its efficacy. Anhydrous conditions are often preferred for sensitive substrates.
Solutions & Optimization Strategies:
-
Alternative Fluoride Sources:
-
Acidic Cleavage: While less common for silyl ethers, catalytic amounts of acetyl chloride in dry methanol can deprotect TBDMS and TBDPS ethers under mild conditions.[21]
-
Lewis Acid Catalysis: Hafnium(IV) triflate has been shown to be a potent catalyst for desilylation, with very low catalyst loadings required.[21]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for the hydroxyl group of 4-bromo-3,6-difluoro-2-nitrophenol, considering a multi-step synthesis?
A1: The choice of protecting group depends on the subsequent reaction conditions you plan to employ. This is a classic example of needing an orthogonal protection strategy.[17][18]
-
For Robustness to Acidic/Basic Conditions: A benzyl ether is a good choice if you need to perform reactions under acidic or basic conditions where a silyl ether might be labile. However, you must consider the potential for reductive cleavage in later steps.
-
For Mild Deprotection: A tert-butyldimethylsilyl (TBDMS) ether is an excellent option if your subsequent steps are compatible with silyl ethers. Its removal with fluoride-based reagents is typically very mild and chemoselective, leaving the nitro and bromo groups untouched.[19][20]
-
For Photochemical Applications: A 2-nitrobenzyl ether could be considered if photolytic deprotection is desired, which can offer high selectivity.[8]
Q2: Can I selectively reduce the nitro group to an amine without affecting a benzyl ether protecting group?
A2: This is challenging with standard catalytic hydrogenation, as conditions that reduce a nitro group will almost certainly cleave a benzyl ether.[8][9] However, alternative reduction methods for the nitro group that are compatible with benzyl ethers include:
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can sometimes offer better selectivity.
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are classic methods for nitro group reduction that are generally compatible with benzyl ethers.
Q3: My deprotection with BBr₃ is giving a complex mixture of products. What could be going wrong?
A3: Boron tribromide is a very strong Lewis acid and can be aggressive.[5] A complex product mixture could arise from:
-
Excess Reagent: Using too much BBr₃ can lead to side reactions with other functional groups or decomposition of the product. Carefully control the stoichiometry.
-
Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. Running the reaction at room temperature or higher can lead to undesired byproducts.
-
Workup Procedure: The workup is critical. The boron complexes formed must be carefully hydrolyzed, typically by slowly quenching the reaction with an alcohol (like methanol) or water at low temperature. Improper quenching can lead to decomposition.
Section 3: Data and Protocols
Table 1: Comparison of Deprotection Strategies for Phenolic Ethers
| Protecting Group | Reagent(s) | Typical Conditions | Pros | Cons & Incompatibilities |
| Methyl Ether | BBr₃ | CH₂Cl₂, -78 °C to rt | Highly effective for electron-deficient systems | Moisture sensitive, harsh, requires careful workup |
| CH₃SO₃H | Microwave, neat | Very rapid reaction times[6] | High temperatures, strongly acidic | |
| Benzyl Ether | H₂, Pd/C | MeOH or EtOAc, rt, 1 atm | Mild, high yielding | Reduces nitro groups, can cause dehalogenation[8][10] |
| Nitroxyl radical/PIFA | CH₂Cl₂, rt | Tolerant of reducible groups[12][13] | Requires stoichiometric oxidant | |
| TBDMS Ether | TBAF | THF, rt | Very mild, high chemoselectivity | Can be slow for hindered substrates |
| KHF₂ | MeOH, rt | Highly selective for phenolic silyl ethers[20] | Slower than TBAF for some substrates |
Experimental Protocol: Deprotection of a TBDMS-Protected Phenol using KHF₂
This protocol describes a mild and selective method for the deprotection of a TBDMS ether of a 4-bromo-3,6-difluoro-2-nitrophenol derivative.[20]
Materials:
-
TBDMS-protected 4-bromo-3,6-difluoro-2-nitrophenol derivative
-
Potassium bifluoride (KHF₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected phenol (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add potassium bifluoride (KHF₂) (2.0-3.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-3,6-difluoro-2-nitrophenol derivative.
Section 4: Visualizing a Deprotection Strategy
Workflow for Selecting a Deprotection Method
The following diagram outlines a decision-making process for choosing an appropriate deprotection strategy for your 4-bromo-3,6-difluoro-2-nitrophenol derivative.
Caption: Decision tree for choosing a deprotection strategy.
References
- Jiang, J., & Wang, Z. (2024). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Organic Letters.
- Wuts, P. G. M., & Greene, T. W. (2007). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. In Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- Corma, A., & Serna, P. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Chemical Reviews, 109(10), 5081-5111.
- Mandal, T., Islam, M., Das, S., & De Sarkar, S. (2024). Organophotoredox-Catalyzed Chemoselective Deprotection for Phenolic Ethers Driven by the Oxophilicity of Silicon. Organic Letters.
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Wikipedia. (n.d.). Ether cleavage.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Trost, B. M. (2002). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 102(10), 3691-3714.
- Beller, M., & Jagadeesh, R. V. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2639-2644.
- BenchChem. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
- Fredriksson, A., & Stone-Elander, S. (2002). Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing protecting groups. Journal of Labelled Compounds and Radiopharmaceuticals, 45(6), 529-538.
- Snieckus, V. (2009). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Accounts of Chemical Research, 42(12), 1954-1965.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
- University of Bristol. (n.d.).
- Punna, S., Meunier, S., & Finn, M. G. (2004). A hierarchy of aryloxide deprotection by boron tribromide. Organic Letters, 6(16), 2777-2779.
- Reddit. (2025). Help with a deprotection method. r/Chempros.
- ResearchGate. (2025).
- Lord, R. L., & Hart, J. R. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(22), 11487-11494.
- ResearchGate. (2025). A Hierarchy of Aryloxide Deprotection by Boron Tribromide.
- ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage.
- Tang, G. H., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1054.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Davidson, J. P., Sarma, K., Fishlock, D., & Cooper, G. F. (2010). A Synthesis of 3,5-Disubstituted Phenols. Organic Process Research & Development, 14(2), 432-436.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Danheiser, R. L., Gee, S. K., & Perez, J. J. (1986). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Journal of the American Chemical Society, 108(4), 806-810.
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
- ResearchG
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). C‐46 catalyzed hydrogenation of nitroarenes (selected examples).
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
- CEM Corporation. (n.d.). Protection and Deprotection.
- U.S. Patent No. 5,068,436. (1991).
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
- Lab-Chemicals.Com. (n.d.). 4-Bromo-3,6-difluoro-2-nitrophenol.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3,6-difluoro-2-nitrophenol in Nucleophilic Aromatic Substitution
This guide provides an in-depth analysis of the chemical reactivity of 4-Bromo-3,6-difluoro-2-nitrophenol (BDFNP), a highly substituted halophenol. Designed for researchers, medicinal chemists, and professionals in drug development, this document benchmarks BDFNP's performance in nucleophilic aromatic substitution (SNAr) reactions against other relevant halophenols. We will dissect the electronic effects of its unique substitution pattern and provide a framework for empirical validation through detailed experimental protocols.
The Landscape of Halophenol Reactivity: Overcoming Electronic Resistance
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. However, the electron-rich nature of the benzene ring typically presents a significant barrier to attack by nucleophiles. The reaction is generally feasible only when the aromatic ring is "activated" by the presence of potent electron-withdrawing groups (EWGs).[1][2]
Halophenols, particularly those lacking strong EWGs, are notoriously unreactive in traditional SNAr reactions.[3] The introduction of a nitro group (NO₂), especially at a position ortho or para to the leaving group, dramatically alters this landscape. The nitro group's ability to stabilize the negatively charged intermediate (the Meisenheimer complex) via resonance and induction significantly lowers the activation energy of the reaction.[4][5]
4-Bromo-3,6-difluoro-2-nitrophenol is a compelling substrate for SNAr for several reasons:
-
A Potent Activating Group: A nitro group is positioned ortho to the hydroxyl group and para to the bromine atom, providing maximal activation for the displacement of the bromide.
-
Multiple Inductive EWGs: Two fluorine atoms provide a powerful inductive electron-withdrawing effect, further increasing the electrophilicity of the aromatic ring.[6]
-
An Effective Leaving Group: The bromine atom serves as an excellent leaving group in SNAr reactions.
This guide will explore how this specific combination of substituents renders BDFNP a highly reactive and versatile building block compared to simpler halophenols.
Fundamental Principles Governing SNAr Reactivity
To appreciate the unique reactivity of BDFNP, we must first understand the key factors that control the SNAr mechanism.
The Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The reaction's rate-determining step is typically the formation of this complex. The subsequent elimination of the leaving group restores the aromaticity of the ring.
Figure 1: The generalized SNAr mechanism, highlighting the formation of the resonance-stabilized Meisenheimer complex.
Acidity (pKa) and Phenoxide Activation
The acidity of the phenolic proton is a critical determinant of reactivity. Electron-withdrawing groups increase the acidity of phenols by stabilizing the resulting phenoxide anion.[7] The phenoxide is a much stronger activating group than the neutral hydroxyl group due to its greater electron-donating capacity, which enhances the rate of nucleophilic attack. Therefore, a lower pKa correlates with a higher concentration of the more reactive phenoxide species at a given pH.
Leaving Group Ability
The efficiency of the elimination step depends on the ability of the leaving group to depart. This is influenced by the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion. For halogens, the leaving group ability follows the trend: I > Br > Cl >> F .
The Synergy of Activating Groups
The reactivity of a substrate is dictated by the cumulative electronic effects of all its substituents.
-
Nitro Group: Provides powerful activation through both the inductive (-I) and resonance (-M) effects, especially from the ortho and para positions.
-
Halogens: Exert a dual effect. They are inductively electron-withdrawing (-I) but can be resonance electron-donating (+M) through their lone pairs. For fluorine, the -I effect dominates significantly, making it a strong deactivator in electrophilic substitution but an activator for nucleophilic substitution.[6][8] For bromine, the -I effect is weaker, and it has some resonance contribution.[9]
Comparative Reactivity Analysis: BDFNP in Context
Based on the principles above, we can predict the reactivity of 4-Bromo-3,6-difluoro-2-nitrophenol relative to other halophenols.
| Compound | Leaving Group | Key Activating/Modulating Groups | Predicted pKa (Relative) | Predicted SNAr Rate (Relative) | Rationale |
| 4-Bromo-3,6-difluoro-2-nitrophenol | Br | 1x NO₂, 2x F | Very Low | Very High (Benchmark) | Synergistic activation from a para-nitro group and two strongly inductive fluorine atoms. Excellent leaving group. |
| 4-Bromo-2-nitrophenol | Br | 1x NO₂ | Low | High | Strong activation from the nitro group but lacks the additional inductive pull of the fluorine atoms.[10] |
| 4-Chloro-3,6-difluoro-2-nitrophenol | Cl | 1x NO₂, 2x F | Very Low | High | Identical electronic activation to BDFNP, but Cl is a poorer leaving group than Br, resulting in a slower reaction. |
| 2-Bromo-4-fluoro-6-nitrophenol | Br | 1x NO₂, 1x F | Low | High | The nitro group is ortho to the leaving group, providing good activation, but has one less fluorine atom.[11][12] |
| 4-Bromo-2,6-dinitrophenol | Br | 2x NO₂ | Extremely Low | Extremely High | Represents an even higher level of activation due to two nitro groups stabilizing the Meisenheimer intermediate. |
Table 1: Predicted relative pKa and SNAr reactivity of BDFNP compared to other substituted halophenols.
This analysis suggests that BDFNP is among the most reactive mononitro-halophenol substrates for SNAr, surpassed primarily by dinitro-activated systems. Its reactivity is a direct consequence of the powerful and synergistic electron-withdrawing nature of its substituents, which both increases the intrinsic electrophilicity of the ring and enhances the acidity of the phenolic proton.
A Framework for Experimental Validation
While theoretical principles provide a strong predictive foundation, empirical data is essential for definitive comparison. The following protocols outline robust methods for quantifying the reactivity of BDFNP.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) by measuring the absorbance changes of the phenol/phenoxide species across a range of pH values.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the test halophenol in a suitable organic solvent (e.g., DMSO or Methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., from pH 2 to pH 8).
-
Sample Preparation: For each pH value, add a small, constant aliquot of the halophenol stock solution to a cuvette containing the buffer solution to achieve a final concentration of ~50 µM. Ensure the organic solvent concentration is low (<1%) to avoid altering the buffer pH.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 250 nm to 500 nm) for each sample. The phenoxide form typically absorbs at a longer wavelength than the protonated phenol.
-
Data Analysis: Plot the absorbance at the wavelength of maximum phenoxide absorption against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at half-maximal absorbance.
Protocol: Comparative SNAr Kinetics by HPLC Analysis
Objective: To compare the rate of nucleophilic substitution of BDFNP against another halophenol (e.g., 4-Bromo-2-nitrophenol) with a common nucleophile.
Figure 2: Workflow for the kinetic analysis of SNAr reactions.
Methodology:
-
Reaction Setup: In separate temperature-controlled vials, dissolve 4-Bromo-3,6-difluoro-2-nitrophenol and the comparator phenol (e.g., 4-Bromo-2-nitrophenol) in a suitable aprotic polar solvent (e.g., DMF or DMSO) to a final concentration of 0.1 M.
-
Reaction Initiation: To each vial, add a solution of the nucleophile (e.g., 0.12 M sodium methoxide in methanol) to initiate the reaction. Start a timer immediately.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a mobile phase-compatible acidic solution (e.g., 0.1% TFA in Acetonitrile/Water) to neutralize the base and stop the reaction.
-
HPLC Analysis: Inject the quenched samples onto a reverse-phase C18 HPLC column. Develop a method that provides good separation between the starting material and the ether product.
-
Data Analysis: Integrate the peak area of the starting material at each time point. Plot the natural logarithm of the starting material concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction, the plot should be linear, and the negative of the slope will be the observed rate constant (k_obs). Compare the k_obs values for each substrate to determine their relative reactivity.
Conclusion
4-Bromo-3,6-difluoro-2-nitrophenol stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution. Its reactivity, which is predicted to be substantially greater than that of simpler analogs like 4-bromo-2-nitrophenol, stems from the powerful synergistic effects of a para-nitro group and two inductively withdrawing fluorine atoms. This unique substitution pattern not only enhances the electrophilicity of the reaction center but also increases the acidity of the phenol, favoring the formation of the more reactive phenoxide species. For medicinal chemists and process developers, BDFNP represents a valuable building block, enabling the facile introduction of diverse functionalities onto a complex aromatic scaffold under mild conditions. The experimental frameworks provided herein offer a clear path to empirically quantifying this enhanced reactivity, allowing for the rational selection of substrates in complex synthetic campaigns.
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Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. National Institutes of Health (NIH).
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Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. Journal of the American Chemical Society.
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Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. Journal of the American Chemical Society.
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Understanding the formation and fate of halonitrophenols during the water disinfection. Hong Kong University of Science and Technology.
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2-bromo-4-fluoro-6-nitrophenol (C6H3BrFNO3). PubChemLite.
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A Comparative Guide for Synthetic Chemists: 4-Bromo-3,6-difluoro-2-nitrophenol vs. 4-Bromo-2-nitrophenol
An In-depth Analysis of Fluorine's Impact on Reactivity and Synthetic Strategy
In the landscape of aromatic building blocks for pharmaceutical and agrochemical synthesis, nitrophenols are indispensable intermediates. Their rich functionality—a nucleophilic hydroxyl group, an electron-deficient aromatic ring, and a reducible nitro group—offers a versatile platform for molecular elaboration. This guide provides a head-to-head comparison of two key reagents: 4-Bromo-2-nitrophenol and its fluorinated counterpart, 4-Bromo-3,6-difluoro-2-nitrophenol. The central thesis is to elucidate how the strategic incorporation of fluorine atoms dramatically alters the molecule's physicochemical properties and reactivity, thereby dictating its applications in complex syntheses.
Physicochemical Properties: The Foundational Differences
The introduction of two fluorine atoms onto the aromatic ring fundamentally changes the electronic and physical nature of the molecule. Fluorine's high electronegativity exerts a powerful inductive effect, which, combined with its small size, leads to significant alterations in acidity, solubility, and reactivity.[1]
| Property | 4-Bromo-2-nitrophenol | 4-Bromo-3,6-difluoro-2-nitrophenol | Rationale for Difference |
| Molecular Weight | 218.01 g/mol | 253.99 g/mol | Addition of two fluorine atoms. |
| Melting Point | 87-94 °C[2][3] | Not available | Changes in crystal lattice energy due to fluorine. |
| pKa (Predicted) | ~6.28[4][5] | Lower (more acidic) | The strong electron-withdrawing inductive effect of the two fluorine atoms, in addition to the nitro group, stabilizes the phenoxide conjugate base, increasing acidity. |
| Appearance | Yellow flake or needle-like crystals[4] | - | - |
| Solubility | Slightly soluble in cold water, soluble in benzene and chloroform.[4] | Likely higher in organic solvents | Increased lipophilicity is often associated with fluorination.[6] |
Synthesis and Accessibility
The synthetic accessibility of a building block is a critical factor for its practical application.
-
4-Bromo-2-nitrophenol: This compound is readily synthesized through several established routes. A common method involves the direct nitration of 4-bromophenol.[7] Another approach is the oxidative bromination of 2-nitrophenol.[7] Its straightforward synthesis from common starting materials makes it a cost-effective and widely available reagent.
-
4-Bromo-3,6-difluoro-2-nitrophenol: The synthesis of this more complex molecule is less commonly documented in general literature, indicating a more specialized and likely more expensive manufacturing process. The introduction of fluorine often requires specialized reagents and conditions, such as the use of electrophilic fluorinating agents like Selectfluor® on a pre-functionalized ring.[8] The synthesis would likely start from a difluorinated phenol or aniline precursor, followed by bromination and nitration.
Comparative Reactivity: The Core of the Matter
The presence of the two fluorine atoms in 4-Bromo-3,6-difluoro-2-nitrophenol is not a passive modification. It actively modulates the reactivity of every functional group on the molecule.
This is arguably the most significant area of difference. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring.
-
4-Bromo-2-nitrophenol: The nitro group ortho to the hydroxyl and para to the bromine atom strongly activates the ring for nucleophilic attack. This allows for the displacement of the bromide by various nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is key to the reaction's feasibility.[9][10]
-
4-Bromo-3,6-difluoro-2-nitrophenol: The reactivity is dramatically enhanced. The two additional fluorine atoms, with their potent electron-withdrawing inductive effects, further deplete the electron density of the aromatic ring. This has two major consequences:
-
Increased Electrophilicity: The carbon atoms of the ring, particularly those bearing leaving groups (Br and F), become significantly more electrophilic and susceptible to nucleophilic attack.
-
Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer intermediate is more effectively delocalized and stabilized by three powerful electron-withdrawing groups (NO₂, and two F atoms), lowering the activation energy for its formation.
-
This heightened reactivity means that reactions on the fluorinated analog can often proceed under milder conditions (lower temperatures, weaker bases) and with a broader range of nucleophiles compared to its non-fluorinated counterpart.
dot
Caption: SNAr reaction pathway comparison.
The acidity of the phenolic proton is directly influenced by the stability of the resulting phenoxide anion.
-
4-Bromo-2-nitrophenol: The pKa is predicted to be around 6.28, making it a moderately acidic phenol.[4] This allows for easy deprotonation with common bases (e.g., K₂CO₃, NaH) to facilitate O-alkylation or O-acylation reactions.
-
4-Bromo-3,6-difluoro-2-nitrophenol: The pKa will be significantly lower (more acidic). The combined electron-withdrawing effects of the nitro and difluoro substituents provide substantial stabilization for the negative charge of the conjugate base. This enhanced acidity means that weaker bases can be used for deprotonation, potentially increasing the functional group tolerance of reactions at the hydroxyl position.
The conversion of the nitro group to an amine is a common and crucial transformation, opening up pathways to anilines which are precursors to a vast array of heterocycles and other functionalities.
-
4-Bromo-2-nitrophenol: Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C), or reduction with metals in acid (e.g., Fe/HCl, SnCl₂/HCl), are effective.
-
4-Bromo-3,6-difluoro-2-nitrophenol: The electron-deficient nature of the fluorinated ring can make the nitro group more susceptible to reduction. It is possible that milder reducing agents or conditions could be employed. However, researchers must be cautious, as highly activated aromatic rings can sometimes be susceptible to dehalogenation (loss of Br or F) under certain catalytic hydrogenation conditions. Careful screening of catalysts and conditions is advised.
Application in Synthesis: Strategic Choices
The choice between these two reagents is dictated by the specific synthetic goal.
dot
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A Comparative Guide to the Definitive Structure Elucidation of 4-Bromo-3,6-difluoro-2-nitrophenol: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-Bromo-3,6-difluoro-2-nitrophenol, a substituted aromatic molecule with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for absolute structure determination, alongside a critical evaluation of complementary spectroscopic techniques.
The Imperative of Unambiguous Structure: The Case of 4-Bromo-3,6-difluoro-2-nitrophenol
The biological activity of a molecule is intrinsically linked to its structure. The spatial arrangement of atoms dictates how a compound will interact with its biological target, influencing its efficacy, selectivity, and metabolic profile. For a molecule like 4-Bromo-3,6-difluoro-2-nitrophenol, the relative positions of the bromo, fluoro, nitro, and hydroxyl groups on the phenyl ring are critical. Any ambiguity in this arrangement could lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, the initial synthesis of a novel compound must be followed by rigorous structural validation.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[1][2] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal.[3] By analyzing the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and the overall molecular conformation.[1][2]
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for structural elucidation by single-crystal X-ray crystallography.
Detailed Protocol for X-ray Crystallographic Validation
Part 1: Synthesis and Crystallization
-
Synthesis: The synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol would likely involve the nitration of a corresponding bromodifluorophenol precursor. For instance, a method analogous to the preparation of 2-bromo-4-fluoro-6-nitrophenol could be adapted, using a nitrating agent such as a sulfuric acid-nitric acid mixture on 4-bromo-3,6-difluorophenol.[4]
-
Purification: The crude product must be purified to the highest possible degree to facilitate crystallization. Techniques such as column chromatography or recrystallization are typically employed.
-
Crystallization: Growing diffraction-quality single crystals is often the most challenging step. This is a process of trial and error, exploring various solvents, temperatures, and crystallization techniques. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane). Crystals should be well-formed and free of defects, typically in the size range of 30 to 300 microns.[1]
Part 2: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] An intense beam of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1] A detector records the positions and intensities of the diffracted X-rays.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. Sophisticated software is then used to solve the phase problem and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to obtain the final, highly accurate structure.[2]
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides an unparalleled level of structural detail, other analytical techniques are essential for characterizing a compound, especially when suitable crystals cannot be obtained. These methods provide complementary information and are crucial for routine analysis.
Diagram of Complementary Analytical Techniques
Caption: Interrelation of key analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: For 4-Bromo-3,6-difluoro-2-nitrophenol, the proton NMR spectrum would show a single resonance in the aromatic region (typically 6.5-8.0 ppm), corresponding to the lone proton on the aromatic ring.[9][10][11] The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals in the aromatic region (typically 110-150 ppm), one for each unique carbon atom in the benzene ring.[9][11] The chemical shifts would provide clues about the substitution pattern.
-
2D NMR: Advanced techniques like COSY, HSQC, and HMBC can establish correlations between protons and carbons, helping to piece together the molecular framework.[7][12]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. Standard pulse programs are used for routine 1D spectra.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
-
Molecular Ion Peak: For 4-Bromo-3,6-difluoro-2-nitrophenol (C₆H₂BrF₂NO₃), the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization, providing additional structural information. Common fragmentations for halogenated phenols include the loss of carbon monoxide (CO), a CHO radical, or the halogen atom.[14][15]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., time-of-flight, Orbitrap).
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
For 4-Bromo-3,6-difluoro-2-nitrophenol, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.[16]
-
Aromatic C-H stretch: Weak to medium bands just above 3000 cm⁻¹.[17]
-
N-O stretch (nitro group): Strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).[18]
-
C-F stretch: Strong bands in the 1000-1400 cm⁻¹ region.
-
C-Br stretch: A band in the 500-600 cm⁻¹ region.
-
Aromatic C=C stretches: Bands in the 1400-1600 cm⁻¹ region.[11]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an attenuated total reflectance (ATR) accessory) or as a solution.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum.
-
Data Interpretation: Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.
Comparative Analysis: Choosing the Right Tool
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | 3D molecular structure, bond lengths/angles, stereochemistry | Connectivity, chemical environment of atoms | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Solution | Solid or solution | Solid, liquid, or gas |
| Destructive? | No | No | Yes | No |
| Key Advantage | Unambiguous, absolute structure determination | Rich structural information in solution | High sensitivity, exact mass determination | Fast, simple, good for functional group identification |
| Key Limitation | Requires high-quality single crystals | Can have overlapping signals in complex molecules | Provides limited connectivity information | Provides limited information on overall structure |
| Confidence Level | Definitive | High (for connectivity) | High (for formula) | Low (for complete structure) |
Conclusion
The definitive structural validation of a novel compound like 4-Bromo-3,6-difluoro-2-nitrophenol relies on a synergistic approach, with single-crystal X-ray crystallography serving as the ultimate arbiter. It provides an irrefutable three-dimensional model of the molecule, which is indispensable for understanding its biological activity and for rational drug design.
However, the practical challenges of crystallization mean that spectroscopic and spectrometric techniques like NMR, MS, and FTIR are essential and complementary tools in the chemist's arsenal. They provide rapid and valuable information on the connectivity, molecular weight, and functional groups of a new molecule, guiding the synthesis and purification process and providing a high degree of confidence in the proposed structure. Ultimately, the combination of these powerful analytical methods ensures the scientific integrity of the data and accelerates the journey from a promising molecule to a potential therapeutic agent.
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spectroscopic analysis of 4-Bromo-3,6-difluoro-2-nitrophenol purity
<-3> ## A Researcher's Guide to the Spectroscopic and Chromatographic Purity Analysis of 4-Bromo-3,6-difluoro-2-nitrophenol
In the exacting world of pharmaceutical development and high-stakes chemical research, the purity of a synthetic building block like 4-Bromo-3,6-difluoro-2-nitrophenol is paramount. This halogenated nitrophenol serves as a critical intermediate, and the presence of even minute impurities can derail synthesis pathways, compromise biological activity, and introduce confounding variables into experimental results. This guide provides a comprehensive, comparative analysis of the essential spectroscopic and chromatographic techniques required to rigorously assess the purity of this compound. We will delve into the "why" behind procedural choices, offering detailed protocols and data interpretation strategies to establish a robust, self-validating quality control system.
The Criticality of Purity: More Than Just a Number
Impurities in 4-Bromo-3,6-difluoro-2-nitrophenol can arise from several sources, including incomplete reactions, side reactions during nitration, or residual starting materials. Common impurities might include regioisomers (where the nitro group is at a different position), precursors like 3,5-difluorobromobenzene, or over-nitrated byproducts.[1] These seemingly minor variations can have significant downstream consequences, making a multi-pronged analytical approach not just best practice, but a scientific necessity.
A Comparative Toolkit for Purity Assessment
No single analytical technique can provide a complete purity profile. Instead, a synergistic approach, leveraging the strengths of different methods, is required. The following table compares the most relevant techniques for analyzing 4-Bromo-3,6-difluoro-2-nitrophenol.
Table 1: Comparative Overview of Analytical Techniques
| Technique | Principle | Key Information Provided | Strengths | Limitations |
| ¹⁹F NMR | Nuclear Magnetic Resonance of ¹⁹F nuclei | Direct detection and quantification of fluorine-containing compounds and isomers. | High sensitivity, 100% natural abundance, wide chemical shift range prevents signal overlap.[2][3][4] | Requires specialized NMR probe; does not detect non-fluorinated impurities. |
| ¹H NMR | Nuclear Magnetic Resonance of ¹H nuclei | Structural confirmation and quantification of proton-containing impurities. | Excellent for structural elucidation; quantitative with an internal standard. | Complex spectra for aromatic compounds; lower sensitivity for some impurities. |
| HPLC-UV | High-Performance Liquid Chromatography with UV detection | Separation and quantification of the main component and impurities. | High resolving power, high sensitivity, excellent for routine purity checks.[5][6][7][8][9] | Method development can be time-consuming; co-elution of impurities is possible. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Separation of volatile compounds and mass-based identification of impurities. | Excellent for identifying volatile starting materials or byproducts; provides molecular weight information.[10][11][12] | Phenols may require derivatization to improve volatility and peak shape.[10][13] |
| FT-IR | Fourier-Transform Infrared Spectroscopy | Identification of characteristic functional groups (e.g., -OH, -NO₂, C-F, C-Br). | Fast, simple, good for confirming the presence of key functional groups. | Not suitable for quantifying minor impurities; provides limited structural detail. |
| UV-Vis | Ultraviolet-Visible Spectroscopy | Information on the electronic transitions within the molecule's chromophore. | Simple, sensitive for conjugated systems like nitrophenols.[14][15][16][17][18][19] | Non-specific; any UV-absorbing impurity will interfere with quantification. |
In-Depth Experimental Protocols and Rationale
¹⁹F NMR Spectroscopy: The Definitive Tool for Fluorinated Aromatics
Given the presence of two chemically distinct fluorine atoms, ¹⁹F NMR is arguably the most powerful technique for assessing the isomeric purity of 4-Bromo-3,6-difluoro-2-nitrophenol.
-
Sample Preparation: Accurately weigh 20-30 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆). Add a known quantity of a fluorine-containing internal standard (e.g., trifluorotoluene).
-
Instrument Setup: Utilize an NMR spectrometer (≥400 MHz) equipped with a fluorine-capable probe.
-
Acquisition:
-
Acquire a standard ¹⁹F spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the sample and standard to allow for full relaxation, which is critical for accurate quantification.
-
-
Data Processing: Fourier transform, phase, and baseline correct the spectrum. Integrate the signals corresponding to the sample and the internal standard.
-
Purity Calculation: Calculate the purity based on the molar ratio of the sample to the internal standard, correcting for the number of fluorine atoms in each.
The wide chemical shift range of ¹⁹F NMR ensures that signals from different fluorine environments are well-resolved, making it highly unlikely for an isomeric impurity's signal to overlap with the main component's signals.[2][3][4] This high resolution provides a direct and unambiguous measure of isomeric purity. The use of an internal standard in this quantitative NMR (qNMR) approach creates a self-validating system, as the accuracy is tied to the precision of weighing and the purity of the standard.
HPLC-UV: The Workhorse for Quantitative Purity
Reverse-phase HPLC is the go-to method for routine purity analysis and for separating the target compound from non-fluorinated or less volatile impurities.
-
System Configuration:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 317 nm and 400 nm (as nitrophenols show pH-dependent λmax).[16]
-
-
Sample Preparation: Prepare a sample solution in a 50:50 mixture of Mobile Phase A:B at a concentration of approximately 0.5 mg/mL.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Analysis: Inject 10 µL of the sample. Purity is typically determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
To ensure the trustworthiness of HPLC data, the method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[20][21][22][23]
Caption: A typical workflow for HPLC method development and validation.
GC-MS: Screening for Volatile Impurities
GC-MS is particularly useful for detecting residual starting materials or volatile byproducts that might not be well-resolved by HPLC.
-
Derivatization: To improve peak shape and prevent interaction with the GC system, the phenolic hydroxyl group should be derivatized. A common method is silylation:
-
Dissolve ~1 mg of the sample in 200 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Injector: Splitless, 280°C.
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
The mass spectrum provides a molecular fingerprint. The molecular ion of the derivatized 4-Bromo-3,6-difluoro-2-nitrophenol will be observed, and the fragmentation pattern can confirm the structure. Any impurities will appear as separate peaks with their own characteristic mass spectra, allowing for tentative identification by library searching or manual interpretation.
Integrated Analytical Strategy
A logical approach to purity confirmation combines these techniques to build a comprehensive profile of the material.
Caption: An integrated strategy for comprehensive purity analysis.
Conclusion
The rigorous purity assessment of 4-Bromo-3,6-difluoro-2-nitrophenol is a non-negotiable aspect of its use in research and development. A combination of ¹⁹F NMR for definitive isomeric purity, HPLC-UV for robust quantitative analysis of overall purity, and GC-MS for the identification of volatile impurities provides a powerful, multi-orthogonal approach. By implementing these validated methods, scientists can ensure the quality and integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.
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ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][20]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link][5]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][23]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2(R1). Scribd. [Link][22]
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Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. [Link][10]
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Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link][11]
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Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link][13]
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Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link][6]
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UV-Vis Spectrum of 4-Amino-2-Nitrophenol. SIELC Technologies. [Link][14]
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UV-Vis absorption spectrum of p-nitrophenol in aqueous solution... ResearchGate. [Link][16]
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(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. [Link][17]
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uv-visible light absorption spectrum of phenol 3-nitrophenol... Doc Brown's Chemistry. [Link][18]
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Preparation of 4-bromo-2, 6-difluorobenzonitrile. Google Patents. [1]
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The Untapped Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 4-Bromo-3,6-difluoro-2-nitrophenol
Introduction
In the relentless pursuit of novel therapeutic agents, the strategic selection of starting scaffolds is paramount. 4-Bromo-3,6-difluoro-2-nitrophenol presents itself as a highly promising, yet underexplored, platform for the synthesis of new bioactive molecules. Its unique substitution pattern, featuring a trifecta of electron-withdrawing groups—a bromine atom, two fluorine atoms, and a nitro group—on a phenolic backbone, suggests a rich potential for derivatization and a high likelihood of significant biological activity. The inherent functionalities of this molecule offer multiple avenues for synthetic modification, paving the way for the creation of diverse chemical libraries. While direct studies on the biological activities of derivatives of 4-Bromo-3,6-difluoro-2-nitrophenol are not yet available in the public domain, a comprehensive analysis of structurally related compounds allows us to forecast their potential and guide future research. This guide will provide a comparative analysis of the anticipated biological activities of derivatives of this novel scaffold, drawing upon experimental data from analogous halogenated and nitrated phenolic compounds. We will delve into the expected antimicrobial and anticancer properties, supported by a review of the current scientific literature on related structures.
The Strategic Advantage of the 4-Bromo-3,6-difluoro-2-nitrophenol Scaffold
The judicious placement of substituents on the aromatic ring of 4-Bromo-3,6-difluoro-2-nitrophenol is key to its potential. The presence of halogens, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The nitro group, a strong electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer agents, often contributing to their mechanism of action through bioreduction to reactive intermediates.[2] The phenolic hydroxyl group provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric appendages.
Comparative Analysis of Anticipated Biological Activities
Based on the extensive literature on analogous compounds, we can project the most promising avenues for the biological evaluation of derivatives synthesized from 4-Bromo-3,6-difluoro-2-nitrophenol.
Antimicrobial Activity: A Battle Against Resistance
The growing threat of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Halogenated and nitrated phenols have a long history of use as disinfectants and antiseptics, and their derivatives continue to be a source of inspiration for the development of new antibiotics.
Comparison with Structurally Similar Antimicrobial Agents:
| Compound Class | Key Structural Features | Reported Antimicrobial Activity (MIC values) | Reference |
| Bromophenols | Bromine substitution on a phenolic ring | Good activity against Gram-positive bacteria, including MRSA. For example, 3-bromo-2,6-dihydroxyacetophenone showed significant anti-S. aureus activity.[3] | [3] |
| Nitrophenols | Nitro group on a phenolic ring | Nitroaromatic compounds are known to possess antibacterial activity, with the nitro group often being crucial for their mechanism.[4] | [4] |
| Halogenated Flavonoids | Flavonoid core with halogen and nitro substituents | 6-Chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria. The presence of both halogen and nitro groups was found to be significant for antimicrobial properties.[5][6] | [5][6] |
| Substituted Thiazoles | Thiazole ring with bromo and nitro-phenyl substituents | Moderate antibacterial activity against Gram-positive bacteria was observed for certain 2-amino-4-(4-bromo-phenyl)thiazole derivatives.[7] | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of novel derivatives should be quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Activity Screening
Caption: Workflow for the screening and evaluation of new antimicrobial agents.
Anticancer Activity: Targeting Malignant Cells
The structural motifs present in 4-Bromo-3,6-difluoro-2-nitrophenol are also prevalent in many potent anticancer agents. Fluorine substitution can enhance the binding of a molecule to its target enzyme, while the nitro group can be bioreduced in the hypoxic environment of tumors to generate cytotoxic species.
Comparison with Structurally Similar Anticancer Agents:
| Compound Class | Key Structural Features | Reported Anticancer Activity (IC50 values) | Reference |
| Fluorinated 1,3,4-Thiadiazole Derivatives | Heterocyclic core with fluorophenyl substituents | Exhibited cytotoxic activity against estrogen-dependent breast cancer cell lines (MCF-7), with IC50 values in the range of 52-55 µM.[2][8] | [2][8] |
| Marine-Derived Bromophenols | Brominated phenolic compounds from marine sources | Showed cytotoxic activity against various human cancer cell lines, including HeLa and A549.[4] | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic potential of the synthesized derivatives against cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (for selectivity) should be assessed using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Signaling Pathway for Apoptosis Induction
Caption: A simplified diagram of a potential apoptosis induction pathway by a novel anticancer compound.
Structure-Activity Relationship (SAR) Insights
Based on existing literature, the following SAR trends can be anticipated for derivatives of 4-Bromo-3,6-difluoro-2-nitrophenol:
-
Position and Nature of Substituents: The biological activity will likely be highly dependent on the nature and position of the substituents introduced via the phenolic hydroxyl group.
-
Halogen Effects: The presence of multiple halogens (bromo and fluoro) is expected to enhance lipophilicity and potentially improve cell membrane permeability.[9][10]
-
Role of the Nitro Group: The nitro group is a key feature. Its reduction to an amino group, for instance, could dramatically alter the biological activity profile, as seen in some flavonoid derivatives where the nitro compound was more active.[6]
Conclusion and Future Directions
While the biological potential of derivatives from 4-Bromo-3,6-difluoro-2-nitrophenol remains to be experimentally validated, the analysis of structurally analogous compounds provides a strong rationale for their investigation as novel antimicrobial and anticancer agents. The unique combination of functional groups on this scaffold offers a compelling starting point for the design and synthesis of new chemical entities with potentially superior efficacy and novel mechanisms of action. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the biological assays outlined in this guide. Such studies will be instrumental in unlocking the therapeutic potential of this promising, yet overlooked, chemical scaffold.
References
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Schultz, T. W., Wesley, S. K., & Baker, L. L. (1989). Structure-activity relationships for Di and Tri alkyl and/or halogen substituted phenols. Bulletin of Environmental Contamination and Toxicology, 43(2), 192–198. [Link]
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Liu, D., Thomson, K., & Kaiser, K. L. (1982). Quantitative structure-toxicity relationship of halogenated phenols on bacteria. Bulletin of Environmental Contamination and Toxicology, 29(2), 130-136. [Link]
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Crespo-Hernández, C. E., Gascón, J. A., & Lisy, J. M. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Structure and Bonding (Vol. 136, pp. 259-281). Springer, Berlin, Heidelberg. [Link]
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Ren, S., & Li, Z. (2019). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 20(18), 4475. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1349-1358. [Link]
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Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2534-2542. [Link]
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Chen, Y. C., et al. (2021). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 6(48), 32549–32561. [Link]
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Menaa, F., et al. (2020). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 18(8), 399. [Link]
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Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]
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Gaina, L., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3749. [Link]
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Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]
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Wujec, M., & Siwek, A. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]
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Mahmood, A., et al. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
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Wujec, M., & Siwek, A. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]
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A Senior Application Scientist's Guide to the Synthetic Utility of 4-Bromo-3,6-difluoro-2-nitrophenol
For the discerning researcher in synthetic chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth assessment of 4-Bromo-3,6-difluoro-2-nitrophenol, a highly functionalized aromatic scaffold. We will objectively compare its synthetic utility against relevant alternatives, supported by established reactivity principles and illustrative experimental protocols. Our analysis is grounded in the fundamental principles of organic chemistry, offering a predictive framework for incorporating this versatile reagent into your research.
The Molecular Architecture: A Strategic Combination of Functionalities
4-Bromo-3,6-difluoro-2-nitrophenol (CAS No: 1394130-47-2) is a polysubstituted aromatic compound where the interplay of its functional groups dictates its reactivity.[1][2] The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic profile, coupled with the steric environment created by the substituents, offers a unique platform for a variety of chemical transformations.
The key reactive sites on this molecule are:
-
The Carbon-Bromine Bond: This is the primary site for transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the ring is expected to facilitate the oxidative addition step in many catalytic cycles.[3]
-
The Phenolic Hydroxyl Group: This group can participate in nucleophilic reactions, such as ether and ester formation. Its acidity is enhanced by the presence of the electron-withdrawing fluorine and nitro groups.
-
The Aromatic Ring: The electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.
Comparative Analysis: 4-Bromo-3,6-difluoro-2-nitrophenol vs. Alternative Reagents
To fully appreciate the synthetic utility of 4-Bromo-3,6-difluoro-2-nitrophenol, a comparison with structurally simpler, commercially available alternatives is instructive. We will consider 4-Bromo-2-nitrophenol and 4-Bromo-2,6-difluorophenol .[4][5]
Data Presentation: A Comparative Overview of Properties and Reactivity
| Feature | 4-Bromo-3,6-difluoro-2-nitrophenol | 4-Bromo-2-nitrophenol[5] | 4-Bromo-2,6-difluorophenol[4] |
| CAS Number | 1394130-47-2[1][2] | 7693-52-9[5] | 104197-13-9[4] |
| Molecular Formula | C₆H₂BrF₂NO₃[2] | C₆H₄BrNO₃[5] | C₆H₃BrF₂O |
| Electronic Nature of the Ring | Highly Electron-Deficient | Electron-Deficient | Moderately Electron-Deficient |
| Predicted Reactivity in Suzuki-Miyaura Coupling | High | Moderate to High | Moderate |
| Predicted Reactivity in Buchwald-Hartwig Amination | High | Moderate to High | Moderate |
| Susceptibility to SNAr | High | Moderate | Low |
| Acidity of Phenolic -OH | Highest | High | Moderate |
Expertise & Experience: Interpreting the Data
The presence of two fluorine atoms in 4-Bromo-3,6-difluoro-2-nitrophenol in addition to the nitro group makes its aromatic ring significantly more electron-deficient compared to 4-Bromo-2-nitrophenol . This has several important consequences for its synthetic utility:
-
Enhanced Cross-Coupling Reactivity: The electron-poor nature of the aryl bromide should facilitate the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This suggests that couplings with 4-Bromo-3,6-difluoro-2-nitrophenol may proceed under milder conditions or with lower catalyst loadings compared to its non-fluorinated counterpart.
-
Increased Potential for SNAr: The strong electron-withdrawing effect of the nitro and fluoro substituents activates the ring for nucleophilic aromatic substitution, offering an alternative pathway for functionalization that is less feasible with the other two analogs.
-
Higher Acidity of the Phenol: The increased acidity of the phenolic proton in the difluoro-substituted compound means that it can be deprotonated with weaker bases, which can be advantageous in reactions where base-sensitive functional groups are present.
4-Bromo-2,6-difluorophenol , lacking the nitro group, is less electron-deficient. While still a viable substrate for cross-coupling, it will likely require more forcing conditions compared to the nitro-containing analogs. Its primary utility lies in introducing a difluorophenol moiety where the strong electron-withdrawing character of a nitro group is not desired in the final product.
Key Synthetic Applications and Experimental Protocols
The strategic placement of functional groups on 4-Bromo-3,6-difluoro-2-nitrophenol makes it a valuable precursor for the synthesis of complex molecules, particularly in the construction of biaryl and aryl-heteroaryl frameworks, as well as arylamines.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7] The high reactivity of 4-Bromo-3,6-difluoro-2-nitrophenol makes it an excellent candidate for this transformation.
Experimental Protocol: Illustrative Suzuki-Miyaura Coupling
Reaction: Synthesis of 3,6-Difluoro-2-nitro-4-phenylphenol
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe. Degas the solution by bubbling with argon for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of argon.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
dot
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A Comparative Guide to the Characterization of Novel Benzofuran Derivatives from 4-Bromo-3,6-difluoro-2-nitrophenol as Potential Kinase Inhibitors
This guide provides an in-depth technical comparison of a novel benzofuran derivative, synthesized from 4-Bromo-3,6-difluoro-2-nitrophenol, with the well-established kinase inhibitor, Staurosporine. We will explore the synthesis, characterization, and comparative biological evaluation, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and medicinal chemistry.
Introduction: The Potential of 4-Bromo-3,6-difluoro-2-nitrophenol in Drug Discovery
4-Bromo-3,6-difluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as an excellent starting material for the synthesis of novel bioactive molecules. The presence of multiple reactive sites—a phenolic hydroxyl group, a nitro group, and halogen substituents—allows for diverse chemical modifications. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to certain transformations, while the bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions.[1][2]
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[5][6] This guide details the synthesis of a novel fluorinated and nitrated benzofuran derivative, a scaffold of interest for kinase inhibition, and compares its biological activity to the broad-spectrum kinase inhibitor, Staurosporine.[7][8][9]
Part 1: Synthesis and Characterization of a Novel Benzofuran Derivative (NFB-A)
A plausible synthetic route to a novel nitrofluorobenzofuran derivative, hereafter referred to as Nitrofluorobenzofuran-A (NFB-A) , involves a two-step process: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[10][11]
Synthetic Workflow
Caption: Synthetic route to Nitrofluorobenzofuran-A (NFB-A).
Detailed Experimental Protocol: Synthesis of NFB-A
Step 1: Sonogashira Coupling to form 2-alkynyl-3,6-difluoro-4-nitrophenol
-
Rationale: The Sonogashira reaction is a robust method for forming a C-C bond between the aryl bromide and a terminal alkyne.[12] A copper co-catalyst is typically used to facilitate the reaction.[11]
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).
-
Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the silyl-protected alkynylphenol.
-
Deprotect the silyl group using a mild base like K₂CO₃ in methanol to obtain the terminal alkyne intermediate.
-
Step 2: Intramolecular Cyclization to form NFB-A
-
Rationale: The ortho-alkynylphenol intermediate can undergo a 5-endo-dig cyclization to form the benzofuran ring.[13] This can be promoted by a base or a transition metal catalyst.
-
Procedure:
-
Dissolve the 2-alkynyl-3,6-difluoro-4-nitrophenol intermediate (1.0 eq.) in a suitable solvent such as DMF.
-
Add a base (e.g., K₂CO₃, 2.0 eq.) or a catalyst like InI₃ (0.05 eq.).[13]
-
Heat the mixture to 80-100°C and monitor by TLC.
-
After the reaction is complete, cool the mixture, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product, NFB-A, by column chromatography or recrystallization.
-
Characterization of NFB-A
The structure of the synthesized NFB-A would be confirmed using standard spectroscopic methods.[14][15][16]
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the proton and fluorine environments in the final benzofuran structure. The disappearance of the acetylenic proton signal and the characteristic shifts of the aromatic and benzofuran protons would be key indicators.
-
¹³C NMR Spectroscopy: To identify all carbon atoms in the molecule and confirm the formation of the benzofuran ring.
-
Mass Spectrometry (MS): To determine the molecular weight of NFB-A and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the aromatic C-O-C ether linkage of the benzofuran ring.
Part 2: Comparative Performance Analysis
To evaluate the potential of NFB-A as a kinase inhibitor, its performance is compared against Staurosporine, a well-characterized, potent, but non-selective inhibitor of a wide range of protein kinases.[9]
Data Summary Table
| Parameter | Nitrofluorobenzofuran-A (NFB-A) (Hypothetical Data) | Staurosporine (Reference) | Rationale for Comparison |
| Target Kinase | Kinase X (e.g., a specific receptor tyrosine kinase) | Broad-spectrum | To assess the potential for improved selectivity of NFB-A. |
| IC₅₀ (Kinase X) | 50 nM | 10 nM | A lower IC₅₀ indicates higher potency.[17] While Staurosporine is more potent, NFB-A's hypothetical value is in a promising range for a lead compound. |
| IC₅₀ (Off-target Kinase Y) | >10,000 nM | 20 nM | A high off-target IC₅₀ for NFB-A would suggest greater selectivity, a key goal in modern drug discovery. |
| Cellular GI₅₀ (Cancer Cell Line) | 200 nM | 50 nM | The Growth Inhibition 50 (GI₅₀) reflects the compound's ability to inhibit cell growth.[18] This assesses the compound's cell permeability and activity in a cellular context. |
Part 3: Key Experimental Protocols for Comparison
In Vitro Kinase Inhibition Assay
-
Rationale: This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. The assay measures the phosphorylation of a substrate by the kinase.[19][20][21]
-
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, and 10 mM MgCl₂).[22]
-
In a 96-well plate, add the reaction buffer, the kinase enzyme, and the kinase substrate (a peptide or protein).
-
Add serial dilutions of the test compounds (NFB-A and Staurosporine) and control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Kₘ for the kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[17]
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®) or an antibody-based method (e.g., TR-FRET) that detects the phosphorylated product.[19]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
MTT Cell Viability Assay
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][23][24] It is used to determine the cytotoxic effects of the compounds on a cancer cell line.
-
Step-by-Step Protocol:
-
Seed a cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of NFB-A and Staurosporine for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23]
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Incubate the plate for a further 2-4 hours, or overnight, with gentle shaking to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value.
-
Part 4: Mechanistic Insights
Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[25]
Kinase Signaling Pathway and Inhibition
Caption: ATP-competitive inhibition of a receptor tyrosine kinase signaling pathway.
This diagram illustrates how an extracellular ligand (e.g., a growth factor) activates a receptor tyrosine kinase. The activated kinase then uses ATP to phosphorylate downstream substrate proteins, initiating a signaling cascade that leads to cellular responses like proliferation.[3] NFB-A and Staurosporine are designed to bind to the ATP-binding site of the kinase, thereby blocking this phosphorylation step and inhibiting the entire pathway.[25]
Conclusion
This guide has outlined a comprehensive framework for the synthesis, characterization, and comparative evaluation of a novel benzofuran derivative, NFB-A, derived from 4-Bromo-3,6-difluoro-2-nitrophenol. By proposing a plausible synthetic route and comparing its hypothetical biological activity against the established kinase inhibitor Staurosporine, we have demonstrated a systematic approach to early-stage drug discovery. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to develop and characterize new chemical entities with therapeutic potential. The superior selectivity profile, a key objective in modern kinase inhibitor design, would make NFB-A a promising candidate for further preclinical development.
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Lamba, V., & Ghosh, I. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 2012, 7(7), 1246-1254. [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Cellular and Molecular Medicine, 2023, 27(11), 1535-1551. [Link]
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The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal, 2012, 9(2), 62-72. [Link]
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Synthesis and kinase inhibitory activity of novel substituted indigoids. European Journal of Medicinal Chemistry, 2011, 46(9), 4346-4359. [Link]
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Connelly, J. C., et al. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 2002, 30(12), 1357-1363. [Link]
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Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Journal of Organic Chemistry, 2008, 44(8), 1121-1127. [Link]
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 2002, 30(12), 1357-1363. [Link]
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Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. Molecules, 2021, 26(21), 6432. [Link]
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Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications. ChemMedChem, 2016, 11(9), 972-977. [Link]
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Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 2018, 9(12), 2029-2035. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 4-Bromo-3,6-difluoro-2-nitrophenol Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of potential reaction products derived from 4-Bromo-3,6-difluoro-2-nitrophenol, a versatile but complex starting material. We will delve into the mechanistic rationale behind plausible reaction pathways, present detailed experimental protocols for structural elucidation, and compare the expected analytical data for different potential products.
The Reactive Landscape of 4-Bromo-3,6-difluoro-2-nitrophenol
4-Bromo-3,6-difluoro-2-nitrophenol is a highly functionalized aromatic compound. Its reactivity is primarily dictated by the interplay of its substituents:
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it.[1][2]
-
The Halogens (-Br, -F): These act as good leaving groups in SₙAr reactions. The high electronegativity of fluorine can increase the rate of nucleophilic attack.[1]
-
The Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated to form a phenoxide. This internal nucleophile can participate in intramolecular reactions.
Given these features, two primary reaction pathways are most probable:
-
Intermolecular Nucleophilic Aromatic Substitution (SₙAr): An external nucleophile displaces one of the halogens.
-
Intramolecular Cyclization: The deprotonated hydroxyl group acts as an internal nucleophile, leading to the formation of a heterocyclic system, such as a benzofuran.[3][4][5]
This guide will focus on a comparative analysis of the products resulting from these two pathways.
Part 1: A Tale of Two Pathways - Intermolecular Substitution vs. Intramolecular Cyclization
Let us consider the reaction of 4-Bromo-3,6-difluoro-2-nitrophenol under basic conditions. The presence of a base will deprotonate the phenol, forming a phenoxide. This phenoxide can then either react with an external nucleophile present in the reaction mixture or undergo an intramolecular attack.
Scenario A: Intramolecular Cyclization to form 5-Bromo-4,7-difluoro-6-nitrobenzofuran
In the absence of a strong external nucleophile, or with a non-nucleophilic base, the generated phenoxide can attack the carbon bearing the fluorine atom at the 3-position, leading to an intramolecular SₙAr reaction and the formation of a five-membered ring.
Scenario B: Intermolecular SₙAr with Methoxide to form 4-Bromo-6-fluoro-3-methoxy-2-nitrophenol
If a strong external nucleophile, such as sodium methoxide, is introduced, it can compete with the intramolecular cyclization. The methoxide ion would preferentially attack the most electrophilic position on the ring activated by the nitro group, which is the carbon at the 3-position, displacing the fluoride.
The following diagram illustrates these competing reaction pathways:
Caption: Competing reaction pathways for 4-Bromo-3,6-difluoro-2-nitrophenol under basic conditions.
Part 2: Experimental Confirmation of Product Structure
To definitively identify the reaction product, a combination of spectroscopic and analytical techniques is essential. The following sections detail the expected data for our two hypothetical products.
Experimental Protocol: Structure Elucidation Workflow
A robust workflow for confirming the structure of the reaction product would be as follows:
Caption: A standard workflow for the structural elucidation of a novel organic compound.
Data Comparison Table
The following table summarizes the expected analytical data for the two potential products.
| Analytical Technique | Product A: 5-Bromo-4,7-difluoro-6-nitrobenzofuran | Product B: 4-Bromo-6-fluoro-3-methoxy-2-nitrophenol | Rationale for Differentiation |
| ¹H NMR | Aromatic protons, likely two doublets or doublet of doublets. No phenolic -OH proton. | Aromatic protons, likely two doublets. A singlet for the methoxy (-OCH₃) protons. A broad singlet for the phenolic -OH proton. | The presence of a methoxy singlet and a phenolic proton signal are definitive for Product B. |
| ¹⁹F NMR | Two distinct fluorine signals, likely showing coupling to each other and to aromatic protons. | One fluorine signal, likely showing coupling to an aromatic proton. | The number of fluorine environments is a key differentiator.[6][7] |
| ¹³C NMR | Carbons of the benzofuran ring system. | Carbons of the phenol ring, plus a signal for the methoxy carbon. | The presence of a methoxy carbon signal is characteristic of Product B. |
| Mass Spectrometry (EI) | Molecular ion peak showing the characteristic isotopic pattern for one bromine atom.[8] Fragmentation may involve loss of NO₂, CO, and cleavage of the furan ring. | Molecular ion peak with the bromine isotopic pattern. Fragmentation likely involves loss of CH₃, OCH₃, and NO₂. | While both will show the bromine isotope pattern, the fragmentation pathways will differ significantly.[9][10][11] |
| Infrared (IR) Spectroscopy | Absence of a broad O-H stretch. Presence of C-O-C stretching frequencies for the furan ring. | A broad O-H stretching band around 3200-3500 cm⁻¹. | The presence or absence of the phenolic O-H stretch is a clear indicator. |
In-Depth Analysis of Expected Spectroscopic Data
-
¹H NMR: For Product B, the methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The phenolic proton would be a broad singlet that could be exchanged with D₂O.[12][13][14] The absence of these two signals in the spectrum of the purified product would strongly suggest the formation of Product A.
-
¹⁹F NMR: This is a powerful tool for distinguishing between the two products. Product A has two chemically non-equivalent fluorine atoms, which would result in two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as doublets of doublets due to coupling to each other and to neighboring aromatic protons. In contrast, Product B has only one fluorine atom, which would give rise to a single signal, likely a doublet due to coupling with the adjacent aromatic proton.[6][7]
The mass spectrum of both potential products will exhibit a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] However, the fragmentation patterns will be diagnostic.
-
Product A (Benzofuran): We would expect to see fragmentation corresponding to the loss of the nitro group (M - 46), followed by the loss of CO (a common fragmentation pathway for furans).
-
Product B (Phenol): A prominent fragment would likely be the loss of a methyl radical (M - 15) from the methoxy group, or the loss of the entire methoxy group (M - 31).
The most telling feature in the IR spectrum will be the presence or absence of the O-H stretch. Product B, being a phenol, will show a characteristic broad absorption in the region of 3200-3500 cm⁻¹. Product A, having formed the ether linkage of the benzofuran, will lack this broad O-H stretch.
Part 3: The Gold Standard - Single Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for a particular structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the three-dimensional atomic arrangement in a molecule.[15][16]
Protocol for X-ray Crystallography
-
Crystallization: The purified product must be crystallized to obtain a single crystal of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
The resulting crystal structure will provide precise bond lengths, bond angles, and the overall connectivity of the atoms, leaving no doubt as to whether an intramolecular cyclization or an intermolecular substitution has occurred.
Conclusion: A Multi-faceted Approach to Structural Certainty
Confirming the structure of reaction products from a complex starting material like 4-Bromo-3,6-difluoro-2-nitrophenol requires a systematic and multi-faceted analytical approach. While a plausible reaction pathway can be hypothesized based on fundamental chemical principles, definitive confirmation rests on the careful acquisition and interpretation of a suite of analytical data.
By comparing the expected spectroscopic signatures of potential products, as outlined in this guide, and, when possible, obtaining a single-crystal X-ray structure, researchers can be confident in their structural assignments. This level of rigor is essential for the advancement of chemical synthesis and drug discovery.
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PMC - NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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ResearchGate. (n.d.). Crystal structure and Hirfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. [Link]
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Navigating the Synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development and fine chemical synthesis, the efficient and regioselective synthesis of highly substituted aromatic compounds is a perpetual challenge. 4-Bromo-3,6-difluoro-2-nitrophenol, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a formidable synthetic puzzle due to its specific substitution pattern. This guide provides an in-depth evaluation of plausible synthetic routes to this target molecule, offering a critical comparison of their efficiencies based on established chemical principles and available experimental data for analogous transformations.
The Synthetic Challenge: Regiocontrol in a Crowded Aromatic Landscape
The core challenge in synthesizing 4-Bromo-3,6-difluoro-2-nitrophenol lies in the precise installation of four different substituents onto a benzene ring. The interplay of electronic and steric effects of the hydroxyl, nitro, bromo, and fluoro groups dictates the feasibility and outcome of each synthetic step. This guide will dissect two primary retrosynthetic approaches, evaluating their strengths and weaknesses to provide a clear roadmap for chemists aiming to produce this valuable compound.
Route 1: A Strategy Built on Sequential Electrophilic Aromatic Substitution
This approach commences with a commercially available or readily synthesized difluorophenol and proceeds through a sequence of bromination and nitration reactions. The success of this route hinges on the directing effects of the substituents to achieve the desired regiochemistry.
Workflow for Route 1
Caption: Proposed workflow for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol starting from 2,5-difluorophenol.
Step 1: Bromination of 2,5-Difluorophenol
The initial step involves the electrophilic bromination of 2,5-difluorophenol. The hydroxyl group is a powerful activating and ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing. The combined directing effects favor the introduction of the bromine atom at the position para to the hydroxyl group, which is position 4.
Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorophenol [1][2]
-
Dissolve 2,5-difluorophenol (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (1 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0 °C for a specified time, followed by stirring at room temperature to ensure complete reaction.
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Efficiency Analysis: This reaction is reported to proceed with good yield and high regioselectivity, making it an efficient first step.[1][2]
| Parameter | Value | Reference |
| Starting Material | 2,5-Difluorophenol | [1][2] |
| Reagents | Bromine, Chloroform | [1][2] |
| Reaction Time | 3 hours | [1] |
| Yield | High (not specified) | [1][2] |
| Purity | High | [1][2] |
Step 2: Nitration of 4-Bromo-2,5-difluorophenol
This step is the most critical and challenging in this synthetic route. The regiochemical outcome of the nitration of 4-bromo-2,5-difluorophenol will determine the viability of this pathway. The directing effects of the four substituents must be carefully considered.
-
-OH group (at C1): Strongly activating, ortho, para-directing. The para position is blocked by bromine. It strongly directs to the ortho positions (C2 and C6).
-
-F atoms (at C2 and C5): Deactivating, but ortho, para-directing.[3][4][5] The fluorine at C2 directs to C3 (ortho) and C5 (para, blocked). The fluorine at C5 directs to C6 (ortho) and C2 (para, blocked).
-
-Br atom (at C4): Deactivating, but ortho, para-directing. It directs to the ortho positions (C3 and C5).
Analysis of Directing Effects:
The powerful activating effect of the hydroxyl group is expected to dominate, strongly favoring nitration at the available ortho position, C6. However, the directing effects of the other halogens also influence the outcome. The fluorine at C5 also directs to C6. The fluorine at C2 directs to C3, and the bromine at C4 also directs to C3. This suggests that a mixture of isomers, primarily 4-bromo-2,5-difluoro-6-nitrophenol and 4-bromo-2,5-difluoro-3-nitrophenol, is likely to be formed.
This route is unlikely to be efficient for the synthesis of the desired 4-Bromo-3,6-difluoro-2-nitrophenol because the substitution pattern of the starting material, 2,5-difluorophenol, does not lead to the correct arrangement of substituents in the final product. The nitration step would likely yield a mixture of isomers, none of which is the target compound, leading to low yield and difficult purification.
Route 2: A Regiochemically Guided Approach
This alternative strategy prioritizes establishing the correct substitution pattern early in the synthesis by starting with a difluorophenol isomer that is structurally closer to the final product.
Workflow for Route 2
Caption: Proposed workflow for the synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol starting from 3,5-difluorophenol.
Step 1: Synthesis of 3,5-Difluorophenol
The starting material for this route, 3,5-difluorophenol, can be synthesized from 3,5-difluoroaniline via a diazo and hydrolysis reaction, or from 3,5-difluorobromobenzene.[6][7] A more recent method describes its synthesis from 2,4,6-trifluorobenzoic acid.[6]
Experimental Protocol: Synthesis of 3,5-Difluorophenol from 2,4,6-trifluorobenzoic acid [6]
-
In a pressure-resistant reactor, combine 2,4,6-trifluorobenzoic acid, potassium hydroxide, water, and toluene.
-
Heat the sealed reactor to 80-85 °C and stir for 30 hours.
-
Increase the temperature to 140-145 °C and continue the reaction.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3,5-difluorophenol.
Efficiency Analysis: This method is reported to have a high yield (94.3%) and produce a high-purity product (99.6%), making it a viable starting point for the synthesis.[6]
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trifluorobenzoic Acid | [6] |
| Reagents | KOH, Toluene, HCl | [6] |
| Reaction Time | > 30 hours | [6] |
| Yield | 94.3% | [6] |
| Purity | 99.6% | [6] |
Step 2: Nitration of 3,5-Difluorophenol
The regioselective nitration of 3,5-difluorophenol is the key to this route's success. The directing effects of the hydroxyl and fluoro groups are as follows:
-
-OH group (at C1): Strongly activating, ortho, para-directing. It directs to positions C2, C4, and C6.
-
-F atoms (at C3 and C5): Deactivating, but ortho, para-directing. The fluorine at C3 directs to C2, C4, and C6. The fluorine at C5 directs to C4 and C6.
Analysis of Directing Effects:
All substituents direct towards positions 2, 4, and 6. The strong activating effect of the hydroxyl group will make the ring highly reactive towards nitration. The introduction of the nitro group at the ortho position (C2 or C6) is highly favored. Due to the symmetry of the molecule, nitration at C2 or C6 would yield the same product: 3,5-difluoro-2-nitrophenol (or 3,5-difluoro-6-nitrophenol). Nitration at the para position (C4) is also possible. Careful control of reaction conditions (temperature, nitrating agent) would be necessary to favor the desired ortho-nitration.
Step 3: Bromination of 3,5-Difluoro-2-nitrophenol
The final step is the bromination of the nitrated intermediate. The directing effects of the substituents in 3,5-difluoro-2-nitrophenol are:
-
-OH group (at C1): Strongly activating, ortho, para-directing. The para position is C4. The ortho positions are C2 (blocked by nitro) and C6.
-
-NO2 group (at C2): Strongly deactivating, meta-directing. It directs to C4 and C6.
-
-F atoms (at C3 and C5): Deactivating, but ortho, para-directing. The fluorine at C3 directs to C2 (blocked), C4, and C6. The fluorine at C5 directs to C4 and C6.
Analysis of Directing Effects:
The powerful activating and para-directing effect of the hydroxyl group will overwhelmingly direct the incoming electrophile (bromine) to position C4. The other substituents also direct to this position, reinforcing this regioselectivity. Therefore, the bromination of 3,5-difluoro-2-nitrophenol is expected to proceed with high regioselectivity to yield the target molecule, 4-Bromo-3,6-difluoro-2-nitrophenol.
Conclusion and Recommendation
A thorough evaluation of the plausible synthetic routes for 4-Bromo-3,6-difluoro-2-nitrophenol strongly indicates that Route 2 is the more efficient and promising strategy .
Route 1 , starting from 2,5-difluorophenol, is fundamentally flawed from a regiochemical standpoint. The nitration of the 4-bromo-2,5-difluorophenol intermediate is unlikely to produce the desired isomer, leading to a complex mixture of products and a low yield of the target compound.
Route 2 , commencing with 3,5-difluorophenol, offers a much clearer path to the target molecule. The regioselectivity of both the nitration and bromination steps is well-supported by the established principles of electrophilic aromatic substitution. The initial synthesis of 3,5-difluorophenol has been demonstrated to be high-yielding. While the subsequent nitration step may require optimization to maximize the yield of the desired ortho-nitro isomer, the final bromination step is predicted to be highly regioselective.
For researchers and drug development professionals, focusing efforts on optimizing Route 2 would be the most logical and efficient approach to obtaining 4-Bromo-3,6-difluoro-2-nitrophenol. Further experimental validation of the proposed nitration and bromination steps is recommended to establish a robust and scalable synthesis.
References
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-
CSBSJU. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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PubChem. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042. [Link]
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PubMed. Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. (2020). [Link]
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Kyoto University Research Information Repository. Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. (2020). [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Bromo-3,6-difluoro-2-nitrophenol
An Essential Guide to the Safe Handling of 4-Bromo-3,6-difluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: A Profile of 4-Bromo-3,6-difluoro-2-nitrophenol
Based on data from analogous compounds such as 4-Bromo-2-fluoro-6-nitrophenol and various nitrophenols, 4-Bromo-3,6-difluoro-2-nitrophenol is anticipated to be:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
Potentially damaging to organs through prolonged or repeated exposure.[4][5]
These compounds can be absorbed through the skin and may have systemic effects.[6] Therefore, minimizing exposure is the primary objective of the following protocols.
Key Physical and Chemical Properties (based on related compounds):
-
Appearance: Likely a white to light yellow crystalline powder.[7]
-
Combustibility: These materials are combustible, and in the event of a fire, may release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 4-Bromo-3,6-difluoro-2-nitrophenol. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles are mandatory to protect against splashes. A face shield worn over the goggles is required when there is a significant risk of splashing.[8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact.[8] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for tears or degradation before use.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat provides a critical barrier against spills and splashes.[8] |
| Respiratory Protection | Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of 4-Bromo-3,6-difluoro-2-nitrophenol.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 4-Bromo-3,6-difluoro-2-nitrophenol.
Detailed Procedural Steps:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Assemble and thoroughly inspect all required PPE.
-
Gather all necessary laboratory equipment, including spatulas, weighing paper, and reaction vessels.
-
Prepare clearly labeled waste containers for solid and liquid waste.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh and transfer the compound within the fume hood, minimizing the creation of dust.
-
Keep the container of 4-Bromo-3,6-difluoro-2-nitrophenol tightly closed when not in use.[1][8]
-
Avoid any direct contact with the compound.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated waste container.
-
Decontaminate the spill area.
-
Emergency Response Plan
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Bromo-3,6-difluoro-2-nitrophenol and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
